molecular formula C7H14O2 B073044 4-Methylhexanoic acid CAS No. 1561-11-1

4-Methylhexanoic acid

Cat. No.: B073044
CAS No.: 1561-11-1
M. Wt: 130.18 g/mol
InChI Key: DIVCBWJKVSFZKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylhexanoic acid is a branched-chain fatty acid that serves as a valuable intermediate and building block in organic synthesis and chemical research. Its structure, featuring a methyl group at the beta-carbon, imparts unique steric and electronic properties compared to its straight-chain isomers. This compound is primarily utilized in the synthesis of complex organic molecules, including ligands for catalysis, liquid crystals, and novel polymers, where its branched chain can be leveraged to fine-tune material properties such as viscosity and melting point. Furthermore, this compound finds application in the development of flavors and fragrances as a precursor, contributing to the creation of novel aroma compounds. In material science, it is investigated for its role in the formation of metal-organic frameworks (MOFs) and as a corrosion inhibitor. For pharmaceutical research, it acts as a key chiral synthon in the preparation of potential active pharmaceutical ingredients (APIs) and prodrugs, with its chirality allowing for the exploration of stereoselective biological activity. This product is provided with a guaranteed high level of purity and consistency, making it a reliable choice for demanding research applications. It is strictly intended for laboratory and research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-3-6(2)4-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVCBWJKVSFZKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862692
Record name Hexanoic acid, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1561-11-1
Record name (±)-4-Methylhexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1561-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylhexanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-METHYLHEXANOIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249817
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexanoic acid, 4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanoic acid, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylhexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.852
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHYLHEXANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1R4C4A1NO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylhexanoic acid, a branched-chain fatty acid, is a molecule of interest in various fields of chemical and biological research. Its structural characteristics, including a chiral center at the fourth carbon, influence its physical, chemical, and biological properties. This guide provides a comprehensive overview of the core chemical properties of this compound, intended to serve as a technical resource for researchers, scientists, and professionals in drug development. All quantitative data is summarized in structured tables for ease of reference, and where available, detailed experimental methodologies are provided.

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, reactivity, and biological interactions. These properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₁₄O₂[1]
Molecular Weight 130.18 g/mol [1][2]
Appearance Colorless to pale yellow clear liquid (est.)[3]
Melting Point -80 °CN/A
Boiling Point 109-112 °C at 10 mmHg[2]
Density 0.921 g/mL[2]
pKa (Predicted) 4.78N/A
Solubility Practically insoluble in water. Soluble in alcohol.[1]
Flash Point 43.33 °C (110.0 °F) - closed cup[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of this compound. The following sections detail the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show a characteristic broad singlet for the carboxylic acid proton between δ 11.0-12.0 ppm.[4] The methyl group at the C4 position typically resonates in the range of δ 0.85-1.20 ppm.[4] The protons on the carbon alpha to the carbonyl group are expected to appear around δ 2.0-2.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum will feature the carboxylic acid carbon signal at approximately δ 180 ppm.[4] The methyl-substituted carbon at the C4 position is expected to resonate in the range of δ 32-35 ppm.[4]

¹H NMR - Predicted Chemical Shifts
Proton Chemical Shift (ppm)
-COOH11.0 - 12.0 (broad singlet)
-CH(CH₃)-Multiplet
-CH₂- (alpha to COOH)~2.2
-CH₂-Multiplet
-CH₃ (at C4)0.85 - 1.20
-CH₃ (terminal)Triplet
¹³C NMR - Predicted Chemical Shifts
Carbon Chemical Shift (ppm)
-COOH~180
-CH(CH₃)-32 - 35
-CH₂- (alpha to COOH)~34
-CH₂-~29
-CH₂-~19
-CH₃ (at C4)~19
-CH₃ (terminal)~14
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the functional groups present. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of a carboxylic acid dimer. The C=O stretching vibration will appear as a strong, sharp peak between 1760-1690 cm⁻¹.[5][6]

Infrared (IR) Spectroscopy - Characteristic Absorptions
Functional Group Absorption Range (cm⁻¹)
O-H (Carboxylic Acid)2500 - 3300
C-H (Alkyl)2850 - 3000
C=O (Carboxylic Acid)1690 - 1760
C-O1210 - 1320
O-H Bend910 - 950
Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of this compound is expected to show a molecular ion peak (M⁺) at an m/z of 130.[4] The fragmentation pattern will likely include characteristic losses of a methyl group (m/z 115), a carboxylic acid group (m/z 85), and other alkyl chain fragments.[4] A base peak is often observed at m/z 74, corresponding to a McLafferty rearrangement.[4]

Mass Spectrometry - Expected Fragmentation
m/z Proposed Fragment
130[M]⁺ (Molecular Ion)
115[M - CH₃]⁺
85[M - COOH]⁺
74McLafferty Rearrangement Product

Safety and Handling

This compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[2][7]

Safety Information
GHS Hazard Statements H226: Flammable liquid and vapor. H314: Causes severe skin burns and eye damage.[2][7]
GHS Precautionary Statements P210, P233, P240, P280, P303+P361+P353, P305+P351+P338[2]
Personal Protective Equipment (PPE) Faceshields, Gloves, Goggles, appropriate respirator.[2]
Storage Store in a well-ventilated place. Keep cool. Keep container tightly closed. Store locked up.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are analogous to general procedures for fatty acids.

General Workflow for Spectroscopic Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolution in appropriate solvent (e.g., CDCl₃ for NMR) Sample->Dissolution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR Transfer to NMR tube IR IR Spectroscopy (FTIR) Dissolution->IR Prepare thin film or solution cell MS Mass Spectrometry (e.g., GC-MS) Dissolution->MS Inject into chromatograph ProcessNMR Process NMR Data (Chemical shifts, coupling constants) NMR->ProcessNMR ProcessIR Process IR Data (Peak positions, intensities) IR->ProcessIR ProcessMS Process MS Data (m/z values, fragmentation pattern) MS->ProcessMS Elucidation Structural Elucidation and Verification ProcessNMR->Elucidation ProcessIR->Elucidation ProcessMS->Elucidation

Caption: General workflow for the spectroscopic analysis of this compound.

Mass Spectrometry Fragmentation Pathways

The fragmentation of this compound in an electron ionization mass spectrometer follows predictable pathways for branched-chain carboxylic acids.

fragmentation_pathway M This compound (M, m/z 130) M_ion Molecular Ion [M]⁺˙ (m/z 130) M->M_ion Electron Ionization M_minus_15 [M - CH₃]⁺ (m/z 115) M_ion->M_minus_15 Loss of -CH₃ M_minus_45 [M - COOH]⁺ (m/z 85) M_ion->M_minus_45 Loss of -COOH McLafferty McLafferty Rearrangement Product (m/z 74) M_ion->McLafferty McLafferty Rearrangement

Caption: Primary fragmentation pathways of this compound in EI-MS.

References

(S)-4-Methylhexanoic acid organoleptic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Organoleptic Properties of (S)-4-Methylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Methylhexanoic acid is a chiral branched-chain fatty acid that contributes to the characteristic aroma and flavor profiles of various natural products. A comprehensive understanding of its organoleptic properties is crucial for its application in the food, fragrance, and pharmaceutical industries. This technical guide provides a detailed overview of the known sensory characteristics of (S)-4-Methylhexanoic acid, outlines the experimental protocols for its sensory evaluation, and describes the potential signaling pathways involved in its perception. While specific quantitative sensory threshold data for the (S)-enantiomer is not extensively documented in publicly available literature, this guide furnishes the methodologies required to determine these values.

Organoleptic Profile

The sensory characteristics of (S)-4-Methylhexanoic acid are complex and multifaceted, contributing significantly to the aroma of various products. The odor profile is predominantly characterized by cheesy, fatty, and sour notes.

Table 1: Qualitative Organoleptic Properties of (S)-4-Methylhexanoic Acid

Sensory AttributeDescriptor
Odor Profile Cheesy, Fatty, Sour, Fruity, Dairy, Sweaty, Milky, Creamy, Oily, Waxy[1]
Caprylic, slightly fatty[2]
Taste Profile Data not available in the literature.

Note: The sensory perception of branched-chain fatty acids can be influenced by their stereochemistry.

Quantitative Sensory Data

Experimental Protocols for Sensory Analysis

To determine the organoleptic properties of (S)-4-Methylhexanoic acid, particularly its detection and recognition thresholds, standardized sensory evaluation methods are employed. Below are detailed protocols for two common methodologies.

Protocol for Determination of Detection and Recognition Thresholds using the 3-Alternative Forced-Choice (3-AFC) Method

This protocol is designed to establish the lowest concentration at which (S)-4-Methylhexanoic acid can be detected (detection threshold) and recognized (recognition threshold).

Objective: To determine the detection and recognition thresholds of (S)-4-Methylhexanoic acid in a specified medium (e.g., water, air).

Materials:

  • (S)-4-Methylhexanoic acid of high purity.

  • Deodorized and deionized water (for aqueous solutions) or purified air (for olfactometry).

  • Glassware cleaned with non-odorous detergent and thoroughly rinsed.

  • A panel of trained sensory assessors (typically 15-20 members).

  • Sensory evaluation booths with controlled lighting and ventilation.

Procedure:

  • Panelist Selection and Training:

    • Screen panelists for their sensory acuity and ability to discriminate between different odor and taste intensities.

    • Train panelists with a range of standard odorants and tastants to familiarize them with the sensory evaluation process and terminology.

  • Sample Preparation:

    • Prepare a stock solution of (S)-4-Methylhexanoic acid in the chosen medium.

    • Create a series of dilutions from the stock solution, typically in geometric steps (e.g., 1:2 or 1:3 dilutions). The concentration range should span from well above the expected threshold to below the expected threshold.

  • Sensory Evaluation:

    • Employ a 3-Alternative Forced-Choice (3-AFC) ascending concentration series design.

    • Present each panelist with a set of three samples, where two are blanks (medium only) and one contains the odorant/tastant at a specific concentration.

    • The panelist's task is to identify the sample that is different from the other two.

    • Present the sample sets in order of increasing concentration.

    • A correct identification is followed by a set of the same concentration to confirm, and then a higher concentration. An incorrect identification leads to the presentation of a higher concentration.

    • The individual detection threshold is defined as the lowest concentration at which the panelist correctly identifies the odd sample multiple times (e.g., two or three consecutive correct identifications).

    • For the recognition threshold, after a panelist detects a difference, they are asked to describe the sensation. The recognition threshold is the lowest concentration at which the characteristic quality of (S)-4-Methylhexanoic acid is correctly identified.

  • Data Analysis:

    • Calculate the geometric mean of the individual thresholds to determine the panel's threshold.

Protocol for Quantitative Descriptive Analysis (QDA)

QDA is used to identify and quantify the specific sensory attributes of a substance.

Objective: To develop a detailed sensory profile of (S)-4-Methylhexanoic acid.

Materials:

  • (S)-4-Methylhexanoic acid.

  • A panel of 8-12 highly trained sensory assessors.

  • Reference standards for various aroma and taste descriptors.

  • Sensory evaluation software for data collection.

Procedure:

  • Panelist Training and Lexicon Development:

    • Panelists are extensively trained to identify and scale the intensity of a wide range of sensory attributes.

    • Through a series of sessions, the panel develops a consensus vocabulary (lexicon) to describe the aroma and flavor characteristics of (S)-4-Methylhexanoic acid. Reference standards are used to anchor these descriptors.

  • Sample Evaluation:

    • Panelists evaluate samples of (S)-4-Methylhexanoic acid at a fixed concentration.

    • They rate the intensity of each descriptor in the developed lexicon on a continuous scale (e.g., a 15-cm line scale anchored from "low" to "high").

  • Data Analysis:

    • The intensity ratings are statistically analyzed (e.g., using ANOVA and Principal Component Analysis) to generate a quantitative sensory profile, often visualized as a spider or radar plot.

Signaling Pathways for Short-Chain Fatty Acid Perception

The perception of short-chain fatty acids (SCFAs) like 4-methylhexanoic acid is mediated by specific G protein-coupled receptors (GPCRs).

Free Fatty Acid Receptors (FFARs)

SCFAs are known ligands for Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41). These receptors are expressed in various tissues, including the gustatory system.

FFAR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SCFA (S)-4-Methylhexanoic Acid FFAR2 FFAR2 (GPR43) SCFA->FFAR2 FFAR3 FFAR3 (GPR41) SCFA->FFAR3 Gq_11 Gαq/11 FFAR2->Gq_11 Gi_o Gαi/o FFAR2->Gi_o FFAR3->Gi_o PLC PLC Gq_11->PLC AC Adenylyl Cyclase Gi_o->AC inhibition IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release ↑ [Ca²⁺]i IP3_DAG->Ca_release Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Ca_release->Cellular_Response cAMP ↓ cAMP AC->cAMP cAMP->Cellular_Response

Caption: FFAR2 and FFAR3 signaling pathways for SCFAs.

Olfactory Receptors

In addition to FFARs, certain olfactory receptors have been identified as receptors for SCFAs. For instance, the olfactory receptor Olfr78 (human ortholog OR51E2) is expressed in non-olfactory tissues and responds to SCFAs.

Olfactory_Receptor_Signaling cluster_extracellular Extracellular/Mucus Layer cluster_membrane Cell Membrane (Olfactory Sensory Neuron) cluster_intracellular Intracellular Space SCFA (S)-4-Methylhexanoic Acid OR Olfr78 / OR51E2 SCFA->OR Golf Gαolf OR->Golf ACIII Adenylyl Cyclase III Golf->ACIII cAMP ↑ cAMP ACIII->cAMP CNG_channel CNG Channel cAMP->CNG_channel opens Depolarization Depolarization CNG_channel->Depolarization Ca²⁺/Na⁺ influx Action_Potential Action Potential to Brain Depolarization->Action_Potential Sensory_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Sensory Evaluation cluster_analysis Phase 3: Data Analysis & Interpretation Define_Objectives Define Objectives (e.g., Threshold, Profile) Select_Methodology Select Methodology (e.g., 3-AFC, QDA) Define_Objectives->Select_Methodology Panel_Selection Panelist Selection & Training Select_Methodology->Panel_Selection Sample_Prep Sample Preparation (Dilution Series) Panel_Selection->Sample_Prep Sensory_Testing Conduct Sensory Tests in Controlled Environment Sample_Prep->Sensory_Testing Data_Collection Collect Panelist Responses Sensory_Testing->Data_Collection Statistical_Analysis Statistical Analysis (e.g., Geometric Mean, ANOVA) Data_Collection->Statistical_Analysis Reporting Generate Report & Visualizations Statistical_Analysis->Reporting

References

The Olfactory Profile of (R)-4-Methylhexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-Methylhexanoic acid, a chiral branched-chain fatty acid, possesses a distinct odor profile that contributes to the sensory perception of various natural products. Understanding its specific olfactory characteristics is crucial for applications in flavor and fragrance chemistry, as well as for research into the mechanisms of olfaction. This technical guide provides a comprehensive overview of the current knowledge on the odor profile of (R)-4-Methylhexanoic acid, including its sensory descriptors, and the general experimental protocols and signaling pathways relevant to its perception.

Odor Profile of 4-Methylhexanoic Acid Enantiomers

The stereochemistry of this compound plays a pivotal role in its olfactory perception. The (R) and (S) enantiomers, as well as the racemic mixture, exhibit distinct odor characteristics.

The odor of (R)-4-methylhexanoic acid is primarily described as fatty and caprylic .[1] In contrast, the (S)-enantiomer presents a more complex aroma profile with multiple facets. The racemic mixture, as expected, is characterized by a sour and cheesy odor.[2]

Quantitative Sensory Data

Table 1: Odor Profile of (S)-4-Methylhexanoic Acid [3]

Odor DescriptorPrevalence
Cheesy87.6%
Fatty77.0%
Sour71.52%
Fruity63.68%
Dairy-

Table 2: Odor Recognition Thresholds of 4-Methyloctanoic Acid Enantiomers [4]

EnantiomerOdor Recognition Threshold (in air)Odor Descriptors
(4R)-enantiomer25 ppbMuttony, goaty, fusty
(4S)-enantiomer13 ppbMuttony, goaty, fresher than the (R)-enantiomer

The data on 4-methyloctanoic acid suggests that the (R)-enantiomer may have a higher odor threshold (lower potency) than its (S)-counterpart.[4] This highlights the importance of stereochemistry in the interaction between the odorant molecule and olfactory receptors.

Experimental Protocols for Sensory Analysis

The determination of the odor profile of a chiral compound like (R)-4-methylhexanoic acid requires rigorous and well-defined experimental protocols. The following methodologies are representative of the techniques employed in sensory science.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds in a sample that contribute to its overall aroma. A sample containing (R)-4-methylhexanoic acid would be injected into a gas chromatograph to separate its components. The effluent from the GC column is split, with one portion going to a chemical detector (like a mass spectrometer for identification) and the other to a sniffing port where trained sensory panelists assess the odor of the eluting compounds.

Diagram 1: General Workflow for Gas Chromatography-Olfactometry (GC-O)

GC_O_Workflow cluster_GC Gas Chromatograph cluster_Detectors Detection Injector Injector GC Column GC Column Injector->GC Column Separation Splitter Splitter GC Column->Splitter Mass Spectrometer Mass Spectrometer Splitter->Mass Spectrometer Identification Sniffing Port Sniffing Port Splitter->Sniffing Port Sensory Evaluation Panelist Panelist Sniffing Port->Panelist Odor Profile Data Odor Profile Data Panelist->Odor Profile Data

Caption: A simplified workflow of a Gas Chromatography-Olfactometry (GC-O) system.

Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method used to identify and quantify the sensory attributes of a product. A panel of trained assessors is typically used.

Protocol Outline:

  • Panelist Selection and Training: A panel of 8-12 individuals would be screened for their olfactory acuity and ability to describe odors. They would then undergo intensive training with a wide range of reference odorants, including various fatty, cheesy, and sour standards, to develop a consensus vocabulary for describing the aroma of this compound enantiomers.

  • Sample Preparation: Solutions of (R)-4-methylhexanoic acid at a predetermined concentration (e.g., 1% in a non-odorous solvent like propylene (B89431) glycol) would be prepared.[2] Samples would be presented in coded, identical containers to blind the panelists.

  • Evaluation: Panelists would individually assess the odor of each sample in a controlled environment (odor-free booths). They would rate the intensity of each identified descriptor (e.g., "fatty," "caprylic," "cheesy," "sour") on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Data Analysis: The intensity ratings from the panelists would be statistically analyzed to generate a quantitative sensory profile for (R)-4-methylhexanoic acid.

Olfactory Signaling Pathway

The perception of odors, including that of (R)-4-methylhexanoic acid, is initiated by the interaction of odorant molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs).

While the specific receptor(s) for (R)-4-methylhexanoic acid have not been definitively identified, the human olfactory receptor OR51E2 is known to be activated by short-chain fatty acids like propionate.[1] The binding of a fatty acid to this receptor is believed to trigger a conformational change, initiating a downstream signaling cascade.

General Signaling Pathway:

  • Binding: (R)-4-methylhexanoic acid binds to a specific olfactory receptor (e.g., a receptor similar to OR51E2) in the olfactory epithelium.

  • G-protein Activation: This binding causes the GPCR to change shape, activating an associated G-protein (Gαolf).

  • Second Messenger Production: The activated Gαolf subunit stimulates the enzyme adenylyl cyclase, which converts ATP into cyclic AMP (cAMP), a second messenger.

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated ion channels in the neuron's cell membrane.

  • Depolarization and Action Potential: The influx of positive ions (Na+ and Ca2+) through the open channels depolarizes the neuron. If this depolarization reaches a certain threshold, it triggers an action potential (a nerve impulse).

  • Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the "fatty caprylic" odor.

Diagram 2: Generalized Olfactory Signaling Pathway for Short-Chain Fatty Acids

Olfactory_Signaling_Pathway cluster_membrane Olfactory Sensory Neuron Membrane Odorant (R)-4-Methylhexanoic Acid OR Olfactory Receptor (GPCR) Odorant->OR Binding G_protein G-protein (Gαolf) OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Ion_Channel Ion Channel cAMP->Ion_Channel Opening Depolarization Depolarization Ion_Channel->Depolarization Influx Ions_in Na+, Ca2+ Ions_in->Ion_Channel Action_Potential Action_Potential Depolarization->Action_Potential Triggers Brain Brain (Odor Perception) Action_Potential->Brain Signal to Olfactory Bulb

References

The Enigmatic Presence of 4-Methylhexanoic Acid in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylhexanoic acid, a branched-chain fatty acid (BCFA), is a volatile organic compound (VOC) that contributes to the complex chemical language of plants. While its presence is not as ubiquitous as that of more common fatty acids, its detection in certain plant species, particularly within the genus Nicotiana, points to specialized roles in plant-environment interactions. This technical guide provides an in-depth exploration of the natural occurrence of this compound in plants, detailing available quantitative data, experimental protocols for its analysis, and insights into its biosynthetic and signaling pathways. This information is critical for researchers in phytochemistry, chemical ecology, and drug discovery seeking to understand and harness the biological activities of specialized plant metabolites.

Natural Occurrence of this compound in Plants

This compound has been identified as a natural constituent in a select number of plant species, primarily within the Solanaceae family. Its presence is often associated with floral scent, suggesting a role in attracting pollinators or other semiochemical functions.

Table 1: Documented Occurrence of this compound and Related Branched-Chain Fatty Acids in Plants

Plant SpeciesPlant PartCompoundConcentrationReference(s)
Nicotiana alata (Jasmine tobacco)FlowersThis compoundNot Quantified[1]
Nicotiana plumbaginifolia (Tex-Mex tobacco)FlowersThis compoundNot Quantified[1]
Nicotiana tabacum (Tobacco)PlantThis compoundData available, but specific concentration not cited[2]
Nicotiana tomentosiformisFlowers4-Methylhexanol*27.8 ng/g of flower[3]
Nicotiana rusticaFlower Concrete3-Methyl-pentanoic acid 11.1% of concrete[4][5]
Nicotiana tabacum (Oriental type)Flower Concrete3-Methyl-pentanoic acid12.2% of concrete[4][5]

* 4-Methylhexanol is the alcohol derivative of this compound. ** 3-Methyl-pentanoic acid is a structurally related branched-chain fatty acid.

Experimental Protocols

The analysis of this compound in plant tissues typically involves the extraction of volatile or semi-volatile compounds followed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification.

Protocol 1: Headspace Volatile Collection from Flowers

This non-destructive method is suitable for analyzing the volatile compounds emitted from live flowers, including this compound and its derivatives.[6][7][8][9]

Materials:

  • Oven bags (e.g., 40.5 cm × 44.5 cm)

  • Polytetrafluoroethylene (PTFE) tubing

  • Polypropylene (B1209903) bulkhead unions

  • Glass filter cartridges with a porous polymer adsorbent (e.g., Tenax®)

  • Portable air pump and vacuum system

  • 75% ethanol (B145695)

  • Gas chromatograph-mass spectrometer (GC-MS) with a thermal desorption unit

Procedure:

  • Preparation of Collection Materials:

    • To remove residual plastic compounds, boil oven bags in water for approximately 30 minutes.

    • Dry the bags in an oven at 175 °C.

    • Install a polypropylene bulkhead union at two corners of the closed end of the dried oven bags.

    • Rinse the bags and PTFE tubing with 75% ethanol and allow them to air dry.

    • Bake the dried bags and tubing at a low temperature (74-85 °C) for 30 minutes to ensure they are clean and dry.

  • Sample Collection:

    • Enclose a blooming flower within a prepared oven bag and secure the bag around the stem with a zip tie.

    • Connect the PTFE tubing from the air pump outlet to one of the bulkhead unions on the bag.

    • Attach a glass filter cartridge containing the adsorbent to the other bulkhead union.

    • Connect a second piece of tubing from the vacuum inlet to the other end of the filter cartridge.

    • Simultaneously activate the air pump and vacuum at a low flow rate (e.g., ~0.05 L/min). This creates a gentle airflow over the flower, trapping the emitted volatiles onto the adsorbent.

    • Continue collection for a set period (e.g., 10 minutes to several hours, depending on the emission rate of the flower).

    • After collection, turn off the pump and vacuum, and carefully remove the filter cartridge.

    • Seal the filter cartridge in a clean glass vial and store it in a freezer until GC-MS analysis.

  • GC-MS Analysis:

    • The trapped volatile compounds are thermally desorbed from the filter cartridge directly into the GC-MS injector for separation and identification.

    • Identification of this compound is based on its mass spectrum and retention time compared to an authentic standard.

Protocol 2: Solvent Extraction of Flower Concretes

This method is used to obtain a concentrated extract of semi-volatile and non-volatile compounds from flowers.[4][5]

Materials:

  • Fresh flowers

  • Petroleum ether

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Extraction:

    • Macerate fresh flower material in petroleum ether at room temperature.

    • Perform the extraction multiple times (e.g., three times for 30 minutes each) to ensure complete extraction of the aromatic compounds.

    • Combine the petroleum ether extracts.

  • Concentration:

    • Remove the solvent from the combined extracts using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

    • The resulting concentrated, waxy substance is the flower concrete.

  • GC-MS Analysis:

    • Dissolve a known amount of the concrete in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

    • Inject an aliquot of the solution into the GC-MS for analysis.

    • Identification and quantification of this compound are performed by comparing the mass spectrum and retention time to a known standard.

Biosynthesis of this compound in Plants

The biosynthesis of branched-chain fatty acids like this compound in plants is closely linked to the metabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. The pathway involves the utilization of α-keto acids derived from BCAA catabolism as primers for fatty acid synthesis.

Biosynthesis_of_4_Methylhexanoic_Acid cluster_amino_acid Branched-Chain Amino Acid Metabolism cluster_fatty_acid Fatty Acid Elongation Isoleucine Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate Transamination Two_Methylbutyryl_CoA 2-Methylbutyryl-CoA (Primer) alpha_Keto_beta_methylvalerate->Two_Methylbutyryl_CoA Oxidative Decarboxylation Elongation_Cycles Elongation Cycles (Fatty Acid Synthase) Two_Methylbutyryl_CoA->Elongation_Cycles Malonyl_ACP Malonyl-ACP Malonyl_ACP->Elongation_Cycles Four_Methylhexanoyl_ACP 4-Methylhexanoyl-ACP Elongation_Cycles->Four_Methylhexanoyl_ACP Four_Methylhexanoic_Acid This compound Four_Methylhexanoyl_ACP->Four_Methylhexanoic_Acid Thioesterase Fatty_Acid_Signaling cluster_stimuli Environmental Stimuli cluster_synthesis Fatty Acid Metabolism cluster_response Plant Responses Pathogen_Attack Pathogen Attack Membrane_Lipids Membrane Lipids Pathogen_Attack->Membrane_Lipids triggers release Wounding Wounding Wounding->Membrane_Lipids triggers release Fatty_Acid_Pool Free Fatty Acid Pool (includes BCFAs) Membrane_Lipids->Fatty_Acid_Pool Oxylipins Oxylipins (e.g., Jasmonic Acid) Fatty_Acid_Pool->Oxylipins Lipoxygenase Pathway Developmental_Changes Developmental Changes Fatty_Acid_Pool->Developmental_Changes Gene_Expression Defense Gene Expression Oxylipins->Gene_Expression Metabolite_Production Secondary Metabolite Production Oxylipins->Metabolite_Production

References

An In-depth Technical Guide on the Biological Role of 4-Methylhexanoic Acid in Mammals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Research specifically delineating the comprehensive biological role of 4-Methylhexanoic acid (4-MHA) in mammals is currently limited. This guide synthesizes the available information on 4-MHA and related branched-chain fatty acids (BCFAs) to provide a framework for understanding its potential physiological significance and to guide future research.

Introduction

This compound (4-MHA) is a saturated, branched-chain fatty acid (BCFA) with the chemical formula C₇H₁₄O₂.[1][2][3][4] As a metabolite of other BCFAs, it is found in various natural sources, including certain foods and is also produced by the gut microbiota.[2] While its specific functions are not well-elucidated, its structural similarity to other biologically active fatty acids suggests potential roles in cellular signaling, metabolism, and as a semiochemical. This guide provides a comprehensive overview of the known and potential biological roles of 4-MHA in mammals, including its biosynthesis, potential signaling pathways, and methods for its study.

Biosynthesis and Metabolism

The biosynthesis of 4-MHA in mammals is believed to follow the general pathway for branched-chain fatty acid synthesis. This process utilizes primers derived from the catabolism of branched-chain amino acids. The synthesis is initiated by the enzyme branched-chain α-keto acid decarboxylase, which acts on α-keto acids formed from the transamination of valine, leucine, and isoleucine to produce primers for BCFA synthesis.[5] Fatty acid synthase then elongates these primers, with malonyl-CoA typically serving as the chain extender.[5][6] The introduction of a methyl group at the fourth carbon suggests a specific biosynthetic route that may involve methylmalonyl-CoA as an extender substrate.[7] The gut microbiota is also a significant source of BCFAs, including potentially 4-MHA, through the fermentation of dietary proteins.

The metabolism of 4-MHA is presumed to occur via standard fatty acid β-oxidation pathways within the mitochondria and peroxisomes.

Proposed Biosynthesis of this compound cluster_0 Branched-Chain Amino Acid Catabolism cluster_1 Fatty Acid Synthesis Branched-Chain Amino Acids (e.g., Leucine) Branched-Chain Amino Acids (e.g., Leucine) Branched-Chain α-Keto Acids Branched-Chain α-Keto Acids Branched-Chain Amino Acids (e.g., Leucine)->Branched-Chain α-Keto Acids Transamination Branched-Chain Acyl-CoA Primers (e.g., Isovaleryl-CoA) Branched-Chain Acyl-CoA Primers (e.g., Isovaleryl-CoA) Branched-Chain α-Keto Acids->Branched-Chain Acyl-CoA Primers (e.g., Isovaleryl-CoA) Decarboxylation Fatty Acid Synthase Fatty Acid Synthase Branched-Chain Acyl-CoA Primers (e.g., Isovaleryl-CoA)->Fatty Acid Synthase 4-Methylhexanoyl-CoA 4-Methylhexanoyl-CoA Fatty Acid Synthase->4-Methylhexanoyl-CoA Elongation Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase This compound This compound 4-Methylhexanoyl-CoA->this compound Thioesterase

Proposed Biosynthesis of this compound.

Quantitative Data

Table 1: Concentration of 4-Methyloctanoic Acid in Goat and Sheep Products

SpeciesProduct4-Methyloctanoic Acid (µg/g of milk fat)Reference
GoatMilk190 - 480 (total 4-alkyl-branched fatty acids)[8][9][10]
GoatCheese190 - 480 (total 4-alkyl-branched fatty acids)[8][9][10]
GoatKidney Fat500 (ng/g of tissue)[11]
GoatBody Fat300 (ng/g of tissue)[11]
SheepMilk78 - 220 (total 4-alkyl-branched fatty acids)[8][9][10]
SheepCheese78 - 220 (total 4-alkyl-branched fatty acids)[8][9]

Note: Data for 4-methyloctanoic acid is presented as an analogue due to the lack of specific data for this compound.

Potential Signaling Pathways

While no signaling pathways have been definitively attributed to 4-MHA, based on the activity of other BCFAs and medium-chain fatty acids, two primary receptor families are of interest: Peroxisome Proliferator-Activated Receptors (PPARs) and G-protein Coupled Receptors (GPCRs).

Peroxisome Proliferator-Activated Receptor α (PPARα)

BCFAs have been identified as potent ligands for PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[12][13] The CoA thioesters of BCFAs appear to be the high-affinity ligands that induce a conformational change in PPARα, leading to the recruitment of coactivator proteins and subsequent transcription of target genes involved in fatty acid oxidation.[14] It is plausible that 4-MHA, or its CoA derivative, could act as a PPARα agonist.

Potential PPARα Signaling Pathway for 4-MHA cluster_0 Nucleus 4-MHA 4-MHA 4-MHA-CoA 4-MHA-CoA 4-MHA->4-MHA-CoA Acyl-CoA Synthetase PPARα PPARα 4-MHA-CoA->PPARα Ligand Binding RXR RXR PPARα->RXR Heterodimerization PPRE PPRE RXR->PPRE Binds to DNA Target Genes Target Genes PPRE->Target Genes Transcriptional Activation Increased Fatty Acid Oxidation Increased Fatty Acid Oxidation Target Genes->Increased Fatty Acid Oxidation

Potential PPARα Signaling Pathway for 4-MHA.
G-protein Coupled Receptors (GPCRs)

Several GPCRs, such as GPR40 (FFA1), GPR41 (FFA3), GPR43 (FFA2), GPR84, and GPR120, are known to be activated by fatty acids of varying chain lengths.[15][16] Short-chain fatty acids typically activate GPR41 and GPR43, while medium and long-chain fatty acids activate GPR40, GPR84, and GPR120.[16] As a medium-chain fatty acid, 4-MHA is a candidate ligand for one or more of these receptors, potentially influencing a range of cellular processes, including insulin (B600854) secretion, inflammation, and gut hormone release.

Potential GPCR Signaling for 4-MHA 4-MHA 4-MHA GPCR (e.g., GPR84) GPCR (e.g., GPR84) 4-MHA->GPCR (e.g., GPR84) Binding G-protein G-protein GPCR (e.g., GPR84)->G-protein Activation Effector Enzyme Effector Enzyme G-protein->Effector Enzyme Modulation Second Messengers Second Messengers Effector Enzyme->Second Messengers Production Cellular Response Cellular Response Second Messengers->Cellular Response

Potential GPCR Signaling for 4-MHA.

Experimental Protocols

To investigate the biological role of 4-MHA, robust experimental protocols are required. Below are detailed methodologies for the quantification of 4-MHA in biological samples and for assessing its activity on the potential signaling pathways described above.

Quantification of 4-MHA in Biological Samples by GC-MS

This protocol describes the extraction and analysis of 4-MHA from a biological matrix such as plasma or tissue homogenate.

Materials:

  • Internal Standard (IS): Deuterated this compound or a structurally similar odd-chain fatty acid.

  • Solvents: Methanol, isooctane (B107328), acetonitrile (B52724) (HPLC grade).

  • Derivatizing agent: Pentafluorobenzyl bromide (PFBBr).

  • Catalyst: N,N-Diisopropylethylamine (DIPEA).

  • Acidifying agent: Hydrochloric acid (HCl).

  • GC-MS system with a suitable capillary column (e.g., DB-WAX).

Procedure:

  • Sample Preparation: To 100 µL of plasma or tissue homogenate, add 10 µL of the internal standard solution.

  • Acidification: Add 10 µL of 6M HCl to protonate the fatty acids.

  • Extraction: Add 500 µL of isooctane, vortex vigorously for 2 minutes, and centrifuge at 3000 x g for 5 minutes. Transfer the upper organic layer to a clean tube. Repeat the extraction.

  • Derivatization: Evaporate the pooled organic extracts to dryness under a stream of nitrogen. Add 25 µL of 1% PFBBr in acetonitrile and 25 µL of 1% DIPEA in acetonitrile. Incubate at room temperature for 20 minutes.[17]

  • Final Preparation: Dry the sample again under nitrogen and reconstitute in 50 µL of isooctane for GC-MS analysis.

  • GC-MS Analysis: Inject 1 µL of the sample. Use a temperature gradient appropriate for the separation of medium-chain fatty acid esters. Monitor for the characteristic ions of the 4-MHA-PFB ester and the internal standard.

GC-MS Quantification Workflow for 4-MHA Sample (Plasma/Tissue) Sample (Plasma/Tissue) Add IS & Acidify Add IS & Acidify Sample (Plasma/Tissue)->Add IS & Acidify Liquid-Liquid Extraction Liquid-Liquid Extraction Add IS & Acidify->Liquid-Liquid Extraction Derivatization (PFBBr) Derivatization (PFBBr) Liquid-Liquid Extraction->Derivatization (PFBBr) GC-MS Analysis GC-MS Analysis Derivatization (PFBBr)->GC-MS Analysis Quantification Quantification GC-MS Analysis->Quantification

GC-MS Quantification Workflow for 4-MHA.
PPARα Activation Luciferase Reporter Assay

This protocol is for determining if 4-MHA can activate PPARα in a cell-based assay.

Materials:

  • HEK293 cells (or other suitable cell line).

  • PPARα expression plasmid.

  • Luciferase reporter plasmid with a PPRE.

  • Transfection reagent.

  • This compound.

  • Positive control (e.g., GW7647).

  • Luciferase assay reagent.

Procedure:

  • Cell Culture and Transfection: Culture HEK293 cells in a 96-well plate. Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid.

  • Treatment: After 24 hours, treat the cells with varying concentrations of 4-MHA (e.g., 0.1 µM to 100 µM), the positive control, and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[2][18][19][20]

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the dose-response curve and calculate the EC₅₀.

PPARα Luciferase Reporter Assay Workflow Seed Cells Seed Cells Transfect Plasmids Transfect Plasmids Seed Cells->Transfect Plasmids Treat with 4-MHA Treat with 4-MHA Transfect Plasmids->Treat with 4-MHA Incubate Incubate Treat with 4-MHA->Incubate Measure Luciferase Activity Measure Luciferase Activity Incubate->Measure Luciferase Activity Analyze Data Analyze Data Measure Luciferase Activity->Analyze Data

PPARα Luciferase Reporter Assay Workflow.

Conclusion

This compound is a branched-chain fatty acid with a largely unexplored biological role in mammals. Based on its chemical structure and the known functions of similar molecules, it has the potential to act as a signaling molecule, influencing metabolic pathways through receptors such as PPARα and various GPCRs. The lack of specific research on 4-MHA presents a significant opportunity for future investigations. The experimental protocols detailed in this guide provide a starting point for researchers to quantify 4-MHA in biological systems and to begin to unravel its specific molecular functions and physiological relevance in health and disease.

References

The Scent of Identity: Unraveling the Role of 4-Methylhexanoic Acid in Animal Communication

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical communication is a fundamental and widespread modality in the animal kingdom, mediating a vast array of social behaviors, from territorial marking and individual recognition to mate choice and parental care. Among the myriad of volatile organic compounds (VOCs) employed as semiochemicals, short-chain fatty acids play a crucial role. This technical guide focuses on the discovery, analysis, and functional significance of a specific branched-chain fatty acid, 4-methylhexanoic acid, in the scent marking of various animal species. This document provides a comprehensive overview of the current state of knowledge, including quantitative data, detailed experimental protocols, and the underlying signaling pathways, to serve as a valuable resource for researchers in chemical ecology, neurobiology, and drug development.

The Discovery of this compound in Animal Scent Marking

This compound, a medium-chain fatty acid, has been identified as a significant component of scent secretions in a variety of mammals, where it contributes to the chemical "signature" of an individual.[1][2] Its presence is particularly well-documented in the anal sac secretions of carnivores and the scent marks of rodents and primates.

In Carnivores: The Domestic Cat (Felis catus)

Pioneering research on the chemical composition of domestic cat anal sac secretions revealed the presence of a complex mixture of volatile compounds, with short-chain fatty acids being major constituents.[3] Gas chromatography-mass spectrometry (GC-MS) analysis has definitively identified this compound as one of these key components.[3] Studies have demonstrated that the relative abundance of this compound, along with other fatty acids, varies between individual cats, suggesting a role in conveying individual identity.[3] Habituation-dishabituation tests have confirmed that cats can distinguish between the anal sac secretions of different individuals, supporting the hypothesis that these fatty acids are crucial for individual recognition.[3]

In Mustelids

The family Mustelidae, which includes weasels, ferrets, and otters, is renowned for its reliance on chemical communication through well-developed anal scent glands.[4][5] While detailed quantitative data for this compound across a wide range of mustelid species is still an active area of research, studies on the Siberian weasel (Mustela sibirica) and the steppe polecat (Mustela eversmanni) have identified a variety of volatile compounds in their anal gland secretions, indicating species-specific chemical profiles that can be used for recognition.[5] The general composition of mustelid anal sac secretions often includes a complex blend of sulfur-containing compounds and fatty acids.[4]

In Rodents and Primates

Scent marking is a prevalent behavior in both rodents and primates, utilized for territorial defense, social status signaling, and reproductive communication. While extensive research has been conducted on the chemical composition of rodent urine and glandular secretions, specific quantitative data for this compound remains a target for further investigation. Similarly, in primates, while the importance of olfactory communication is increasingly recognized, detailed chemical analyses of scent gland secretions are still emerging.[6][7]

Quantitative Data on this compound in Animal Scent Markings

The concentration of this compound in animal scent secretions can vary depending on the species, sex, age, and even the individual. The following table summarizes available quantitative data from a key study on domestic cats.

Animal SpeciesSecretion SourceThis compound Concentration (ng/g)Reference
Domestic Cat (Felis catus)Anal Sac SecretionMean: 11.2 ± 10.3 (SD)[3]

Note: Data for other species is currently limited and presents a significant area for future research.

Experimental Protocols

The identification and quantification of this compound in complex biological matrices like scent secretions require sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose. The following sections detail the key experimental protocols.

Sample Collection and Preparation
  • Sample Collection: Scent secretions can be collected directly from the scent glands of anesthetized animals using sterile swabs or by expressing the glands. For non-invasive collection, scent marks deposited on surfaces like filter paper or glass plates can be used.[7]

  • Extraction:

    • Solid-Phase Microextraction (SPME): This solvent-free technique is ideal for extracting volatile and semi-volatile compounds from the headspace of a sample. The collected scent material is placed in a sealed vial and heated to a controlled temperature (e.g., 40-60°C) to release volatile compounds. An SPME fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane/divinylbenzene) is exposed to the headspace for a defined period to adsorb the analytes. The fiber is then directly inserted into the GC injection port for thermal desorption.

    • Solvent Extraction: Samples can be extracted with an appropriate organic solvent (e.g., diethyl ether, dichloromethane). The solvent is then concentrated before GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Derivatization: To improve the volatility and chromatographic properties of fatty acids, they are often derivatized prior to GC-MS analysis. Common derivatization agents include:

    • Silylating agents (e.g., BSTFA): These replace active hydrogens with a trimethylsilyl (B98337) (TMS) group.

    • Alkyl chloroformates (e.g., isobutyl chloroformate): These form stable ester derivatives.

  • GC-MS Conditions:

    • Gas Chromatograph (GC):

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

      • Injector: Splitless or split injection mode can be used depending on the sample concentration. The injector temperature is typically set high enough to ensure rapid volatilization of the analytes (e.g., 250-280°C).

      • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 40-60°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 250-300°C).

    • Mass Spectrometer (MS):

      • Ionization: Electron ionization (EI) at 70 eV is the most common method.

      • Mass Analyzer: A quadrupole or ion trap mass analyzer is typically used.

      • Data Acquisition: Data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification of known compounds like this compound.

  • Compound Identification and Quantification:

    • Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).

    • Quantification: Quantification is achieved by creating a calibration curve using known concentrations of a this compound standard. An internal standard (e.g., a deuterated analog of the analyte) is often added to the samples to correct for variations in extraction efficiency and instrument response.

Signaling Pathways and Behavioral Responses

The perception of this compound and other odorants is initiated by their interaction with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium.

Olfactory Receptor Activation and Signal Transduction

While the specific olfactory receptor for this compound has not yet been definitively deorphanized, it is known that short-chain fatty acids (SCFAs) are detected by a subset of G-protein coupled receptors (GPCRs).[8][9][10] The mouse olfactory receptor Olfr78 (and its human ortholog OR51E2) has been identified as a receptor for acetate (B1210297) and propionate, providing a model for how branched-chain fatty acids like this compound might be detected.[8][10] The binding of a fatty acid ligand to its receptor is thought to trigger the following signaling cascade:

  • Ligand Binding: this compound binds to a specific olfactory receptor, likely a member of the GPCR family.

  • G-Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of a coupled heterotrimeric G-protein (likely Gαs or Gαolf). The Gα subunit exchanges GDP for GTP and dissociates from the βγ subunits.

  • Adenylyl Cyclase Activation: The activated Gα subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).

  • Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization and Action Potential: The influx of cations (Na+ and Ca2+) through the CNG channels depolarizes the olfactory sensory neuron. If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb in the brain for further processing.

Behavioral Responses

The perception of this compound can elicit a range of behavioral responses in animals, depending on the context and the information encoded in the scent. Behavioral experiments using synthetic this compound are crucial for elucidating its specific role as a semiochemical. In domestic cats, the individual variation in the concentration of this and other fatty acids in anal sac secretions is critical for individual recognition, a fundamental aspect of social interactions.[3] Further research is needed to explore the specific behavioral responses to this compound in other species, such as its potential role in mate assessment, territorial defense, or parent-offspring recognition.

Visualizations

Experimental Workflow for the Analysis of this compound

experimental_workflow cluster_collection Sample Collection cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing collection Scent Gland Secretion or Scent Mark spme Solid-Phase Microextraction (SPME) collection->spme Headspace Analysis solvent Solvent Extraction collection->solvent Direct Extraction gcms Gas Chromatography-Mass Spectrometry (GC-MS) spme->gcms derivatization Derivatization (e.g., Silylation) solvent->derivatization derivatization->gcms identification Compound Identification (Mass Spectra & Retention Time) gcms->identification quantification Quantification (Calibration Curve & Internal Standard) gcms->quantification

Caption: Workflow for the analysis of this compound.

Putative Signaling Pathway for this compound

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ligand This compound receptor Olfactory Receptor (GPCR) ligand->receptor Binds to g_protein G-Protein (Gαβγ) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates gdp GDP g_protein->gdp atp ATP ac->atp cng CNG Ion Channel ions Na+, Ca2+ cng->ions Influx of gtp GTP gdp->gtp Exchange gtp->g_protein camp cAMP atp->camp Converts camp->cng Opens response Neuronal Depolarization & Action Potential ions->response Leads to

Caption: Putative olfactory signaling pathway for this compound.

Conclusion and Future Directions

This compound is an important semiochemical involved in animal communication, particularly in conveying individual identity. This technical guide has provided an overview of its discovery, methods for its analysis, and the likely signaling pathways it activates. However, several areas warrant further investigation. There is a clear need for more quantitative data on the concentration of this compound across a wider range of species to build a more comprehensive understanding of its role in chemical communication. The deorphanization of the specific olfactory receptor(s) for this compound and other branched-chain fatty acids is a critical next step. Furthermore, detailed behavioral studies using synthetic this compound are required to fully elucidate its function as a pheromone or allomone in different social contexts. Continued research in these areas will undoubtedly provide deeper insights into the intricate world of animal chemical communication and may have applications in areas such as wildlife management, animal welfare, and even the development of novel pest control strategies.

References

The Functional Role of 4-Methylhexanoic Acid in the Gut Microbiome: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of 4-methylhexanoic acid, a branched-chain fatty acid produced by the gut microbiome. It delves into its production, metabolism, and key functions, with a particular focus on its role in cellular signaling, immunomodulation, and metabolic health. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows to facilitate further research and drug development in this emerging area.

Introduction

The gut microbiome plays a pivotal role in human health and disease, largely through the production of a diverse array of metabolites. Among these, short-chain fatty acids (SCFAs) have garnered significant attention for their wide-ranging physiological effects. While the functions of straight-chain SCFAs like butyrate, propionate, and acetate (B1210297) are well-documented, the roles of branched-chain fatty acids (BCFAs) are an emerging area of research. This compound, a member of the BCFA family, is produced by the gut microbiota through the fermentation of branched-chain amino acids.[1] This guide aims to provide an in-depth technical resource on the function of this compound, consolidating current knowledge and providing practical methodologies for its study.

Production and Metabolism of this compound

This compound is a product of protein fermentation in the colon. Gut bacteria, including species from the genera Bacillus, Bacteroides, Clostridium, Lactobacillus, and Escherichia, possess the enzymatic machinery to metabolize branched-chain amino acids (BCAAs) such as leucine (B10760876), isoleucine, and valine into BCFAs.[1] Specifically, the fermentation of leucine can lead to the production of isovalerate, while isoleucine and valine fermentation can yield 2-methylbutyrate (B1264701) and isobutyrate, respectively. This compound is a less abundant BCFA, and its precise biosynthetic pathway from specific amino acid precursors is an area of ongoing investigation.

Once produced in the gut lumen, this compound, like other SCFAs, is readily absorbed by colonocytes and can enter the systemic circulation, potentially influencing distal organs and systems.

Key Functions and Signaling Pathways

The biological effects of this compound are believed to be mediated through several mechanisms, primarily through the activation of G-protein coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs).

G-Protein Coupled Receptor (GPCR) Activation

SCFAs are known ligands for several GPCRs, most notably GPR41 (FFAR3) and GPR43 (FFAR2).[2] While straight-chain SCFAs are the canonical ligands for these receptors, BCFAs are also known to interact with them. It is hypothesized that this compound can activate these receptors on various cell types in the gut, including intestinal epithelial cells and immune cells, triggering downstream signaling cascades. Another potential receptor is the olfactory receptor Olfr78, which has been shown to be activated by certain SCFAs.[3]

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 4-MHA This compound GPR41_43 GPR41 / GPR43 4-MHA->GPR41_43 Binds to G_protein G-protein (Gαq / Gαi/o) GPR41_43->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates (Gαq) AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (Gαi/o) IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Response Cellular Response (e.g., Cytokine production, Gene expression) cAMP->Response MAPK MAPK Pathway (ERK, JNK, p38) Ca_PKC->MAPK MAPK->Response

Caption: Putative GPCR signaling pathway for this compound.
Histone Deacetylase (HDAC) Inhibition

SCFAs are well-established inhibitors of HDACs, enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, SCFAs can lead to hyperacetylation of histones, resulting in a more open chromatin structure and altered gene transcription. Hexanoic acid has been specifically shown to inhibit HDAC8.[4] It is plausible that this compound shares this inhibitory activity, thereby influencing various cellular processes, including cell proliferation, differentiation, and apoptosis.

HDAC_Inhibition cluster_nucleus Nucleus 4-MHA This compound HDAC Histone Deacetylase (HDAC) 4-MHA->HDAC Inhibits Histone_Ac Histone Acetyl group HDAC->Histone_Ac Deacetylates Histone_Deac Histone Chromatin_Open Open Chromatin (Transcriptionally Active) Histone_Ac->Chromatin_Open Chromatin_Closed Condensed Chromatin (Transcriptionally Repressed) Histone_Deac->Chromatin_Closed Gene_Expression Altered Gene Expression Chromatin_Open->Gene_Expression Chromatin_Closed->Gene_Expression

Caption: General mechanism of HDAC inhibition by SCFAs.
Immunomodulation

Emerging evidence suggests that BCFAs play a role in regulating the immune system. Hexanoic acid has been shown to enhance anti-tumor immune responses in colorectal cancer models by modulating the function of regulatory T cells (Tregs).[5][6] Specifically, it has been observed to suppress the differentiation of naive CD4+ T cells into Tregs and decrease Treg-mediated immunosuppression of CD8+ T cells.[6] This suggests a potential role for this compound in the tumor microenvironment and in inflammatory conditions of the gut.

Immunomodulation cluster_TME Gut Mucosal Environment 4-MHA This compound Naive_T Naive CD4+ T Cell 4-MHA->Naive_T Suppresses differentiation into Tregs Treg Regulatory T Cell (Treg) Naive_T->Treg Differentiation CD8_T CD8+ T Cell (Effector) Treg->CD8_T Inhibits Tumor_Cell Tumor Cell CD8_T->Tumor_Cell Kills GCMS_Workflow start Fecal Sample Collection (approx. 200 mg) homogenization Homogenization in acidified water and internal standard addition start->homogenization extraction Liquid-liquid extraction (e.g., with diethyl ether) homogenization->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant_transfer Transfer of organic supernatant centrifugation1->supernatant_transfer derivatization Derivatization (e.g., with isobutyl chloroformate) supernatant_transfer->derivatization vortexing Vortexing and incubation derivatization->vortexing phase_separation Phase separation vortexing->phase_separation gcms_analysis GC-MS Analysis phase_separation->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing end Results data_processing->end

References

Physical and chemical properties of 4-methylcaproic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Methylcaproic Acid

Introduction

4-Methylcaproic acid, also known as 4-methylhexanoic acid, is a branched-chain medium-chain fatty acid.[1][2] Its chemical formula is C7H14O2, and it has a molecular weight of approximately 130.18 g/mol .[2][3] The presence of a methyl group on the fourth carbon distinguishes it from its linear counterpart, hexanoic acid, influencing its physical properties and biological activity.[2] This document provides a comprehensive overview of the physical and chemical properties of 4-methylcaproic acid, along with detailed experimental protocols for its analysis, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of 4-methylcaproic acid are summarized below. These properties are crucial for its handling, storage, and application in various scientific contexts.

Data Summary
PropertyValueSource(s)
IUPAC Name This compound[3]
Synonyms 4-Methylcaproic acid, 4-Ethylpentanoic acid, (±)-4-Methylhexanoic acid[3][4]
CAS Number 1561-11-1[3][5]
Molecular Formula C7H14O2[3][5]
Molecular Weight 130.18 g/mol [1][3]
Appearance Colorless to pale yellow clear liquid[6]
Melting Point -80 °C[7]
Boiling Point 109-112 °C at 10 mmHg; 216-218 °C at 760 mmHg[6][7]
Density 0.921 - 0.9215 g/mL at 20-25 °C[7][8]
Refractive Index 1.418 - 1.424 at 20 °C[6][7]
Flash Point 43.33 °C (110 °F) - closed cup; 102.78 °C (217 °F) - TCC[6]
Water Solubility Slightly soluble (1776 mg/L at 25 °C, est.)[1][6]
Solubility in Organics Soluble in alcohol, chloroform, and methanol[6][7]
pKa (Predicted) ~5.15[1]
logP (Predicted) 1.897 - 2.31[1][9]

Experimental Protocols

This section details the methodologies for determining key chemical properties of 4-methylcaproic acid, specifically its acid dissociation constant (pKa) and its analysis by gas chromatography.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. Potentiometric titration is a standard and accurate method for its determination.[10][11] The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) is fundamental to this process, where at the half-equivalence point, the pH of the solution is equal to the pKa of the acid.[10]

Methodology:

  • Preparation of Solutions:

    • Prepare a standardized solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH).

    • Accurately weigh a sample of 4-methylcaproic acid (approx. 0.1-0.2 g) and dissolve it in approximately 100 mL of deionized water.[10] Gentle warming may be necessary to aid dissolution; ensure the solution returns to room temperature before titration.[10]

    • To maintain constant ionic strength, 0.15 M potassium chloride (KCl) solution can be used as the solvent.[11]

  • Apparatus Setup:

    • Calibrate a pH meter using standard buffers of pH 4, 7, and 10.[11]

    • Place the beaker containing the acid solution on a magnetic stirrer and immerse the calibrated pH electrode.

    • Fill a burette with the standardized 0.1 M NaOH solution.

  • Titration Procedure:

    • Record the initial pH of the 4-methylcaproic acid solution.

    • Begin adding the NaOH solution in small, precise increments (e.g., 0.1-0.5 mL).

    • After each addition, allow the solution to stabilize and record the pH and the total volume of titrant added.[11]

    • Continue this process, reducing the increment size as the pH begins to change more rapidly, especially near the equivalence point.

    • Proceed with additions well past the equivalence point until the pH curve flattens again.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the midpoint of the steepest portion of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV) against the volume.

    • The half-equivalence point is the volume of NaOH that is exactly half of the volume at the equivalence point.

    • The pKa of 4-methylcaproic acid is the pH value of the solution at the half-equivalence point.[10]

G prep Solution Preparation setup Apparatus Setup & Calibration prep->setup Calibrate pH meter titrate Titration setup->titrate Add NaOH titrant record Data Recording titrate->record Measure pH after each addition record->titrate analyze Data Analysis (Titration Curve) record->analyze Plot pH vs. Volume pka Determine pKa analyze->pka Find half-equivalence point

Workflow for pKa Determination by Potentiometric Titration.
Analysis by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds.[12] For carboxylic acids like 4-methylcaproic acid, analysis is typically performed after converting them to more volatile fatty acid methyl esters (FAMEs).[13][14]

Methodology:

  • Derivatization to FAMEs:

    • Acid-Catalyzed Esterification: Place a known quantity of the 4-methylcaproic acid sample into a screw-cap glass tube.

    • Add 2 mL of 6% sulfuric acid (H2SO4) in methanol.[15]

    • Incubate the mixture in an oven or water bath at 100-125 °C for 2 hours to form 4-methylhexanoate.[15]

    • Cool the sample to room temperature.

  • Extraction:

    • Add 1 mL of an organic solvent such as hexane (B92381) or petroleum ether to the cooled tube and vortex for 30 seconds.[14][15]

    • Centrifuge the tube (e.g., at 4000 rpm for 5 minutes) to achieve phase separation.[15]

    • Carefully transfer the upper organic layer, containing the FAMEs, to a clean vial for analysis.[15]

    • For quantitative analysis, a known amount of an internal standard (e.g., C13:0 or C19:0 FAME) should be added before the extraction process.[13]

  • GC-FID Analysis:

    • Instrument Conditions: Use a gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol stationary phase (e.g., HP-88), is suitable for FAME separation.[14][16]

    • Carrier Gas: Helium is typically used as the carrier gas with a constant flow rate (e.g., 1-2 mL/min).[14][15]

    • Temperatures:

      • Injector Temperature: 250-260 °C[12][14]

      • Detector Temperature: 250-280 °C[12][14]

      • Oven Program: Start at an initial temperature (e.g., 180 °C) and ramp up to a final temperature as needed to ensure proper separation of all components.[12]

    • Injection: Inject 1 µL of the prepared FAME sample into the GC.

  • Data Analysis:

    • The retention time of the resulting peak is used for qualitative identification by comparing it to an authentic standard of 4-methylhexanoate.[16]

    • The area of the peak is proportional to the concentration of the analyte. For quantitative analysis, the peak area is compared to the peak area of the internal standard.[13]

G cluster_prep Sample Preparation cluster_analysis GC-FID Analysis ester Derivatization (Esterification to FAME) extract Solvent Extraction ester->extract inject Sample Injection extract->inject separate Chromatographic Separation (Capillary Column) inject->separate detect Detection (FID) separate->detect quant Data Analysis (Quantification & Identification) detect->quant

Workflow for Gas Chromatography (GC) Analysis of 4-Methylcaproic Acid.

References

4-Methylhexanoic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 4-Methylhexanoic Acid in Organic Solvents

Introduction

This compound (C₇H₁₄O₂) is a branched-chain medium-chain fatty acid.[1][2][3] Its molecular structure, featuring a seven-carbon backbone with a methyl group at the fourth position, influences its physical and chemical properties, including its solubility.[1] Understanding the solubility of this compound in various organic solvents is critical for researchers, scientists, and drug development professionals, as it informs decisions in synthesis, purification, formulation, and various analytical procedures. This guide provides a comprehensive overview of its solubility, detailing quantitative data, experimental methodologies, and the key factors influencing its behavior in different solvent systems.

Quantitative Solubility Data

The solubility of this compound is significantly dependent on the polarity of the solvent. It is generally more soluble in polar organic solvents and less soluble in nonpolar solvents. The following table summarizes the quantitative solubility data for this compound in a range of organic solvents at 25°C.

SolventChemical ClassSolubility (g/L) at 25°C
Tetrahydrofuran (THF)Ether386.98[4]
Dimethyl Sulfoxide (DMSO)Sulfoxide339.4[4]
Dimethylformamide (DMF)Amide318.0[4]
N-Methyl-2-pyrrolidone (NMP)Amide286.47[4]
EthanolAlcohol289.49[4]
MethanolAlcohol262.95[4]
IsopropanolAlcohol236.0[4]
Acetic AcidCarboxylic Acid217.8[4]
1,4-DioxaneEther210.17[4]
CyclohexanoneKetone204.36[4]
n-ButanolAlcohol203.51[4]
n-PropanolAlcohol199.34[4]
Dimethylacetamide (DMAc)Amide198.93[4]
Propylene GlycolDiol197.13[4]
IsopentanolAlcohol195.07[4]
AcetoneKetone175.07[4]
2-EthoxyethanolEther Alcohol170.98[4]
sec-ButanolAlcohol170.05[4]
IsobutanolAlcohol160.85[4]
n-PentanolAlcohol131.9[4]
n-Butyl AcetateEster126.47[4]
Ethylene GlycolDiol123.2[4]
2-ButanoneKetone115.58[4]
Ethyl AcetateEster96.49[4]
Ethyl FormateEster88.77[4]
Chloroform (B151607)Halogenated Alkane84.94[4]
DichloromethaneHalogenated Alkane84.47[4]
Methyl AcetateEster83.97[4]
n-OctanolAlcohol80.51[4]
Isopropyl AcetateEster77.26[4]
AcetonitrileNitrile66.34[4]
1,2-DichloroethaneHalogenated Alkane63.55[4]
n-Propyl AcetateEster51.4[4]
TolueneAromatic Hydrocarbon17.77[4]
n-HeptaneAlkane8.29[4]
n-HexaneAlkane7.78[4]
CyclohexaneAlkane7.42[4]
WaterProtic Solvent4.21[4]

Qualitative data indicates that this compound is soluble in chloroform and sparingly soluble in methanol.[5] It is also described as soluble in alcohol.[6]

Experimental Protocols for Solubility Determination

The determination of solubility for a carboxylic acid like this compound typically follows a standardized experimental workflow to ensure accuracy and reproducibility. The general procedure involves the gravimetric method, which is a common technique for determining the solubility of a solid or liquid solute in a solvent.

Objective: To determine the concentration of this compound in a saturated solution of a specific organic solvent at a controlled temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Vials with airtight seals

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for concentration measurement (e.g., Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC))

Procedure:

  • Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a sealed vial. This ensures that a saturated solution is formed with excess solute.

  • Equilibration: The vial is placed in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). The mixture is agitated for a prolonged period (e.g., 24-72 hours) to ensure that the solution reaches equilibrium, meaning the rate of dissolution equals the rate of precipitation.

  • Phase Separation: After equilibration, the vial is removed from the shaker. To separate the undissolved solute from the saturated solution, the mixture is typically centrifuged at a high speed. This forces the excess solid or liquid to form a pellet at the bottom of the vial.

  • Sample Extraction: A sample of the clear supernatant (the saturated solution) is carefully withdrawn using a pipette. To avoid disturbing the undissolved solute, the pipette tip should be kept away from the bottom of the vial.

  • Filtration (Optional but Recommended): The extracted sample may be filtered through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.

  • Dilution: The clear, saturated sample is accurately diluted with a known volume of the solvent to bring the concentration within the working range of the analytical instrument.

  • Quantitative Analysis: The concentration of this compound in the diluted sample is determined using a calibrated analytical method, such as GC or HPLC.

  • Calculation: The original solubility is calculated by taking into account the dilution factor. The result is typically expressed in g/L or mol/L.

Visualization of Workflows and Relationships

The following diagrams illustrate the experimental workflow for solubility determination and the relationship between solvent polarity and the solubility of this compound.

G A Preparation of Supersaturated Solution (Excess this compound + Solvent) B Equilibration (Thermostatic Shaker, 24-72h) A->B C Phase Separation (Centrifugation) B->C D Sample Extraction (Supernatant) C->D E Dilution (Known Volume of Solvent) D->E F Quantitative Analysis (e.g., GC/HPLC) E->F G Solubility Calculation F->G

Caption: Experimental Workflow for Solubility Determination.

G cluster_0 Solubility of this compound cluster_1 Solvent Polarity High Solubility High Solubility Moderate Solubility Moderate Solubility Low Solubility Low Solubility Polar Aprotic\n(e.g., DMSO, DMF) Polar Aprotic (e.g., DMSO, DMF) Polar Aprotic\n(e.g., DMSO, DMF)->High Solubility Polar Protic\n(e.g., Ethanol, Methanol) Polar Protic (e.g., Ethanol, Methanol) Polar Protic\n(e.g., Ethanol, Methanol)->High Solubility Polar Protic\n(e.g., Ethanol, Methanol)->Moderate Solubility Nonpolar\n(e.g., Hexane, Toluene) Nonpolar (e.g., Hexane, Toluene) Nonpolar\n(e.g., Hexane, Toluene)->Low Solubility

Caption: Relationship between Solvent Polarity and Solubility.

References

An In-depth Technical Guide to 4-Methylhexanoic Acid (CAS Number: 1561-11-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylhexanoic acid, with the CAS number 1561-11-1, is a branched-chain fatty acid that has garnered interest in various scientific and industrial fields. Its unique structural features, including a chiral center, make it a valuable building block in asymmetric synthesis and a subject of study in metabolic pathways. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, biological significance, and applications in research and drug development.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic odor. It is a medium-chain fatty acid, and its physical and chemical properties are summarized in the table below.[1] These properties are crucial for its handling, storage, and application in various experimental setups.

PropertyValueReference
Molecular Formula C₇H₁₄O₂[1]
Molecular Weight 130.18 g/mol [1]
Boiling Point 109-112 °C at 10 mmHg
Melting Point -80 °C
Density 0.9215 g/mL
Refractive Index 1.4211
Flash Point 110 °F
Solubility Soluble in chloroform (B151607) and methanol (B129727) (sparingly)
pKa 4.78 ± 0.10 (Predicted)
InChI Key DIVCBWJKVSFZKJ-UHFFFAOYSA-N[1]
SMILES CCC(C)CCC(=O)O[1]

Synthesis of this compound

The most common and versatile method for the synthesis of this compound is the malonic ester synthesis. This method allows for the straightforward introduction of the alkyl group and subsequent formation of the carboxylic acid.

Malonic Ester Synthesis Protocol

This protocol outlines the steps for the synthesis of this compound starting from diethyl malonate.[2][3][4][5]

Materials:

Procedure:

  • Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol. To this solution, add diethyl malonate dropwise with stirring. The reaction is exothermic and results in the formation of the sodium enolate of diethyl malonate.[2][4]

  • Alkylation: To the solution of the sodium enolate, add 1-bromo-2-methylpropane dropwise. The mixture is then refluxed for several hours to ensure complete alkylation. This Sₙ2 reaction forms diethyl 2-(2-methylpropyl)malonate.[2]

  • Hydrolysis (Saponification): After cooling the reaction mixture, add a solution of sodium hydroxide in water and ethanol. The mixture is refluxed for several hours to hydrolyze the ester groups to carboxylate salts.[6]

  • Acidification: After hydrolysis, the ethanol is removed by distillation. The remaining aqueous solution is cooled and acidified with 1 M hydrochloric acid until the pH is acidic. This protonates the carboxylate salts to form 2-(2-methylpropyl)malonic acid.[6]

  • Extraction: The aqueous solution is extracted several times with diethyl ether. The combined organic extracts are washed with brine and dried over anhydrous magnesium sulfate.[6]

  • Decarboxylation: The dried ether solution is concentrated under reduced pressure to yield the crude 2-(2-methylpropyl)malonic acid. This crude product is then heated at a high temperature (around 160-180 °C) until the evolution of carbon dioxide ceases. This decarboxylation step yields crude this compound.[6]

  • Purification: The crude this compound can be purified by vacuum distillation or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[6]

Enantioselective Synthesis

Due to the chiral center at the 4-position, enantiomerically pure forms of this compound are often required for biological studies and as chiral building blocks in drug synthesis. Enantioselective synthesis can be achieved through various methods, including the use of chiral auxiliaries or asymmetric catalysis. One approach involves the use of a pseudoephedrine derivative as a chiral auxiliary to direct the stereospecific alkylation of a malonate derivative.[7]

Biological Significance and Signaling Pathways

This compound is a metabolite of branched-chain fatty acids. As a medium-chain fatty acid (MCFA), it plays a role in lipid and glucose metabolism. While a specific signaling pathway directly initiated by this compound is not extensively characterized, its effects can be understood in the context of general MCFA metabolism and its influence on key metabolic signaling pathways.

Studies on MCFAs, such as hexanoic acid, have shown that they can influence the Akt-mTOR signaling pathway , which is central to cell growth, proliferation, and metabolism.[8] Furthermore, fatty acids are known ligands for Peroxisome Proliferator-Activated Receptors (PPARs) , which are nuclear receptors that play critical roles in lipid and glucose homeostasis.[9][10][11][12]

Putative Signaling Cascade of Medium-Chain Fatty Acids

The following diagram illustrates a plausible signaling cascade for medium-chain fatty acids, including this compound, based on their known effects on metabolic pathways.

MCFAs_Signaling MCFA This compound (MCFA) PPARa PPARα MCFA->PPARa Binds & Activates Akt Akt MCFA->Akt Modulates Cell_Membrane Cell Membrane RXR RXR PPARa->RXR Heterodimerizes PPRE PPRE (in DNA) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Lipid_Metabolism Increased Fatty Acid Oxidation Gene_Expression->Lipid_Metabolism mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Metabolism mTOR->Cell_Growth

Putative Signaling Cascade of this compound.

This diagram illustrates two potential pathways. In the first, this compound, as a medium-chain fatty acid, can enter the cell and bind to and activate PPARα. This leads to the formation of a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the DNA. This interaction modulates the expression of target genes involved in lipid metabolism, leading to increased fatty acid oxidation. In a second, less direct pathway, MCFAs may also modulate the Akt-mTOR signaling cascade, which influences cell growth and overall metabolism.

Applications in Research and Drug Development

The chiral nature of this compound makes it a valuable chiral building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[13][14][15] Its incorporation into a drug candidate can influence its pharmacological properties, such as binding affinity to its target and its pharmacokinetic profile.

Experimental Workflow for Chiral Drug Development

The following workflow outlines the general steps involved in utilizing a chiral building block like this compound in the drug development process.

Drug_Development_Workflow Start Chiral Building Block (e.g., (R)- or (S)-4-Methylhexanoic Acid) Step1 Enantioselective Synthesis of Building Block Start->Step1 Step2 Incorporation into Lead Compound via Multi-step Synthesis Step1->Step2 Step3 In vitro Biological Screening (Target Binding, Potency) Step2->Step3 Step4 Structure-Activity Relationship (SAR) Studies & Optimization Step3->Step4 Step4->Step2 Iterative Optimization Step5 In vivo Preclinical Studies (Pharmacokinetics, Efficacy, Toxicology) Step4->Step5 Step6 Clinical Trials Step5->Step6

Workflow for Chiral Drug Development.

This workflow begins with the enantioselective synthesis of the desired stereoisomer of this compound. This chiral building block is then incorporated into a lead compound through a series of synthetic steps. The resulting compound undergoes in vitro biological screening to assess its activity and potency. Based on these results, structure-activity relationship (SAR) studies are conducted to optimize the compound's properties, which may involve further synthetic modifications. Promising candidates then move into in vivo preclinical studies to evaluate their pharmacokinetics, efficacy, and safety. Finally, successful preclinical candidates can advance to clinical trials.

Conclusion

This compound (CAS 1561-11-1) is a versatile molecule with significant potential in both fundamental research and applied sciences. Its well-defined chemical and physical properties, coupled with established synthetic routes, make it an accessible compound for laboratory work. Its role as a branched-chain fatty acid provides a window into understanding lipid metabolism and its regulation through complex signaling networks. For drug development professionals, its chirality presents an opportunity for the rational design and synthesis of novel therapeutic agents with improved pharmacological profiles. Further research into the specific biological targets and signaling pathways modulated by this compound will undoubtedly uncover new applications for this intriguing molecule.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Methylhexanoic Acid via Malonic Ester Route

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-methylhexanoic acid utilizing the robust and versatile malonic ester synthesis pathway. This method offers a strategic approach for the formation of substituted carboxylic acids. The protocol encompasses a four-step sequence: the formation of a malonate enolate, subsequent C-alkylation with 1-bromo-2-methylbutane (B81432), saponification of the resulting diester, and concluding with a decarboxylation to yield the target compound. This document outlines the necessary reagents, and detailed experimental procedures, and provides key quantitative data for the characterization of the final product.

Introduction

The malonic ester synthesis is a cornerstone reaction in organic chemistry for the preparation of carboxylic acids with a substituted α-carbon.[1] The process involves the alkylation of an enolate generated from a malonic ester, followed by hydrolysis and decarboxylation.[1][2] The acidity of the α-protons of diethyl malonate (pKa ≈ 13) allows for facile deprotonation with a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.[3] This nucleophilic enolate readily undergoes an SN2 reaction with an alkyl halide.[3] Subsequent hydrolysis of the ester groups, followed by heating in an acidic medium, leads to the decarboxylation of the intermediate malonic acid derivative to afford the desired carboxylic acid.[1]

This application note details the synthesis of this compound, a branched-chain fatty acid, using diethyl malonate and 1-bromo-2-methylbutane as the starting materials.

Physicochemical Properties of this compound

PropertyValue
CAS Number 1561-11-1[4][5]
Molecular Formula C₇H₁₄O₂[4][6]
Molecular Weight 130.18 g/mol [6]
Boiling Point 109-112 °C at 10 mmHg[7]
Density 0.921 g/mL[7]
Appearance Liquid
Purity 97%[7]

Overall Synthetic Pathway

The synthesis of this compound via the malonic ester route proceeds through the following key steps:

Synthesis_Pathway diethyl_malonate Diethyl Malonate enolate Malonate Enolate diethyl_malonate->enolate 1. NaOEt, EtOH substituted_malonate Diethyl 2-(2-methylbutyl)malonate enolate->substituted_malonate 2. Alkylation dicarboxylate Dicarboxylate Salt substituted_malonate->dicarboxylate 3. NaOH, H₂O, Δ dicarboxylic_acid 2-(2-methylbutyl)malonic Acid dicarboxylate->dicarboxylic_acid 4. H₃O⁺ final_product This compound dicarboxylic_acid->final_product 5. Δ, -CO₂ alkyl_halide 1-Bromo-2-methylbutane alkyl_halide->substituted_malonate

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Materials and Reagents:

Protocol 1: Synthesis of Diethyl 2-(2-methylbutyl)malonate (Alkylation)

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol under an inert atmosphere (e.g., nitrogen or argon) with stirring. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at a rate that maintains a gentle reflux.

  • Alkylation: After the addition of diethyl malonate is complete, add 1-bromo-2-methylbutane dropwise to the reaction mixture. The reaction is typically exothermic.

  • Reaction Completion and Work-up: After the addition of the alkylating agent, heat the mixture to reflux for several hours until the reaction is complete (the reaction can be monitored by TLC). Cool the reaction mixture to room temperature.

  • Extraction: Add water to the reaction mixture and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain crude diethyl 2-(2-methylbutyl)malonate. The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound (Saponification and Decarboxylation)

  • Saponification: In a round-bottom flask, combine the crude diethyl 2-(2-methylbutyl)malonate with a solution of sodium hydroxide in a mixture of ethanol and water.

  • Reflux: Heat the mixture at reflux for 4-6 hours to ensure complete hydrolysis of the ester groups.

  • Solvent Removal: After reflux, remove the ethanol by distillation.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify by the slow addition of concentrated hydrochloric acid until the solution is strongly acidic (pH < 2).

  • Extraction: Extract the acidified solution with diethyl ether. Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation to yield the crude 2-(2-methylbutyl)malonic acid.

  • Decarboxylation: Heat the crude dicarboxylic acid in an oil bath at a temperature of 160-180 °C until the evolution of carbon dioxide ceases.

  • Purification: The resulting crude this compound can be purified by vacuum distillation to yield the final product.

Experimental Workflow Diagram

Experimental_Workflow cluster_alkylation Alkylation Stage cluster_hydrolysis_decarboxylation Hydrolysis & Decarboxylation Stage naoet Prepare Sodium Ethoxide enolate_formation Add Diethyl Malonate (Enolate Formation) naoet->enolate_formation alkylation Add 1-Bromo-2-methylbutane enolate_formation->alkylation reflux1 Reflux alkylation->reflux1 workup1 Aqueous Work-up & Extraction reflux1->workup1 purification1 Vacuum Distillation workup1->purification1 intermediate Diethyl 2-(2-methylbutyl)malonate purification1->intermediate saponification Saponification with NaOH intermediate->saponification reflux2 Reflux saponification->reflux2 acidification Acidification with HCl reflux2->acidification extraction2 Extraction with Diethyl Ether acidification->extraction2 decarboxylation Heat for Decarboxylation extraction2->decarboxylation purification2 Vacuum Distillation decarboxylation->purification2 final_product This compound purification2->final_product

Caption: Detailed experimental workflow for the synthesis.

Characterization Data

Yield:

The overall yield for the malonic ester synthesis can vary depending on the specific substrate and reaction conditions. Typical yields for the alkylation of diethyl malonate followed by hydrolysis and decarboxylation are in the range of 60-80%.

Spectroscopic Data:

¹H NMR (Proton Nuclear Magnetic Resonance):

Chemical Shift (δ) ppmMultiplicityAssignment
~11.0 - 12.0Broad Singlet-COOH
~2.3Triplet-CH₂-COOH
~1.6Multiplet-CH₂-CH(CH₃)-
~1.4Multiplet-CH(CH₃)-CH₂-CH₃
~1.1 - 1.3Multiplet-CH₂-CH₂-COOH
~0.9Doublet-CH(CH₃)-
~0.85Triplet-CH₂-CH₃

Note: The ¹H NMR spectrum of this compound will show characteristic signals for the carboxylic acid proton, as well as the various methylene (B1212753) and methyl groups in the alkyl chain. The exact chemical shifts and coupling patterns can provide detailed structural information.[6]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

Chemical Shift (δ) ppmAssignment
~180C=O
~38C4
~34C2
~31C3
~29C5
~19C4-CH₃
~11C6

IR (Infrared) Spectroscopy:

Wavenumber (cm⁻¹)Functional Group
2500-3300 (broad)O-H stretch (carboxylic acid)
2850-2960C-H stretch (alkane)
~1710C=O stretch (carboxylic acid)
~1465C-H bend (alkane)
~1210-1320C-O stretch (carboxylic acid)
~920 (broad)O-H bend (carboxylic acid dimer)

Note: The IR spectrum is characterized by a very broad O-H stretching band and a strong carbonyl (C=O) absorption, which are indicative of a carboxylic acid.[8]

Safety Precautions

  • Handle sodium metal with extreme care. It reacts violently with water.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Diethyl ether is highly flammable. Avoid open flames and sparks.

  • Concentrated acids and bases are corrosive. Handle with care.

References

Application Notes and Protocols for the Stereoselective Synthesis of (S)-4-Methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Methylhexanoic acid is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active molecules. Its specific stereochemistry is often crucial for the desired biological activity. This document provides detailed application notes and experimental protocols for two distinct and effective methods for the stereoselective synthesis of (S)-4-Methylhexanoic acid: the Myers asymmetric alkylation using a pseudoephedrine chiral auxiliary and a chemoenzymatic kinetic resolution utilizing Novozym 435, a commercially available immobilized lipase (B570770). These methods offer high enantioselectivity and are adaptable for both laboratory and larger-scale synthesis.

Method 1: Myers Asymmetric Alkylation with Pseudoephedrine Chiral Auxiliary

This method, developed by Andrew G. Myers, provides a reliable and highly diastereoselective route to enantiomerically enriched carboxylic acids. The strategy involves the use of the readily available and inexpensive chiral auxiliary, (+)-pseudoephedrine. The resulting pseudoephedrine amides are often crystalline, which allows for easy purification and enhancement of diastereomeric purity through recrystallization.[1]

Signaling Pathway and Logic

The stereochemical outcome of the alkylation is controlled by the chiral pseudoephedrine auxiliary. The lithium enolate of the pseudoephedrine amide forms a rigid chelated intermediate. The bulky phenyl group of the auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face, thus ensuring high diastereoselectivity. Subsequent cleavage of the auxiliary yields the desired (S)-enantiomer of the carboxylic acid.

myers_alkylation_pathway cluster_0 Step 1: Amide Formation cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Auxiliary Cleavage Pseudoephedrine Pseudoephedrine Pseudoephedrine_Amide Pseudoephedrine_Amide Pseudoephedrine->Pseudoephedrine_Amide Acylation Propionyl_Chloride Propionyl_Chloride Propionyl_Chloride->Pseudoephedrine_Amide Enolate_Formation Enolate Formation (LDA, LiCl) Pseudoephedrine_Amide->Enolate_Formation Alkylation Alkylation (Ethyl Iodide) Enolate_Formation->Alkylation Alkylated_Amide Alkylated_Amide Alkylation->Alkylated_Amide Hydrolysis Acidic Hydrolysis Alkylated_Amide->Hydrolysis S_4_Methylhexanoic_Acid (S)-4-Methylhexanoic Acid Hydrolysis->S_4_Methylhexanoic_Acid

Caption: Myers Asymmetric Alkylation Workflow.

Experimental Protocol

Part A: Synthesis of (1S,2S)-(+)-Pseudoephedrine Propionamide (B166681)

  • Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve (1S,2S)-(+)-pseudoephedrine (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Acylation: Cool the solution to 0 °C in an ice bath. Add propionic anhydride (B1165640) (1.05 eq) dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from toluene (B28343) to yield the desired amide as a white crystalline solid.[2]

Part B: Asymmetric Alkylation

  • Preparation of LDA: In a separate flame-dried flask under argon, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.1 eq) to a solution of diisopropylamine (B44863) (2.2 eq) in anhydrous THF at -78 °C. Stir for 30 minutes at 0 °C.[1]

  • Enolate Formation: In another flame-dried flask, dissolve the (1S,2S)-(+)-pseudoephedrine propionamide (1.0 eq) and anhydrous lithium chloride (6.0 eq) in anhydrous THF. Cool the solution to -78 °C. Slowly add the freshly prepared LDA solution via cannula.

  • Alkylation: After stirring for 1 hour at -78 °C, add ethyl iodide (1.2 eq) dropwise. Allow the reaction to slowly warm to 0 °C and stir for 4 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude alkylated amide can be purified by flash chromatography or recrystallization.

Part C: Hydrolysis to (S)-4-Methylhexanoic Acid

  • Reaction Setup: Dissolve the purified alkylated pseudoephedrine amide (1.0 eq) in a mixture of dioxane and 9 N sulfuric acid.

  • Hydrolysis: Heat the mixture to reflux (approximately 115 °C) for 12 hours.

  • Work-up: Cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude (S)-4-Methylhexanoic acid can be further purified by distillation or chromatography.

Method 2: Chemoenzymatic Kinetic Resolution with Novozym 435

Chemoenzymatic methods offer a green and highly selective alternative for the synthesis of enantiopure compounds. Lipases, such as the immobilized Candida antarctica lipase B (Novozym 435), are particularly effective for the kinetic resolution of racemic carboxylic acids or their esters. This protocol describes the resolution of racemic 4-methylhexanoic acid via enantioselective esterification.

Experimental Workflow

chemoenzymatic_resolution cluster_0 Step 1: Racemic Substrate Preparation cluster_1 Step 2: Enzymatic Kinetic Resolution cluster_2 Step 3: Separation and Isolation Racemic_Acid Racemic this compound Esterification Enantioselective Esterification (Novozym 435, Benzyl (B1604629) Alcohol) Racemic_Acid->Esterification Mixture Mixture of (S)-Acid and (R)-Ester Esterification->Mixture Separation Chemical Separation Mixture->Separation S_4_Methylhexanoic_Acid (S)-4-Methylhexanoic Acid Separation->S_4_Methylhexanoic_Acid R_Ester (R)-Benzyl 4-Methylhexanoate Separation->R_Ester

Caption: Chemoenzymatic Kinetic Resolution Workflow.

Experimental Protocol
  • Reaction Setup: To a flask containing racemic this compound (1.0 eq) in a solvent-free system (or in a non-polar organic solvent like hexane), add benzyl alcohol (0.5 eq) and Novozym 435 (10% w/w of the total substrates).

  • Enzymatic Reaction: Stir the mixture at 40-50 °C. Monitor the reaction progress by taking aliquots at regular intervals and analyzing the conversion by GC or HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining acid and the newly formed ester.

  • Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with a solvent and reused.

  • Separation: The resulting mixture contains (S)-4-methylhexanoic acid and (R)-benzyl 4-methylhexanoate. Separate the unreacted acid from the ester by liquid-liquid extraction. Add an aqueous solution of sodium bicarbonate to the mixture to deprotonate the carboxylic acid, making it water-soluble.

  • Isolation of (S)-4-Methylhexanoic Acid: Separate the aqueous layer containing the sodium salt of (S)-4-methylhexanoic acid. Acidify the aqueous layer with 1 M HCl to pH 2-3 and extract the (S)-4-methylhexanoic acid with diethyl ether (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain enantiomerically enriched (S)-4-methylhexanoic acid.

Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the synthesized (S)-4-Methylhexanoic acid can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). For GC analysis, the carboxylic acid is typically derivatized to its methyl or other suitable ester.

Chiral GC Analysis Protocol (Example):

  • Derivatization: Convert the carboxylic acid to its methyl ester using diazomethane (B1218177) or by heating with methanol (B129727) and a catalytic amount of sulfuric acid.

  • GC Column: Use a chiral capillary column, such as a Chirasil-Val or a cyclodextrin-based column (e.g., β-DEX™).[2][3]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature (FID): 275 °C

    • Oven Program: Isothermal at a temperature optimized for the separation of the enantiomers (e.g., 100-150 °C).

    • Carrier Gas: Helium or Hydrogen.

  • Analysis: The two enantiomers will have different retention times, allowing for the calculation of the enantiomeric excess by integrating the peak areas.

Data Presentation

The following table summarizes typical quantitative data for the two described synthetic methods.

ParameterMethod 1: Myers Asymmetric AlkylationMethod 2: Chemoenzymatic Kinetic Resolution
Chiral Source (1S,2S)-(+)-PseudoephedrineNovozym 435 (Lipase from C. antarctica)
Key Transformation Diastereoselective AlkylationEnantioselective Esterification
Typical Yield 80-95% (for the alkylated amide)<50% (for the desired enantiomer)
Enantiomeric Excess (ee) >98% (after recrystallization)>95% (at ~50% conversion)
Reaction Conditions -78 °C to 0 °C, anhydrous THF40-50 °C, solvent-free or organic solvent
Key Reagents LDA, LiCl, Ethyl IodideBenzyl Alcohol, NaHCO3, HCl
Advantages High yield and excellent eeMild conditions, reusable catalyst
Disadvantages Cryogenic temperatures, stoichiometric auxiliaryTheoretical max. yield of 50% for one enantiomer

Disclaimer: These protocols are intended for guidance and should be adapted and optimized for specific laboratory conditions and scales. Appropriate safety precautions must be taken when handling all chemicals.

References

Application Notes and Protocols for the Biological Synthesis of 4-Methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the biological synthesis of 4-methylhexanoic acid, a branched-chain fatty acid with applications in various industries, including pharmaceuticals and flavorings. The protocol details the metabolic engineering of Escherichia coli for the production of this target molecule, outlining the key genetic modifications, cultivation and fermentation procedures, and downstream processing for purification and analysis. This guide is intended to provide researchers with a robust framework for the microbial production of this compound.

Introduction

This compound is a chiral carboxylic acid that serves as a valuable building block in the synthesis of complex organic molecules. Traditional chemical synthesis routes can be complex and may produce racemic mixtures. Biological synthesis using engineered microorganisms offers a promising alternative, enabling the sustainable and potentially stereospecific production of this compound from renewable feedstocks. This protocol focuses on the metabolic engineering of Escherichia coli, a well-characterized and versatile host organism for the production of various biochemicals.

The biosynthetic pathway for this compound leverages the cell's natural fatty acid synthesis machinery, supplemented with heterologous enzymes to introduce the characteristic methyl branch. The core strategy involves channeling precursors from central carbon metabolism into the branched-chain amino acid biosynthesis pathway, which then provides the starter unit for fatty acid elongation.

Biosynthetic Pathway and Metabolic Engineering Strategy

The production of this compound in E. coli is achieved by engineering the native fatty acid synthesis pathway to utilize a branched-chain starter unit derived from the L-leucine biosynthesis pathway. The key steps are outlined below:

  • Precursor Funneling: The synthesis begins with the conversion of pyruvate (B1213749) into 2-ketoisovalerate, a key intermediate in the branched-chain amino acid pathway.

  • Chain Elongation to α-Keto-β-methylvalerate: 2-ketoisovalerate is then converted to α-keto-β-methylvalerate.

  • Oxidative Decarboxylation: The crucial step for generating the branched-chain starter unit is the oxidative decarboxylation of α-keto-β-methylvalerate to 2-methylbutyryl-CoA. This is catalyzed by a branched-chain α-keto acid dehydrogenase (BCKDH) complex.

  • Fatty Acid Synthesis Initiation: 2-methylbutyryl-CoA serves as a primer for the fatty acid synthase (FAS) system, which subsequently adds two-carbon units from malonyl-CoA.

  • Termination and Release: The elongation is terminated by a thioesterase, which releases the final product, this compound.

To achieve efficient production, the following genetic modifications in E. coli are recommended:

  • Overexpression of the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex: This is a critical step as E. coli has low native activity for this reaction. Heterologous expression of a BCKDH complex, for example from Streptomyces avermitilis, is necessary to efficiently convert the α-keto acid precursor to its corresponding acyl-CoA.[1]

  • Enhancement of α-Keto Acid Precursor Supply: Overexpression of key enzymes in the L-leucine biosynthesis pathway, such as acetolactate synthase (alsS from Bacillus subtilis) and ketol-acid reductoisomerase and dihydroxy-acid dehydratase (ilvC and ilvD from E. coli), can increase the pool of the α-keto-β-methylvalerate precursor.[1]

  • Overexpression of a Thioesterase: A thioesterase with activity towards medium-chain acyl-ACPs is crucial for releasing the final product from the fatty acid synthase complex.

  • Deletion of Competing Pathways: Knocking out genes involved in the degradation of fatty acids (e.g., fadD, fadE) can prevent the loss of the product.

Biosynthetic_Pathway Pyruvate Pyruvate Two_Ketoisovalerate 2-Ketoisovalerate Pyruvate->Two_Ketoisovalerate ilv genes Alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Two_Ketoisovalerate->Alpha_Keto_beta_methylvalerate Leucine biosynthesis pathway Two_Methylbutyryl_CoA 2-Methylbutyryl-CoA Alpha_Keto_beta_methylvalerate->Two_Methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase (BCKDH) (heterologous expression) Four_Methylhexanoyl_ACP 4-Methylhexanoyl-ACP Two_Methylbutyryl_CoA->Four_Methylhexanoyl_ACP Fatty Acid Synthase (FAS) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Four_Methylhexanoyl_ACP Four_Methylhexanoic_Acid This compound Four_Methylhexanoyl_ACP->Four_Methylhexanoic_Acid Thioesterase

Biosynthetic pathway for this compound in engineered E. coli.

Experimental Protocols

Strain Construction and Plasmid Assembly
  • Host Strain: E. coli DH5α for cloning and E. coli BL21(DE3) or a similar expression strain for production.

  • Gene Synthesis and Cloning:

    • Synthesize the genes for the branched-chain α-keto acid dehydrogenase (BCKDH) complex (e.g., from Streptomyces avermitilis).

    • Synthesize the genes for the precursor pathway enhancement (e.g., alsS, ilvC, ilvD).

    • Clone these genes into suitable expression vectors (e.g., pET or pTrc series) under the control of an inducible promoter (e.g., T7 or Trc).

  • Transformation: Transform the expression plasmids into the chosen E. coli production host.

Culture and Fermentation
  • Seed Culture:

    • Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics.

    • Incubate at 37°C with shaking at 200-250 rpm for 12-16 hours.

  • Production Culture:

    • Inoculate a larger volume of production medium (e.g., M9 minimal medium supplemented with glucose and trace elements) with the seed culture to an initial OD600 of 0.05-0.1.

    • Incubate at 37°C with shaking.

  • Induction:

    • When the culture reaches an OD600 of 0.6-0.8, induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM.

    • Reduce the temperature to 30°C and continue incubation for 24-72 hours.

Extraction of this compound
  • Cell Removal: Centrifuge the fermentation broth at 8,000 x g for 15 minutes to pellet the cells.

  • Acidification: Transfer the supernatant to a clean container and acidify to pH 2.0-3.0 with a strong acid (e.g., HCl or H₂SO₄) to protonate the carboxylic acid.

  • Solvent Extraction:

    • Add an equal volume of an organic solvent such as ethyl acetate (B1210297) or diethyl ether to the acidified supernatant.

    • Mix vigorously for 5-10 minutes.

    • Separate the organic phase, which now contains the this compound.

    • Repeat the extraction twice to maximize recovery.

  • Drying and Concentration:

    • Dry the pooled organic phases over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Evaporate the solvent using a rotary evaporator to obtain the crude this compound.

Purification

Further purification can be achieved using silica (B1680970) gel column chromatography.

  • Column Preparation: Pack a glass column with silica gel in a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

  • Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or GC-MS to identify those containing pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization (optional but recommended for improved peak shape):

    • To a dried sample, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or diazomethane (B1218177) to convert the carboxylic acid to its more volatile ester or silyl (B83357) ester.

    • Incubate at 60-70°C for 30-60 minutes.

  • GC-MS Conditions:

    • Column: A polar capillary column (e.g., DB-WAX or FFAP) is suitable for fatty acid analysis.

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 50-80°C), hold for a few minutes, then ramp up to a final temperature of 220-250°C.

    • Carrier Gas: Helium.

    • MS Detector: Operate in full scan mode to identify the compound and in selected ion monitoring (SIM) mode for quantification.

  • Quantification: Prepare a standard curve using a pure standard of this compound.

Experimental_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing Strain_Construction Strain Construction (Gene Cloning, Transformation) Seed_Culture Seed Culture (LB Medium, 37°C) Strain_Construction->Seed_Culture Production_Culture Production Culture (Minimal Medium, 37°C) Seed_Culture->Production_Culture Induction Induction (IPTG) and Fermentation (30°C) Production_Culture->Induction Harvesting Harvesting (Centrifugation) Induction->Harvesting Extraction Extraction (Acidification, Solvent Extraction) Harvesting->Extraction Purification Purification (Column Chromatography) Extraction->Purification Analysis Analysis (GC-MS) Purification->Analysis

Overall experimental workflow for the production of this compound.

Quantitative Data

The production of branched-chain fatty acids in engineered microorganisms is an active area of research, and reported titers can vary significantly based on the host organism, genetic modifications, and fermentation conditions. The following table summarizes representative data for the production of branched-chain fatty acids, providing a benchmark for expected yields.

Host OrganismKey Genetic ModificationsPrecursor/Carbon SourceProductTiter (mg/L)Reference
E. coliOverexpression of BCKDH complexGlucoseIsobutyryl-CoA & Isovaleryl-CoA derivatives2.96 & 3.94[1]
Bacteroides ruminicolaWild-typeTrypticaseIsobutyric acid, Isovaleric acid, 2-Methylbutyric acidNot specified[2]
Megasphaera elsdeniiWild-typeTrypticaseIsobutyric acid, Isovaleric acid, 2-Methylbutyric acidNot specified[2]

Note: Specific titers for this compound are not widely reported in the literature. The data presented here for related branched-chain fatty acids and their precursors can serve as a reference.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Inefficient enzyme expression or activityOptimize codon usage of heterologous genes. Verify protein expression via SDS-PAGE. Perform in vitro enzyme assays.
Precursor limitationOverexpress upstream pathway enzymes. Supplement the medium with precursors (e.g., branched-chain amino acids).
Product toxicityImplement in situ product removal strategies. Evolve the strain for improved tolerance.
Poor extraction efficiency Incorrect pH during extractionEnsure the pH of the fermentation broth is adjusted to be at least 1-2 units below the pKa of this compound (~4.8).
Inappropriate solventTest different organic solvents with varying polarities (e.g., hexane, ethyl acetate, diethyl ether).
Co-elution during purification Similar polarity of contaminantsOptimize the solvent gradient for column chromatography. Consider using a different stationary phase.
Inaccurate quantification Matrix effects in GC-MSUse a matrix-matched standard curve for quantification.
Incomplete derivatizationOptimize derivatization reaction time, temperature, and reagent concentration.

Conclusion

This application note provides a detailed protocol for the biological synthesis of this compound using metabolically engineered E. coli. By implementing the described genetic modifications and following the outlined fermentation, extraction, and purification procedures, researchers can establish a robust platform for the production of this valuable branched-chain fatty acid. Further optimization of enzyme selection, host strain engineering, and fermentation conditions holds the potential to significantly enhance product titers and yields.

References

Application Note: Quantitative Analysis of 4-Methylhexanoic Acid in Biological Fluids by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylhexanoic acid is a branched-chain fatty acid (BCFA) that can be found in various biological fluids. As a metabolite of branched-chain amino acids (BCAAs), its levels may serve as a biomarker for certain metabolic processes and inborn errors of metabolism. Accurate and sensitive quantification of this compound is crucial for understanding its physiological roles and potential as a diagnostic or prognostic marker. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile organic compounds. However, due to the polar nature and low volatility of carboxylic acids like this compound, direct GC-MS analysis is challenging. This application note provides a detailed protocol for the quantitative analysis of this compound in biological fluids using GC-MS, incorporating sample preparation, derivatization, and optimized instrument parameters.

Principle

The method involves the extraction of this compound from the biological matrix, followed by a chemical derivatization step to convert the polar carboxylic acid into a more volatile and thermally stable ester. The resulting derivative is then separated and quantified by GC-MS.

Data Presentation

The following table summarizes the expected quantitative performance parameters for the GC-MS analysis of this compound, based on validated methods for similar short-chain fatty acids.[1][2] These values should be validated in the user's laboratory for the specific biological matrix.

ParameterExpected ValueNotes
**Linearity (R²) **> 0.99Determined from a calibration curve with at least five non-zero concentrations.
Limit of Detection (LOD) 0.1 - 1.0 µMThe smallest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.5 - 5.0 µMThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Precision (%RSD) < 15%Repeatability (intra-day) and intermediate precision (inter-day) should be within acceptable limits.
Accuracy (% Recovery) 85 - 115%Determined by spiking known concentrations of the analyte into a blank matrix.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Internal Standard (e.g., heptanoic acid or a stable isotope-labeled this compound)

  • Solvents (HPLC or GC grade): Ethyl acetate (B1210297), Hexane (B92381), Methanol (B129727), Acetonitrile

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or 2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr)

  • Reagent for PFBBr derivatization: Diisopropylethylamine (DIPEA)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Solid-Phase Extraction (SPE) cartridges (e.g., anion exchange)

  • Biological fluid (e.g., plasma, serum, urine)

Sample Preparation

Two common methods for sample preparation are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Protocol 1: Liquid-Liquid Extraction (LLE)

  • To 500 µL of the biological sample (e.g., plasma or urine) in a glass tube, add the internal standard.

  • Acidify the sample to a pH of approximately 2-3 by adding 50 µL of 6M HCl to protonate the carboxylic acid.

  • Add 2 mL of ethyl acetate to the tube.

  • Vortex vigorously for 2 minutes to extract the this compound into the organic phase.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction with another 2 mL of ethyl acetate and combine the organic layers.

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • The dried extract is now ready for derivatization.

Protocol 2: Solid-Phase Extraction (SPE)

  • Condition an anion exchange SPE cartridge by washing with 2 mL of methanol followed by 2 mL of deionized water.

  • To 500 µL of the biological sample, add the internal standard.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol to remove interferences.

  • Elute the this compound with 2 mL of 5% formic acid in ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • The dried extract is now ready for derivatization.

Derivatization

Derivatization is essential to increase the volatility of this compound for GC-MS analysis. Two common methods are silylation and esterification.

Protocol A: Silylation with BSTFA

  • To the dried extract from the sample preparation step, add 50 µL of BSTFA + 1% TMCS and 50 µL of acetonitrile.[2]

  • Seal the vial tightly and vortex for 30 seconds.

  • Incubate the mixture at 60°C for 30 minutes to ensure complete derivatization.[2]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

Protocol B: Esterification with PFBBr

  • To the dried extract, add 50 µL of acetonitrile, 10 µL of PFBBr solution (10% in acetone), and 5 µL of DIPEA.

  • Seal the vial and heat at 60°C for 30 minutes.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of hexane for GC-MS analysis.

GC-MS Parameters

The following are typical GC-MS parameters that may require optimization for your specific instrument and application. A polar column is generally recommended for the analysis of fatty acid derivatives.[1][3]

Parameter Setting
Gas Chromatograph
ColumnDB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless or Split (e.g., 10:1)
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven Temperature ProgramInitial temperature 60°C, hold for 2 min, ramp at 10°C/min to 240°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) or Negative Chemical Ionization (NCI) for PFB derivatives
Ion Source Temperature230°C
Quadrupole Temperature150°C
Electron Energy70 eV (for EI)
Mass Scan Rangem/z 40-400
Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM)

Expected Mass Spectra:

  • TMS derivative: The mass spectrum of the trimethylsilyl (B98337) ester of this compound is expected to show a molecular ion (M+) at m/z 202 and characteristic fragments corresponding to the loss of a methyl group (m/z 187) and the trimethylsilyl group (m/z 73).

  • PFB derivative: For the pentafluorobenzyl ester, analysis is often performed in NCI mode, which provides high sensitivity. The primary ion observed would be the [M-181]⁻ fragment, corresponding to the loss of the pentafluorobenzyl group.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis BiologicalSample Biological Fluid (e.g., Plasma, Urine) AddIS Add Internal Standard BiologicalSample->AddIS Extraction Extraction (LLE or SPE) AddIS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation AddReagent Add Derivatization Reagent (e.g., BSTFA or PFBBr) Evaporation->AddReagent Incubation Incubation AddReagent->Incubation Injection Injection into GC-MS Incubation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

Metabolic Pathway of this compound Precursor

metabolic_pathway Simplified Metabolic Pathway for a Precursor of this compound. BCAT: Branched-Chain Aminotransferase, BCKDH: Branched-Chain α-Keto Acid Dehydrogenase Complex. Leucine Leucine (Branched-Chain Amino Acid) aKIC α-Ketoisocaproate Leucine->aKIC BCAT IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA BCKDH Elongation Fatty Acid Elongation IsovalerylCoA->Elongation BCFA This compound (Branched-Chain Fatty Acid) Elongation->BCFA

Caption: Simplified metabolic pathway of a this compound precursor.

References

Quantitative Analysis of 4-Methylhexanoic Acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed methodology for the quantitative analysis of 4-Methylhexanoic acid in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a branched-chain fatty acid and a metabolite of branched-chain amino acids.[1] Its accurate quantification is crucial for studies in metabolic disorders and other physiological and pathophysiological processes. The protocol described herein outlines sample preparation, LC-MS/MS instrument conditions, and data analysis, and includes representative quantitative performance data.

Introduction

This compound (C7H14O2, MW: 130.18 g/mol ) is a medium-chain fatty acid.[2] As a metabolite of branched-chain amino acids (BCAAs), its levels can be indicative of metabolic status and may serve as a biomarker in various studies.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the quantification of small molecules like this compound in complex biological samples.[3][4] This application note provides a comprehensive protocol for the reliable quantification of this compound.

Signaling Pathway Context: Branched-Chain Amino Acid Catabolism

This compound is a product of the catabolism of branched-chain amino acids, such as leucine (B10760876). The degradation of leucine involves a series of enzymatic reactions that ultimately lead to the formation of acetyl-CoA and other intermediates. An abbreviated pathway illustrating the generation of precursors for branched-chain fatty acid synthesis is shown below.

BCAA_Metabolism Leucine Leucine BCAT Branched-Chain Amino Acid Transaminase (BCAT) aKIC α-Ketoisocaproate Leucine->aKIC Transamination aKG α-Ketoglutarate Glutamate Glutamate aKG->Glutamate BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA Oxidative Decarboxylation Elongation Fatty Acid Elongation Enzymes IsovalerylCoA->Elongation 4-Methylhexanoic_acid This compound Elongation->4-Methylhexanoic_acid

Branched-chain amino acid catabolism pathway.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for plasma or serum samples.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum sample.

  • Add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
ParameterValue
LC System Agilent 1290 Infinity II LC or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, then re-equilibrate at 5% B for 3 minutes.
Tandem Mass Spectrometry (MS/MS) Conditions
ParameterValue
Mass Spectrometer SCIEX Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Spray Voltage -4500 V
Temperature 500°C
Curtain Gas 35 psi
Gas 1 (Nebulizer Gas) 50 psi
Gas 2 (Heater Gas) 55 psi
Multiple Reaction Monitoring (MRM) Transitions See Table 1

Table 1: Multiple Reaction Monitoring (MRM) Transitions for this compound

Based on the fragmentation of similar carboxylic acids, the deprotonated molecule [M-H]⁻ is selected as the precursor ion.[5] The product ions typically arise from the loss of small neutral molecules like H₂O or CO₂. For this compound (MW = 130.18), the precursor ion will be m/z 129.1. The following are proposed MRM transitions that should be optimized for the specific instrument used.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (V)
This compound (Quantifier) 129.185.1100-15
This compound (Qualifier) 129.157.1100-25

Note: The collision energies provided are starting points and should be optimized for the specific instrument and conditions used.

Data Presentation: Quantitative Performance

The following table summarizes the expected performance characteristics of the LC-MS/MS method for the analysis of this compound, based on data from similar short- and medium-chain fatty acid assays.[6][7]

Table 2: Summary of Quantitative Performance Data

ParameterExpected Value
Linearity Range 10 ng/mL - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~1 ng/mL
Limit of Quantification (LOQ) ~5 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Recovery (%) 85% - 115%

Experimental Workflow

The overall workflow for the quantitative analysis of this compound is depicted in the following diagram.

LCMS_Workflow Sample Biological Sample (e.g., Plasma, Serum) Spike Spike with Internal Standard Sample->Spike Precipitation Protein Precipitation (Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing and Quantification LCMS->Data

LC-MS/MS analytical workflow.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantitative analysis of this compound in biological matrices. The protocol is robust and can be adapted for high-throughput applications in clinical and research settings. Proper method validation, including the optimization of MS/MS parameters and assessment of matrix effects, is crucial for obtaining accurate and reproducible results.

References

Anwendungs- und Protokollhinweise zur Derivatisierung von 4-Methylhexansäure für die Gaschromatographie

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeschreibung bietet detaillierte Protokolle und technische Anleitungen zur chemischen Derivatisierung von 4-Methylhexansäure für die quantitative und qualitative Analyse mittels Gaschromatographie (GC). Die korrekte Derivatisierung ist ein entscheidender Schritt, um die Flüchtigkeit zu erhöhen und die chromatographische Leistung von polaren Analyten wie Carbonsäuren zu verbessern.

Einleitung

4-Methylhexansäure ist eine verzweigtkettige Fettsäure, deren Analyse in verschiedenen biologischen und industriellen Matrizes von Interesse ist. Aufgrund ihrer polaren Carboxylgruppe und des daraus resultierenden hohen Siedepunkts sowie der Neigung zur Peak-Verbreiterung (Tailing) in GC-Systemen ist eine direkte Analyse oft nicht praktikabel.[1][2] Die Derivatisierung wandelt die Carboxylgruppe in eine weniger polare und flüchtigere funktionelle Gruppe um, was zu schärferen Peaks, verbesserten Trennungen und erhöhter Empfindlichkeit führt.[2][3]

Prinzip der Derivatisierung

Die Derivatisierung für die GC-Analyse von Carbonsäuren zielt darauf ab, den aktiven Wasserstoff der Carboxylgruppe durch eine unpolare Gruppe zu ersetzen.[3] Dies reduziert die intermolekularen Wasserstoffbrückenbindungen und senkt den Siedepunkt des Analyten. Die beiden gebräuchlichsten Methoden hierfür sind die Veresterung und die Silylierung .

  • Veresterung: Hierbei wird die Carbonsäure mit einem Alkohol in Gegenwart eines Katalysators zu einem Ester umgesetzt. Für die GC-Analyse werden häufig Methylester (FAMEs - Fatty Acid Methyl Esters) hergestellt.[2][4]

  • Silylierung: Bei dieser Methode wird der aktive Wasserstoff durch eine Trimethylsilyl (TMS)-Gruppe ersetzt.[1][3] Silylierte Derivate sind thermisch stabil und sehr flüchtig.[5]

Methoden und experimentelle Protokolle

Hier werden zwei bewährte Protokolle für die Derivatisierung von 4-Methylhexansäure vorgestellt: die Veresterung mit Bortrifluorid-Methanol und die Silylierung mit BSTFA.

Protokoll 1: Veresterung mit Bortrifluorid-Methanol (BF3-Methanol)

Diese Methode ist weit verbreitet für die Herstellung von Fettsäuremethylestern (FAMEs) aus freien Fettsäuren und Lipiden.[4][6][7] Der BF3-Katalysator ermöglicht eine schnelle und effiziente Veresterung unter relativ milden Bedingungen.[1][7]

Materialien:

  • Probe, die 4-Methylhexansäure enthält

  • BF3-Methanol-Lösung (12-14 % w/w)

  • Hexan in GC-Qualität

  • Gesättigte Natriumchlorid (NaCl)-Lösung

  • Wasserfreies Natriumsulfat (Na2SO4)

  • Reaktionsgefäße (z. B. 2-mL-Glasvials mit Schraubverschluss)

  • Heizblock oder Wasserbad

  • Vortex-Mischer

  • Pasteur-Pipetten

Protokoll:

  • Probenvorbereitung: Überführen Sie eine bekannte Menge der Probe (typischerweise 1-10 mg) in ein Reaktionsgefäß. Falls die Probe in einem Lösungsmittel gelöst ist, verdampfen Sie dieses unter einem sanften Stickstoffstrom.

  • Reaktion: Geben Sie 0,5 mL der 14%igen BF3-Methanol-Lösung zur trockenen Probe.[4]

  • Inkubation: Verschließen Sie das Gefäß fest und vortexen Sie es für 10 Sekunden. Erhitzen Sie die Mischung für 30 Minuten bei 60 °C in einem Heizblock oder Wasserbad.[4]

  • Reaktionsstopp und Extraktion: Kühlen Sie das Gefäß auf Raumtemperatur ab. Geben Sie 1 mL gesättigte NaCl-Lösung und 1 mL Hexan hinzu.[4]

  • Phasentrennung: Vortexen Sie das Gefäß kräftig für 30 Sekunden, um die gebildeten Methylester in die Hexanphase zu extrahieren. Lassen Sie die Phasen sich trennen.

  • Sammlung des Derivats: Überführen Sie die obere Hexanphase vorsichtig in ein sauberes Vial, das eine kleine Menge wasserfreies Na2SO4 enthält, um restliches Wasser zu entfernen.[1]

  • Analyse: Die Hexanlösung, die den 4-Methylhexansäuremethylester enthält, ist nun bereit für die Injektion in das GC-System.

Protokoll 2: Silylierung mit BSTFA

Die Silylierung ist eine vielseitige Methode, die nicht nur Carboxylgruppen, sondern auch andere funktionelle Gruppen mit aktiven Wasserstoffatomen derivatisiert.[1] N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), oft mit einem Katalysator wie Trimethylchlorsilan (TMCS), ist ein potentes Silylierungsmittel.[1][8]

Materialien:

  • Probe, die 4-Methylhexansäure enthält

  • BSTFA + 1 % TMCS

  • Pyridin oder Acetonitril (optional, als Lösungsmittel)

  • Reaktionsgefäße (z. B. 2-mL-Glasvials mit Schraubverschluss)

  • Heizblock oder Ofen

  • Vortex-Mischer

Protokoll:

  • Probenvorbereitung: Stellen Sie sicher, dass die Probe wasserfrei ist. Überführen Sie eine bekannte Menge (1-10 mg) in ein Reaktionsgefäß.[5] Falls erforderlich, lösen Sie die Probe in einem aprotischen Lösungsmittel wie Pyridin oder Acetonitril.

  • Reaktion: Geben Sie einen Überschuss des Silylierungsreagenzes hinzu. Ein typisches Verhältnis ist 100 µL BSTFA (+ 1 % TMCS) für 1-10 mg Probe.[5][8]

  • Inkubation: Verschließen Sie das Gefäß fest und vortexen Sie es für 1 Minute. Erhitzen Sie die Mischung für 30-60 Minuten bei 60-80 °C.[8]

  • Abkühlung: Kühlen Sie das Gefäß auf Raumtemperatur ab. Eine weitere Aufarbeitung ist in der Regel nicht notwendig.

  • Analyse: Die derivatisierte Probe kann direkt in das GC-System injiziert werden.

Datenpräsentation

Die Wahl der Derivatisierungsmethode kann die chromatographischen Ergebnisse beeinflussen. Die folgende Tabelle fasst typische Leistungsmerkmale für die Analyse von kurzkettigen Fettsäuren nach Veresterung oder Silylierung zusammen. Die genauen Werte für 4-Methylhexansäure sollten im jeweiligen Labor validiert werden.

ParameterMethyl-Derivat (BF3-Methode)TMS-Derivat (BSTFA-Methode)Anmerkungen
Flüchtigkeit HochSehr hochTMS-Derivate sind im Allgemeinen flüchtiger als Methylester.[5]
Stabilität Sehr stabilMäßig stabil (hydrolyseempfindlich)TMS-Derivate sind empfindlich gegenüber Feuchtigkeit.[5]
Reaktionszeit 30 - 60 Minuten30 - 60 MinutenBeide Methoden erfordern ähnliche Reaktionszeiten.[4][8]
Nebenprodukte Wasser, SalzeFlüchtige Silylierungs-NebenprodukteBSTFA-Nebenprodukte sind flüchtig und stören die Chromatographie weniger.[5]
Spezifität Selektiv für CarbonsäurenReagiert mit -OH, -COOH, -NH2, -SHBSTFA ist weniger selektiv und derivatisiert mehrere funktionelle Gruppen.[1]
Kovats-Retentionsindex (Standard-Polar-Säule) Nicht spezifiziertca. 1921 - 1936 (für die unterivatisierte Säure)Der Retentionsindex des TMS-Derivats wird sich von der freien Säure unterscheiden.[9]
Erwartetes MS-Fragment (m/z) M+ bei 144M+ bei 202, charakteristisches Fragment bei m/z 74[3]

Visualisierung der Arbeitsabläufe

Die folgenden Diagramme illustrieren die experimentellen Arbeitsabläufe für beide Derivatisierungsprotokolle.

esterification_workflow cluster_prep Probenvorbereitung cluster_reaction Derivatisierung cluster_extraction Extraktion cluster_analysis Analyse p1 Probe (1-10 mg) in Reaktionsgefäß r1 Zugabe von 0.5 mL BF3-Methanol p1->r1 r2 Erhitzen (60°C, 30 min) r1->r2 e1 Abkühlen r2->e1 e2 Zugabe von 1 mL Hexan & 1 mL NaCl-Lösung e1->e2 e3 Vortexen & Phasentrennung e2->e3 e4 Übertragung der Hexanphase (enthält FAME) e3->e4 a1 Trocknen mit Na2SO4 e4->a1 a2 GC-Injektion a1->a2

Abbildung 1: Arbeitsablauf der Veresterung mit BF3-Methanol.

silylation_workflow cluster_prep Probenvorbereitung cluster_reaction Derivatisierung cluster_analysis Analyse p1 Wasserfreie Probe (1-10 mg) in Reaktionsgefäß r1 Zugabe von 100 µL BSTFA + 1% TMCS p1->r1 r2 Erhitzen (60-80°C, 30-60 min) r1->r2 a1 Abkühlen r2->a1 a2 Direkte GC-Injektion a1->a2

Abbildung 2: Arbeitsablauf der Silylierung mit BSTFA.

Zusammenfassung und Empfehlungen

Sowohl die Veresterung mit BF3-Methanol als auch die Silylierung mit BSTFA sind effektive Methoden zur Derivatisierung von 4-Methylhexansäure für die GC-Analyse.

  • Die BF3-Methanol-Methode wird empfohlen, wenn selektiv nur Carbonsäuren derivatisiert werden sollen und wenn die resultierenden FAMEs für längere Zeit gelagert werden müssen.

  • Die BSTFA-Silylierung ist eine schnelle und einfache Methode, die sich besonders eignet, wenn keine wässrigen Matrizes vorhanden sind und wenn neben der Carboxylgruppe auch andere polare funktionelle Gruppen im Analyten vorhanden sind. Aufgrund der Feuchtigkeitsempfindlichkeit der TMS-Derivate sollten die Proben zeitnah nach der Derivatisierung analysiert werden.

Die Wahl der Methode hängt letztendlich von der Probenmatrix, den spezifischen analytischen Anforderungen und der verfügbaren Laborausstattung ab. Es wird dringend empfohlen, die gewählte Methode mit Standards von 4-Methylhexansäure zu validieren, um optimale Ergebnisse in Bezug auf Linearität, Nachweisgrenze und Wiederfindungsrate sicherzustellen.

References

Application Notes and Protocols for Trimethylsilyl Derivatization of 4-Methylhexanoic Acid for GC-MS Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methylhexanoic acid is a branched-chain fatty acid that can be challenging to analyze directly using gas chromatography-mass spectrometry (GC-MS) due to its low volatility and high polarity.[1] Derivatization is a crucial step to convert the polar carboxyl group into a less polar, more volatile functional group, thereby improving chromatographic peak shape, thermal stability, and overall sensitivity of the analysis.[1][2][3] Trimethylsilyl (B98337) (TMS) derivatization is a widely used and effective method for this purpose, involving the replacement of the active hydrogen on the carboxylic acid with a TMS group to form a TMS ester.[1][4][5]

This document provides detailed application notes and protocols for the trimethylsilyl derivatization of this compound using common silylating reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in combination with a catalyst like Trimethylchlorosilane (TMCS).[1][3]

Principle of Trimethylsilyl Derivatization

Silylation is a chemical modification technique that replaces an active hydrogen atom in a molecule with a trimethylsilyl (TMS) group, -Si(CH₃)₃.[2][5] For carboxylic acids like this compound, the acidic proton of the carboxyl group is replaced. This process reduces the polarity and hydrogen bonding capacity of the molecule, leading to increased volatility and thermal stability, which are essential for successful GC analysis.[2][4] The resulting TMS esters are more amenable to separation on common GC columns and provide better peak shapes.[3]

The general reaction is as follows:

R-COOH + (CH₃)₃Si-X → R-COO-Si(CH₃)₃ + HX

Where R-COOH represents this compound and (CH₃)₃Si-X is the silylating agent.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters that can be expected when analyzing trimethylsilyl-derivatized short-chain fatty acids by GC-MS. These values should be validated in the user's laboratory for this compound.

ParameterExpected PerformanceNotes
Linearity (R²) > 0.99Determined from a calibration curve with at least five non-zero concentrations.[6]
Limit of Detection (LOD) 1-10 µMThe smallest concentration of the analyte that can be reliably detected.[6]
Limit of Quantification (LOQ) 5-25 µMThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[6]
Precision (%RSD) < 15%Repeatability (intra-day) and intermediate precision (inter-day) should be within acceptable limits.[6]
Accuracy (% Recovery) 85-115%Determined by spiking known concentrations of the analyte into a blank matrix.[6]

Experimental Protocols

Two common protocols for trimethylsilyl derivatization are provided below. The choice of reagent may depend on the sample matrix and the presence of other functional groups.[2][7]

Protocol 1: Derivatization using BSTFA + 1% TMCS

This is a robust and widely used method for the derivatization of fatty acids.[1] The addition of TMCS acts as a catalyst, increasing the reactivity of BSTFA.[2]

Materials:

  • Sample containing this compound (dried)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous aprotic solvent (e.g., acetonitrile, pyridine, or dichloromethane)

  • 2 mL glass GC vials with PTFE-lined screw caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample is completely dry, as moisture will react with the silylating reagent. If the sample is a solid residue, it can be reconstituted in a small volume of anhydrous aprotic solvent.

  • Reagent Addition: To the dried sample in a GC vial, add 50-100 µL of BSTFA + 1% TMCS. A molar excess of the reagent is necessary to ensure complete derivatization.[1] For a sample of approximately 1 mg, 100 µL of the reagent is a common starting point.

  • Reaction Incubation: Tightly cap the vial immediately to prevent the entry of atmospheric moisture.[1] Vortex the mixture for about 10 seconds to ensure it is well-mixed.[1]

  • Heating: Place the vial in a heating block or oven set to a temperature between 60°C and 100°C. A common condition is 60°C.[1][8]

  • Incubation Time: Allow the reaction to proceed for 15 to 60 minutes. An incubation time of 60 minutes is frequently used.[1][8] The optimal time and temperature may need to be adjusted depending on the specific sample matrix.

  • Cooling and Analysis: After incubation, cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.[3] If necessary, the sample can be diluted with an appropriate solvent.

Protocol 2: Derivatization using MSTFA

MSTFA is another powerful silylating agent. Its by-products are generally more volatile than those of BSTFA, which can be advantageous in preventing interference with early-eluting peaks in the chromatogram.[7][9]

Materials:

  • Sample containing this compound (dried)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Optional: 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous aprotic solvent (e.g., pyridine)

  • 2 mL glass GC vials with PTFE-lined screw caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: The sample must be thoroughly dried.

  • Reagent Addition: Add an excess of MSTFA to the dried sample. For enhanced reactivity, especially with more complex matrices, MSTFA with 1% TMCS can be used.[3]

  • Reaction Incubation: Tightly cap the vial and vortex.

  • Heating: Heat the vial at a temperature between 60°C and 80°C.

  • Incubation Time: The reaction is typically complete within 30 to 60 minutes.[10]

  • Cooling and Analysis: Cool the sample to room temperature before GC-MS analysis.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Start Start with Sample (e.g., Biological Matrix) Extract Extraction of This compound Start->Extract Dry Evaporation to Dryness (under Nitrogen) Extract->Dry Add_Reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) Dry->Add_Reagent Vortex Vortex to Mix Add_Reagent->Vortex Heat Incubate at 60-100°C for 15-60 min Vortex->Heat Cool Cool to Room Temperature Heat->Cool GCMS GC-MS Analysis Cool->GCMS

Caption: Experimental workflow for the trimethylsilyl derivatization and GC-MS analysis of this compound.

Signaling_Pathway cluster_reactants Reactants cluster_products Products MHA This compound (R-COOH) Derivatization Silylation Reaction (Heat, Catalyst) MHA->Derivatization Silyl_Agent Silylating Agent (e.g., BSTFA) Silyl_Agent->Derivatization TMS_Ester TMS Ester of 4-MHA (R-COO-Si(CH₃)₃) (Volatile & Thermally Stable) Byproduct By-product (e.g., N-trimethylsilyl-trifluoroacetamide) Derivatization->TMS_Ester Derivatization->Byproduct

Caption: Chemical transformation during the trimethylsilyl derivatization of this compound.

References

Application Notes and Protocols for the Analysis of Biomarkers in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is the most common inherited disorder of fatty acid β-oxidation.[1] It results from a deficiency of the medium-chain acyl-CoA dehydrogenase enzyme, which is crucial for the breakdown of medium-chain fatty acids (MCFAs) for energy production.[2] During periods of fasting or illness, individuals with MCAD deficiency cannot effectively metabolize MCFAs, leading to a metabolic crisis characterized by hypoketotic hypoglycemia, lethargy, vomiting, and in severe cases, coma and sudden death.[3][4] Early and accurate diagnosis through newborn screening and subsequent confirmatory testing is critical for the management of this condition, which primarily involves the avoidance of fasting and dietary modifications.[4]

Biochemical testing is the cornerstone of diagnosis for MCAD deficiency. While a panel of specific acylcarnitines and organic acids are well-established as reliable biomarkers, the role of other metabolites is a continuing area of research. This document provides an overview of the established biomarkers for MCAD deficiency and detailed protocols for their analysis.

Note on 4-Methylhexanoic Acid: Current scientific literature and established diagnostic guidelines do not support the use of this compound as a primary biomarker for MCAD deficiency. This compound is a branched-chain fatty acid, and its metabolic pathway is distinct from the straight-chain fatty acid metabolism primarily affected in MCAD deficiency. The established and validated biomarkers for MCAD deficiency are medium-chain acylcarnitines and specific organic acids, which will be the focus of these application notes.

Established Biomarkers for MCAD Deficiency

The diagnosis of MCAD deficiency relies on the identification and quantification of a characteristic pattern of metabolites in blood and urine.

Plasma Acylcarnitine Profile

Tandem mass spectrometry (MS/MS) analysis of plasma acylcarnitines is the primary method for newborn screening and diagnosis.[5] Individuals with MCAD deficiency exhibit a prominent elevation of octanoylcarnitine (B1202733) (C8), with lesser elevations of hexanoylcarnitine (B1232462) (C6), decanoylcarnitine (B1670086) (C10), and decenoylcarnitine (C10:1).[3] Furthermore, specific ratios of these acylcarnitines are highly indicative of the disorder.

Urine Organic Acid Profile

Analysis of urinary organic acids by gas chromatography-mass spectrometry (GC-MS) is a crucial confirmatory test, especially during a metabolic crisis. The urine of individuals with MCAD deficiency shows a characteristic pattern of dicarboxylic aciduria (adipic, suberic, and sebacic acids) and the presence of specific acylglycine conjugates.[6]

Quantitative Data Summary

The following tables summarize the key quantitative biomarkers for MCAD deficiency.

Table 1: Plasma Acylcarnitine Concentrations in MCAD Deficiency

AnalyteNormal Range (µmol/L)MCAD Deficiency Range (µmol/L)
Octanoylcarnitine (C8)< 0.3> 0.3 (often significantly higher)[5]
Hexanoylcarnitine (C6)Undetectable to lowElevated
Decanoylcarnitine (C10)Undetectable to lowElevated
Ratio Normal MCAD Deficiency
C8/C10< 5> 5[5]
C8/C2 (Acetylcarnitine)LowElevated[7]

Table 2: Urinary Organic Acid Excretion in MCAD Deficiency

AnalyteNormal Excretion (mmol/mol creatinine)MCAD Deficiency Excretion (mmol/mol creatinine)
Hexanoylglycine< 10Significantly elevated[3]
SuberylglycineUndetectablePresent and elevated[8]
Adipic AcidVariable, lowElevated
Suberic AcidVariable, lowElevated
Sebacic AcidVariable, lowElevated

Signaling Pathways and Experimental Workflows

Metabolic Pathway in MCAD Deficiency

The following diagram illustrates the disruption of fatty acid β-oxidation in MCAD deficiency, leading to the accumulation of upstream metabolites.

MCAD_Pathway cluster_Mitochondrion Mitochondrial Matrix cluster_Cytosol Cytosol & Bloodstream Fatty_Acids Medium-Chain Fatty Acids (C6-C12) Acyl_CoA Medium-Chain Acyl-CoA Fatty_Acids->Acyl_CoA MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Acyl_CoA->MCAD block X Acyl_CoA->block Acylcarnitines Accumulated Acylcarnitines (C6, C8, C10 in blood) Acyl_CoA->Acylcarnitines Conjugation with Carnitine Omega_Oxidation Microsomal ω-Oxidation Acyl_CoA->Omega_Oxidation Alternative Pathway Acylglycines Acylglycines (in urine) Acyl_CoA->Acylglycines Conjugation with Glycine Enoyl_CoA Medium-Chain Enoyl-CoA MCAD->Enoyl_CoA Beta_Oxidation Further β-Oxidation Steps Enoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Ketones Ketone Bodies Acetyl_CoA->Ketones Dicarboxylic_Acids Dicarboxylic Acids (in urine) Omega_Oxidation->Dicarboxylic_Acids

Caption: Disrupted fatty acid metabolism in MCAD deficiency.

Experimental Workflow for Biomarker Analysis

The following diagram outlines the general workflow for the analysis of acylcarnitines and organic acids from biological samples.

Workflow cluster_Sample Sample Collection cluster_Acylcarnitine Acylcarnitine Analysis (MS/MS) cluster_OrganicAcid Organic Acid Analysis (GC-MS) Blood Whole Blood / Plasma Extraction_A Extraction from Dried Blood Spot or Plasma Blood->Extraction_A Urine Urine Extraction_O Liquid-Liquid or Solid-Phase Extraction Urine->Extraction_O Derivatization_A Butylation or Methylation Extraction_A->Derivatization_A MSMS Tandem Mass Spectrometry (MS/MS) Analysis Derivatization_A->MSMS Data_Analysis_A Quantification of C6, C8, C10 Acylcarnitines and Ratio Calculation MSMS->Data_Analysis_A Derivatization_O Silylation (e.g., with BSTFA) Extraction_O->Derivatization_O GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Derivatization_O->GCMS Data_Analysis_O Identification and Quantification of Dicarboxylic Acids and Acylglycines GCMS->Data_Analysis_O

Caption: Workflow for MCAD deficiency biomarker analysis.

Experimental Protocols

Protocol 1: Quantification of Plasma Acylcarnitines by Tandem Mass Spectrometry (MS/MS)

This protocol is based on established methods for the analysis of acylcarnitines from dried blood spots or plasma.

1. Materials and Reagents

  • Methanol (B129727) (HPLC grade)

  • Internal standard solution (stable isotope-labeled acylcarnitines, e.g., d3-C8-carnitine)

  • Derivatization reagent (e.g., 3N HCl in n-butanol or acetyl chloride in methanol)

  • Reconstitution solution (e.g., 80% acetonitrile (B52724) in water)

  • Dried blood spots or plasma samples

  • 96-well microtiter plates

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

2. Sample Preparation

  • Punch a 3 mm disc from a dried blood spot or aliquot 10 µL of plasma into a well of a 96-well plate.

  • Add 100 µL of methanol containing the internal standard solution to each well.

  • Agitate the plate for 30 minutes to extract the acylcarnitines.

  • Transfer the supernatant to a new 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

3. Derivatization (Butylation)

  • To the dried extract, add 50 µL of 3N HCl in n-butanol.

  • Seal the plate and incubate at 65°C for 20 minutes.

  • Evaporate the reagent to dryness under a gentle stream of nitrogen.

  • Reconstitute the sample in 100 µL of reconstitution solution.

4. MS/MS Analysis

  • Instrument: Tandem mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Precursor ion scan or Multiple Reaction Monitoring (MRM)

  • Data Analysis: Quantify the concentrations of C6, C8, and C10 acylcarnitines by comparing the peak areas of the analytes to their respective internal standards. Calculate the C8/C10 and C8/C2 ratios.

Protocol 2: Analysis of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general procedure for the analysis of organic acids in urine.

1. Materials and Reagents

  • Urine samples

  • Internal standard (e.g., a non-physiological organic acid like tropic acid)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

2. Sample Preparation and Extraction

  • To 1 mL of urine, add the internal standard.

  • Adjust the pH to <2 with HCl.

  • Saturate the sample with NaCl.

  • Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate and vortexing for 2 minutes.

  • Centrifuge to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction and combine the organic layers.

  • Dry the pooled extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

3. Derivatization (Silylation)

  • To the dried extract, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

4. GC-MS Analysis

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Oven Program: A temperature gradient program to separate the organic acids (e.g., initial temperature of 80°C, ramp to 280°C).

  • MS Detector: Operate in full scan mode (e.g., m/z 50-600) for identification and Selected Ion Monitoring (SIM) mode for quantification.

  • Data Analysis: Identify organic acids based on their retention times and mass spectra compared to a library of standards. Quantify the key metabolites relative to the internal standard.

Conclusion

The accurate and timely diagnosis of MCAD deficiency is essential for preventing life-threatening metabolic crises. The analytical methods described in these application notes, focusing on the well-established biomarkers of elevated medium-chain acylcarnitines and characteristic urinary organic acids, provide a robust framework for the diagnosis and monitoring of this disorder. While ongoing research may identify novel biomarkers in the future, the current diagnostic paradigm relies on the quantitative analysis of the metabolites detailed herein.

References

Application Notes: 4-Methylhexanoic Acid in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methylhexanoic acid (CAS 1561-11-1) is a branched-chain fatty acid that serves as a significant contributor to the flavor and aroma profiles of various food products, most notably dairy and meat.[1][2] Its characteristic scent, often described as cheesy, sour, and fatty, makes it a molecule of great interest to researchers in the flavor and fragrance industry.[1][3] Understanding its sensory properties, analytical methods for its detection, and its role in product chemistry is crucial for product development, quality control, and sensory science. These notes provide an overview of its applications, sensory data, and relevant experimental protocols.

Applications in Flavor and Fragrance

This compound is primarily utilized as a flavor and fragrance agent.[4] Its potent and distinct aroma profile allows for its use in a variety of applications:

  • Dairy Flavors: It is a key component in the characteristic flavor of goat and sheep milk products, contributing to the typical "goaty" flavor.[2] Its presence is essential in creating authentic cheese flavors, particularly for aged and sharp varieties.

  • Meat Flavors: It imparts fatty and savory notes that can enhance the flavor profile of meat products.

  • Fragrance Compositions: While less common in fine fragrance, its unique fatty and sour notes can be used to add complexity and a natural character to certain fragrance compositions.

Quantitative Data

A summary of the physicochemical and sensory properties of this compound is presented below. This data is essential for its effective application in flavor and fragrance formulations and for its analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₁₄O₂[5]
Molecular Weight 130.18 g/mol [5]
CAS Number 1561-11-1[1]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 216-218 °C (at 760 mmHg)[4]
Density 0.917-0.923 g/mL (at 25 °C)[4]
Solubility Slightly soluble in water (1776 mg/L at 25°C); Soluble in alcohol[4][6]
Vapor Pressure 0.058 mmHg (at 25 °C, est.)[4]

Table 2: Sensory Profile and Usage Levels

ParameterDescriptionReference(s)
Odor Type Sour, Cheesy, Fatty, Dairy, Fruity[3][4]
Odor Description Described as sour and cheesy at 1.00% in propylene (B89431) glycol.[4]
Flavor Profile Contributes to the characteristic "goaty" flavor in sheep and goat milk.[2]
Odor Threshold Specific value not readily available in cited literature. Related branched-chain fatty acids like 4-ethyloctanoic acid are known for extremely low thresholds (e.g., 1.8 ppb).[2][7]
Threshold of Concern 1800 µ g/person/day (Toxicological value)[4]

Experimental Protocols

Detailed methodologies for the synthesis, extraction, analysis, and sensory evaluation of this compound are provided below.

Protocol 1: Chemical Synthesis of this compound

This protocol describes a laboratory-scale synthesis via the decarboxylation of a malonic acid derivative.

Objective: To synthesize this compound for research and application testing.

Materials:

Procedure:

  • Saponification: In a round-bottom flask, mix dimethyl 2-(2-methylbutyl)malonate (3.7 mmol) with an aqueous solution of NaOH (15 mmol in 40 mL) and EtOH (10 mL).

  • Reflux the mixture with stirring for 4 hours.

  • Work-up: Remove the ethanol by rotary evaporation.

  • Wash the remaining aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Acidify the aqueous layer with 1 M HCl.

  • Extraction: Extract the product with diethyl ether (5 x 50 mL).

  • Combine the ether extracts and concentrate under reduced pressure to yield crude 2-(2-methylbutyl)malonic acid.

  • Decarboxylation: Heat the crude product at 210 °C for 2 hours under a nitrogen atmosphere.

  • Purification: Purify the resulting dark oil by flash chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to obtain pure this compound.

Protocol 2: Extraction of this compound from Dairy Products

This protocol details the extraction of total fatty acids from a milk or cheese matrix for subsequent analysis.

Objective: To isolate fatty acids, including this compound, from a dairy sample.

Materials:

  • Dairy sample (e.g., goat milk, cheese)

  • Chloroform (B151607)

  • Methanol

  • Potassium chloride (KCl) solution, 0.88%

  • Homogenizer (for solid samples)

  • Centrifuge, vortex mixer

  • Nitrogen gas stream for evaporation

Procedure:

  • Sample Preparation: Weigh 1 g (cheese) or measure 1 mL (milk) of the sample into a glass centrifuge tube.

  • Solvent Addition: Add 20 mL of a 2:1 (v/v) mixture of chloroform:methanol.

  • Homogenization: For cheese, homogenize the sample in the solvent. For milk, vortex the mixture vigorously for 2 minutes.

  • Phase Separation: Add 4 mL of 0.88% KCl solution to the mixture. Vortex for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes to separate the layers.

  • Lipid Collection: Carefully remove the upper aqueous layer. Transfer the lower chloroform layer, which contains the lipids, to a clean, pre-weighed glass tube.

  • Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen gas at a temperature below 40°C to yield the lipid extract.

  • Store the extracted lipid at -20°C until analysis.

Protocol 3: GC-MS Analysis of this compound

This protocol describes the derivatization of extracted fatty acids to fatty acid methyl esters (FAMEs) and their analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To identify and quantify this compound in a lipid extract.

Materials:

  • Lipid extract (from Protocol 2)

  • Hexane

  • Methanolic potassium hydroxide (KOH), 2 M

  • Internal standard (e.g., heptadecanoic acid)

  • GC-MS system with a suitable capillary column (e.g., DB-225ms)

Procedure:

  • Derivatization (Transesterification):

    • Dissolve a known amount of the lipid extract (e.g., 10-20 mg) in 1 mL of hexane in a glass vial.

    • Add a known amount of the internal standard for quantification.

    • Add 0.2 mL of 2 M methanolic KOH.

    • Cap the vial and vortex vigorously for 2 minutes.

    • Allow the phases to separate for 10 minutes.

  • Sample Injection: Carefully transfer the upper hexane layer containing the FAMEs to a GC vial.

  • GC-MS Analysis:

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 5 min, then ramp to 250 °C at 10 °C/min, and hold for 1 min. (Note: Program should be optimized for the specific column and analytes).

    • MS Parameters: Operate in electron ionization (EI) mode. Scan a mass range of m/z 40-400 or use Selected Ion Monitoring (SIM) for target compounds for higher sensitivity.

  • Quantification: Identify the this compound methyl ester peak based on its retention time and mass spectrum compared to a pure standard. Quantify using the peak area ratio relative to the internal standard.

Protocol 4: Sensory Evaluation - Odor Threshold Determination

This protocol outlines a method for determining the odor detection threshold of this compound in water using a 3-Alternative Forced Choice (3-AFC) method.

Objective: To determine the lowest concentration of this compound that can be reliably detected by a sensory panel.

Materials:

  • Pure this compound

  • Odor-free water

  • Glass sniffing bottles with Teflon-lined caps

  • Trained sensory panel (15-20 members)

  • Nose clips (for taste-focused evaluations if needed)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and then dilute it in odor-free water to a concentration well above the expected threshold.

  • Sample Series Preparation: Create a series of dilutions from the stock solution, typically in ascending order with a dilution factor of 2 or 3 (e.g., 1 ppb, 3 ppb, 10 ppb, 30 ppb, etc.).

  • 3-AFC Test Setup: For each concentration level, present panelists with three samples: two blanks (odor-free water) and one sample containing the odorant. The position of the odd sample should be randomized.

  • Panelist Evaluation: Panelists are instructed to sniff each sample and identify which one is different from the other two.

  • Data Collection: Record the responses (correct or incorrect) for each panelist at each concentration level.

  • Threshold Calculation: The individual threshold is the lowest concentration at which a panelist correctly identifies the odd sample multiple times (e.g., two consecutive correct identifications). The group threshold is typically calculated as the geometric mean of the individual thresholds or the concentration at which 50% of the panel can detect the compound above chance (which is 33.3% in a 3-AFC test).

Visualizations

Diagrams illustrating key workflows and pathways related to this compound research are provided below.

G cluster_extraction Sample Preparation & Extraction cluster_analysis Analysis cluster_sensory Sensory Evaluation Sample Dairy or Meat Sample Homogenize Homogenization (if solid) Sample->Homogenize LipidExtract Lipid Extraction (e.g., Chloroform/Methanol) Homogenize->LipidExtract Derivatize Derivatization to FAMEs LipidExtract->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Processing & Quantification GCMS->Data FlavorProfile Flavor Profile Data Data->FlavorProfile PureCompound Pure this compound Sensory Sensory Panel Evaluation (e.g., Threshold, Profiling) PureCompound->Sensory Sensory->FlavorProfile

General experimental workflow for this compound research.

G Odorant This compound (Odorant) OR Olfactory Receptor (GPCR, e.g., Olfr78) Odorant->OR G_Protein G-protein (Gα_olf) OR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts to ATP ATP ATP->AC IonChannel Cyclic Nucleotide-Gated Ion Channel cAMP->IonChannel opens Influx Ca²⁺ / Na⁺ Influx IonChannel->Influx allows Depolarization Membrane Depolarization Influx->Depolarization causes Signal Signal to Brain Depolarization->Signal sends

Proposed olfactory signaling pathway for this compound.

G cluster_fatty_acids Key Branched-Chain Fatty Acids cluster_descriptors Primary Sensory Descriptors GoatMilk Goat Milk Flavor Profile Goaty Goaty / Mutton GoatMilk->Goaty is characterized by C4MH This compound Cheesy Cheesy C4MH->Cheesy Fatty Fatty C4MH->Fatty C4MH->Goaty contribute to C4MO 4-Methyloctanoic Acid C4MO->Fatty Waxy Waxy C4MO->Waxy C4MO->Goaty contribute to C4EO 4-Ethyloctanoic Acid C4EO->Goaty contribute to C4EO->Goaty

Logical relationship of fatty acids to "Goaty" flavor.

References

Application Note: Chiral Separation of 4-Methylhexanoic Acid Enantiomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylhexanoic acid is a chiral carboxylic acid with a stereocenter at the C4 position, existing as (R)- and (S)-enantiomers. The distinct stereoisomers can exhibit different biological activities, making their separation and quantification crucial in various fields, including pharmacology, food science, and diagnostics. In drug development, the enantiomeric purity of chiral building blocks is a critical quality attribute. Gas chromatography (GC) with a chiral stationary phase offers a highly effective method for the enantioselective analysis of volatile and semi-volatile compounds like this compound.

This application note provides a detailed protocol for the chiral separation of this compound enantiomers. The method involves a derivatization step to convert the carboxylic acid to its more volatile methyl ester, followed by separation on a cyclodextrin-based chiral capillary GC column.

Experimental Workflow

The overall workflow for the chiral GC separation of this compound enantiomers involves sample preparation, including derivatization, followed by GC analysis and data processing.

workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing sample This compound Sample derivatization Derivatization (Esterification) sample->derivatization BF3-Methanol extraction Liquid-Liquid Extraction derivatization->extraction Hexane (B92381)/Water drying Drying of Organic Phase extraction->drying Na2SO4 final_sample FAME Sample in Hexane drying->final_sample injection GC Injection final_sample->injection separation Chiral Capillary Column injection->separation detection FID Detection separation->detection data Data Acquisition detection->data chromatogram Chromatogram data->chromatogram integration Peak Integration chromatogram->integration quantification Quantification (Enantiomeric Ratio) integration->quantification

Figure 1. General workflow for the chiral GC analysis of this compound.

Experimental Protocols

Derivatization of this compound to its Methyl Ester (FAME)

This protocol describes the esterification of this compound using boron trifluoride-methanol (BF3-Methanol), a widely used and effective method for preparing fatty acid methyl esters.[1][2]

Materials:

  • This compound standard or sample

  • 14% Boron trifluoride in methanol (B129727) (BF3-Methanol)

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Autosampler vials (2 mL) with caps

  • Vortex mixer

  • Heating block or oven

Procedure:

  • In a 2 mL autosampler vial, combine 100 µL of the this compound sample (e.g., 1 mg/mL in a suitable solvent) with 50 µL of 14% BF3-Methanol reagent.[3]

  • Cap the vial tightly and vortex the mixture for 10 seconds.

  • Place the vial in a heating block or oven set to 60°C for 60 minutes.[3]

  • After incubation, allow the vial to cool to room temperature.

  • Add 0.5 mL of saturated NaCl solution to the vial and vortex for 10 seconds.[3]

  • Add 0.6 mL of hexane to the vial, vortex thoroughly, and allow the layers to separate.[3]

  • Carefully transfer the upper hexane layer containing the this compound methyl ester to a clean autosampler vial containing a small amount of anhydrous Na2SO4.

  • Repeat the hexane extraction (steps 6 and 7) twice more, combining the hexane layers in the vial with Na2SO4.

  • The resulting hexane solution is now ready for GC analysis.

Chiral Gas Chromatography (GC) Analysis

Instrumentation and Parameters:

The following GC parameters are provided as a starting point and may require optimization for specific instruments and applications.

Parameter Condition
Gas Chromatograph Agilent 7890B GC system or equivalent
Chiral Column Rt-βDEXsa (30 m x 0.32 mm ID, 0.25 µm film thickness) or equivalent cyclodextrin-based chiral column[4][5]
Injector Split/Splitless
Injector Temperature 250°C
Split Ratio 50:1
Injection Volume 1 µL
Carrier Gas Helium or Hydrogen
Flow Rate Constant flow, 1.5 mL/min (Helium)
Oven Program Initial Temp: 60°C (hold 2 min), Ramp: 2°C/min to 180°C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 250°C
Data System Agilent ChemStation or equivalent

Expected Results

Under the specified conditions, baseline separation of the (R)- and (S)-4-methylhexanoic acid methyl ester enantiomers is expected. The retention times will be specific to the column and conditions used. A hypothetical chromatogram would show two distinct, well-resolved peaks corresponding to the two enantiomers.

Table 1: Hypothetical Quantitative Data for Chiral Separation of this compound Methyl Ester

Analyte Retention Time (min) Peak Area Resolution (Rs)
(S)-4-Methylhexanoic acid methyl ester25.250,000-
(R)-4-Methylhexanoic acid methyl ester25.850,000> 1.5

Note: The elution order of enantiomers can vary depending on the specific chiral stationary phase.

Logical Relationship for Method Development

The development of a successful chiral GC method involves a logical progression of steps, from selecting the appropriate derivatization and chiral stationary phase to optimizing the GC parameters for optimal separation.

method_dev cluster_analyte Analyte Properties cluster_derivatization Derivatization Strategy cluster_column Chiral Column Selection cluster_gc_params GC Parameter Optimization cluster_outcome Desired Outcome analyte This compound (Carboxylic Acid, Chiral) derivatization_choice Increase Volatility & Improve Chromatography analyte->derivatization_choice esterification Esterification to FAME derivatization_choice->esterification csp_type Select Chiral Stationary Phase (CSP) esterification->csp_type Volatile Analyte cyclodextrin (B1172386) Cyclodextrin-based CSP csp_type->cyclodextrin Known efficacy for branched-chain acids temp_program Oven Temperature Program cyclodextrin->temp_program flow_rate Carrier Gas Flow Rate temp_program->flow_rate injection_params Injector Parameters flow_rate->injection_params separation_goal Baseline Separation of Enantiomers (Rs > 1.5) injection_params->separation_goal

Figure 2. Logical steps for developing a chiral GC separation method.

Troubleshooting

  • Poor Peak Shape (Tailing): This may indicate incomplete derivatization or active sites in the GC system. Ensure the derivatization reaction goes to completion and use a deactivated liner.

  • No Separation: The chosen chiral stationary phase may not be suitable. Consider a different type of cyclodextrin derivative. Also, optimizing the oven temperature program by lowering the ramp rate or using a lower isothermal temperature can improve resolution.[6]

  • Co-elution with Matrix Components: Optimize the sample preparation procedure to remove interfering substances. A change in the temperature program may also help resolve the enantiomers from matrix peaks.

Conclusion

This application note provides a comprehensive and detailed protocol for the successful chiral separation of this compound enantiomers by gas chromatography. The combination of a robust derivatization method and a highly selective chiral stationary phase allows for accurate and reliable quantification of the individual enantiomers. This methodology is valuable for quality control in drug development, flavor and fragrance analysis, and metabolic research.

References

Application Notes and Protocols for the Structural Elucidation of 4-Methylhexanoic Acid via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural elucidation of 4-Methylhexanoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. The following sections detail the expected NMR data, a complete experimental protocol for data acquisition, and a logical workflow for spectral analysis.

Introduction

This compound is a branched-chain fatty acid with the chemical formula C₇H₁₄O₂.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of its molecular structure. One-dimensional (1D) ¹H and ¹³C NMR provide information about the chemical environment of individual protons and carbons, while two-dimensional (2D) techniques, such as Correlation SpectroscopY (COSY) and Heteronuclear Single Quantum Coherence (HSQC), reveal the connectivity between atoms.

Predicted NMR Data

¹H NMR Data (Predicted)

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.00 ppm

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H1' (COOH)11.0 - 12.0broad singlet1H-
H2~ 2.35triplet2H~ 7.5
H3~ 1.65multiplet2H-
H4~ 1.45multiplet1H-
H5~ 1.35multiplet2H-
H6~ 0.90triplet3H~ 7.4
H4-CH₃~ 0.88doublet3H~ 6.5

Note: The chemical shift of the carboxylic acid proton (H1') can be highly variable and is dependent on concentration and temperature.

¹³C NMR Data (Predicted)

Solvent: CDCl₃ Reference: CDCl₃ at 77.16 ppm

Carbon Assignment Chemical Shift (δ, ppm)
C1 (C=O)~ 180
C2~ 34.0
C3~ 30.0
C432 - 35
C5~ 29.0
C6~ 14.0
C4-CH₃~ 19.0

Experimental Protocols

Sample Preparation

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (B151607) (CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

  • NMR tube (5 mm diameter)

  • Pasteur pipette

  • Glass wool

Procedure:

  • Weigh the appropriate amount of this compound and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a small vial.

  • Add a small amount of TMS to the solution to serve as an internal reference (0 ppm for ¹H and ¹³C NMR).

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

NMR Data Acquisition

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

1D ¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30)

  • Spectral Width: 12-15 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 8-16

  • Temperature: 298 K

1D ¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled experiment (e.g., zgpg30)

  • Spectral Width: 200-220 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096 (depending on sample concentration)

  • Temperature: 298 K

2D NMR Acquisition Parameters:

  • COSY: Standard COSY pulse sequence to establish ¹H-¹H correlations.

  • HSQC: Standard HSQC pulse sequence to determine one-bond ¹H-¹³C correlations.

Data Analysis and Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the acquired NMR data.

Workflow for Structural Elucidation of this compound cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Confirmation A Sample Preparation B 1D ¹H NMR A->B C 1D ¹³C NMR A->C D 2D COSY A->D E 2D HSQC A->E F Assign ¹H Signals (Chemical Shift, Integration, Multiplicity) B->F G Assign ¹³C Signals (Chemical Shift) C->G H Identify ¹H-¹H Correlations (COSY) D->H I Identify ¹H-¹³C Correlations (HSQC) E->I J Assemble Fragments F->J G->J H->J I->J K Confirm Connectivity J->K L Final Structure Assignment K->L

Caption: Experimental workflow for NMR-based structural elucidation.

Interpretation of 2D NMR Spectra

COSY (Correlation SpectroscopY)

The COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, the following key correlations are expected:

  • H2 with H3

  • H3 with H2 and H4

  • H4 with H3 , H5 , and H4-CH₃

  • H5 with H4 and H6

  • H6 with H5

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum shows correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). This experiment is crucial for definitively assigning the carbon signals.

The following diagram visualizes the expected through-bond correlations for this compound.

¹H-¹H (COSY) and ¹H-¹³C (HSQC) Correlations for this compound cluster_structure Molecular Structure and Numbering cluster_correlations NMR Correlations struct HOOC(1)-CH₂(2)-CH₂(3)-CH(4)(CH₃)-CH₂(5)-CH₃(6) H2 H2 C2 H3 H3 C3 H2->H3 COSY C2 C2 H4 H4 C4 H3->H4 COSY C3 C3 H5 H5 C5 H4->H5 COSY H4_Me H4-CH₃ C4-CH₃ H4->H4_Me COSY C4 C4 H6 H6 C6 H5->H6 COSY C5 C5 C6 C6 C4_Me C4_Me

Caption: Expected 2D NMR correlations for this compound.

By combining the information from 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved. The protocols and data presented in these notes provide a robust framework for researchers in the fields of chemistry and drug development to confidently characterize this and similar molecules.

References

Application Notes and Protocols for Solid Phase Microextraction (SPME) in Volatile Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile fatty acids (VFAs), including short-chain fatty acids (SCFAs), are carboxylic acids with six or fewer carbon atoms. They are key metabolites in various biological and environmental systems. In clinical research and drug development, the analysis of VFAs in matrices such as feces, plasma, and gut fermentation models provides critical insights into gut microbiome health, metabolic diseases, and the efficacy of therapeutic interventions. In environmental science, monitoring VFAs in wastewater is essential for process control in anaerobic digestion.

Solid Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that is well-suited for the analysis of volatile and semi-volatile organic compounds.[1] This application note provides detailed protocols and quantitative data for the application of SPME coupled with gas chromatography (GC) for the analysis of VFAs in various matrices. Both direct headspace analysis and methods involving derivatization are presented to enhance analyte volatility and improve chromatographic separation.

Principles of SPME for VFA Analysis

SPME utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the sample or its headspace, and analytes partition from the sample matrix to the fiber coating. After extraction, the fiber is transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis. The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. For VFAs, which are polar compounds, various fiber coatings have been successfully employed.

The efficiency of the SPME process is influenced by several factors, including:

  • Fiber Coating: The type and thickness of the fiber coating affect the extraction efficiency and selectivity.

  • Extraction Mode: Headspace (HS) SPME is generally preferred for complex matrices to avoid interference from non-volatile components. Direct immersion (DI) can also be used for cleaner samples.

  • Temperature and Time: Both extraction temperature and time need to be optimized to ensure efficient and reproducible partitioning of VFAs to the fiber.

  • Sample pH: Acidifying the sample (pH < 3) is crucial to convert the VFA salts to their more volatile free acid form, which enhances their transfer to the headspace and subsequent extraction.

  • Ionic Strength: The addition of salt (salting out) to the sample can increase the volatility of VFAs and improve their extraction efficiency.

Visualization of SPME Workflow and Influencing Factors

The following diagrams illustrate the general workflow for VFA analysis using SPME and the key parameters that influence the extraction process.

SPME_Workflow cluster_sample_prep Sample Preparation cluster_spme SPME Extraction cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Feces, Wastewater) Homogenization Homogenization/ Dilution Sample->Homogenization Acidification Acidification (pH < 3) Homogenization->Acidification Salting Addition of Salt Acidification->Salting Internal_Std Internal Standard Spiking Salting->Internal_Std Equilibration Equilibration/ Incubation Internal_Std->Equilibration Extraction HS-SPME Extraction Equilibration->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Detection (FID or MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

SPME-GC workflow for VFA analysis.

SPME_Factors cluster_fiber Fiber Properties cluster_sample Sample Matrix cluster_conditions Extraction Conditions SPME_Efficiency SPME Extraction Efficiency Fiber_Coating Coating Material (Polarity, Porosity) Fiber_Coating->SPME_Efficiency Film_Thickness Film Thickness Film_Thickness->SPME_Efficiency pH Sample pH pH->SPME_Efficiency Ionic_Strength Ionic Strength (Salt) Ionic_Strength->SPME_Efficiency Matrix_Complexity Matrix Complexity Matrix_Complexity->SPME_Efficiency Extraction_Time Extraction Time Extraction_Time->SPME_Efficiency Extraction_Temp Extraction Temperature Extraction_Temp->SPME_Efficiency Agitation Agitation Agitation->SPME_Efficiency

Key parameters influencing SPME efficiency.

Quantitative Data Summary

The selection of the SPME fiber is a critical parameter that influences the sensitivity and selectivity of the VFA analysis. The following tables summarize the quantitative performance of different SPME-GC methods for VFA analysis.

Table 1: Comparison of SPME Fiber Coatings for VFA Analysis in Wastewater

AnalyteFiber TypeLinear Range (µg/L)LOD (µg/L)Recovery (%)Reference
Acetic Acid85 µm Polyacrylate10 - 4500046785 - 117[2]
Propionic Acid85 µm Polyacrylate10 - 4500023585 - 117[2]
Isobutyric Acid85 µm Polyacrylate10 - 4500012685 - 117[2]
Butyric Acid85 µm Polyacrylate10 - 450001985 - 117[2]
Isovaleric Acid85 µm Polyacrylate10 - 45000385 - 117[2]
Valeric Acid85 µm Polyacrylate10 - 45000685 - 117[2]
Hexanoic Acid85 µm Polyacrylate10 - 45000885 - 117[2]

LOD: Limit of Detection

Table 2: SPME-GC-MS Performance for SCFA Analysis in a Gastrointestinal Model

AnalyteLinear Range (mg/L)LOD (mg/L)LOQ (mg/L)Trueness (%)Reference
Acetic Acid16 - 14481697.7 - 122.4[3]
Propionic Acid16 - 14481697.7 - 122.4[3]
Butyric Acid16 - 14481697.7 - 122.4[3]
Isobutyric Acid16 - 14481697.7 - 122.4[3]
Valeric Acid16 - 14481697.7 - 122.4[3]
Isovaleric Acid16 - 14481697.7 - 122.4[3]
Hexanoic Acid1447214497.7 - 122.4[3]

LOD: Limit of Detection, LOQ: Limit of Quantification

Table 3: Performance of In-Situ Derivatization GC-MS/MS for SCFA Analysis in Feces

AnalyteLinear Range (µg/mL)LOD (ng/mL)LOQ (µg/mL)Reference
Acetic Acid0.1 - 2050.05[1]
Propionic Acid0.1 - 2080.05[1]
Isobutyric Acid0.1 - 20120.1[1]
Butyric Acid0.1 - 20100.05[1]
Isovaleric Acid0.1 - 20240.1[1]
Valeric Acid0.1 - 20150.1[1]
Hexanoic Acid0.1 - 20180.1[1]

LOD: Limit of Detection, LOQ: Limit of Quantification

Experimental Protocols

Protocol 1: Direct Headspace SPME-GC-FID for VFAs in Wastewater

This protocol is adapted for the direct analysis of VFAs in aqueous environmental samples without derivatization.[2]

1. Materials and Reagents

  • SPME Fiber: 85 µm Polyacrylate (PA)

  • SPME Holder for manual or automated use

  • 20 mL headspace vials with PTFE/silicone septa

  • VFA standards (acetic, propionic, isobutyric, butyric, isovaleric, valeric, hexanoic acids)

  • Internal Standard: 2-ethylbutyric acid

  • Sodium chloride (NaCl), analytical grade

  • Hydrochloric acid (HCl) for pH adjustment

  • Deionized water

2. Sample Preparation

  • Place 5 mL of the wastewater sample into a 20 mL headspace vial.

  • Add 1.5 g of NaCl to the vial.

  • Spike the sample with the internal standard (2-ethylbutyric acid) to a final concentration of 100 µg/L.

  • Adjust the pH of the sample to 2.0 with HCl.

  • Immediately cap the vial tightly.

3. HS-SPME Procedure

  • Place the vial in a heating block or autosampler with agitation.

  • Equilibrate the sample at 60°C for 5 minutes with continuous agitation.

  • Expose the 85 µm PA fiber to the headspace of the sample for 30 minutes at 60°C with agitation.

  • Retract the fiber into the needle.

4. GC-FID Analysis

  • Immediately insert the SPME fiber into the GC injection port for thermal desorption.

  • Desorb the analytes for 2 minutes at 250°C in splitless mode.

  • GC conditions:

    • Column: Stabilwax-DA (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent polar column.

    • Carrier Gas: Helium or Nitrogen at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 70°C for 2 min, ramp at 4°C/min to 180°C and hold for 2 min, then ramp at 20°C/min to 200°C and hold for 3 min.[2]

    • Injector Temperature: 250°C

    • Detector Temperature (FID): 280°C

5. Quantification

  • Create a calibration curve using standard solutions of VFAs prepared in deionized water and subjected to the same SPME procedure.

  • Calculate the concentration of each VFA in the sample based on the peak area ratio to the internal standard.

Protocol 2: In-Situ Derivatization HS-SPME-GC-MS for SCFAs in Fecal Samples

This protocol describes a method for the simultaneous extraction and derivatization of SCFAs in complex biological matrices, enhancing sensitivity and selectivity.[1]

1. Materials and Reagents

  • SPME Fiber: e.g., 100 µm Polydimethylsiloxane (PDMS)

  • SPME Holder

  • 20 mL headspace vials with PTFE/silicone septa

  • SCFA standards

  • Internal Standards (deuterated SCFAs)

  • Derivatization Reagent: Pentafluorobenzyl bromide (PFBBr)

  • Phase Transfer Catalyst: Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS)

  • Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Sodium chloride (NaCl)

  • Organic solvent (e.g., hexane) for reagent preparation

2. Sample Preparation

  • Weigh approximately 50 mg of frozen fecal sample into a 20 mL headspace vial.

  • Add 1 mL of deionized water and vortex to homogenize.

  • Spike with deuterated internal standards.

  • Add 1.5 g of NaCl.

  • Add 100 µL of 0.1 M TBAHS.

  • Adjust the sample pH to 8.0 with NaOH.

  • Add 50 µL of the derivatization reagent (PFBBr in hexane).

  • Immediately cap the vial tightly.

3. In-Situ Derivatization and HS-SPME Procedure

  • Place the vial in a heating block with agitation.

  • Incubate the sample at 80°C for 30 minutes to facilitate the derivatization reaction.

  • After the reaction, expose the PDMS fiber to the headspace at 80°C for 20 minutes with agitation to extract the derivatized SCFAs.

  • Retract the fiber.

4. GC-MS Analysis

  • Desorb the analytes in the GC inlet at 270°C for 3 minutes in splitless mode.

  • GC-MS conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 60°C for 2 min, ramp at 10°C/min to 280°C and hold for 5 min.

    • Injector Temperature: 270°C

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • MS Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[1]

5. Quantification

  • Prepare calibration standards in a similar matrix (e.g., fecal homogenate from a control group) and process them through the entire in-situ derivatization and SPME procedure.

  • Quantify the SCFAs based on the calibration curves generated from the peak area ratios of the analytes to their corresponding deuterated internal standards.

Conclusion

SPME coupled with GC offers a robust, sensitive, and high-throughput method for the analysis of volatile fatty acids in a variety of complex matrices. The choice between direct headspace analysis and derivatization-based methods depends on the required sensitivity and the complexity of the sample matrix. Careful optimization of SPME parameters, particularly the fiber coating, extraction temperature, and sample pH, is crucial for achieving accurate and reproducible results. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to implement SPME for VFA analysis in their respective fields.

References

Application Notes and Protocols for 4-Methylhexanoic Acid in Metabolomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylhexanoic acid (4-MHA) is a branched-chain fatty acid that serves as a metabolite in various biological processes.[1] As an intermediate in the catabolism of the essential amino acid isoleucine, its presence and concentration in biological fluids can provide valuable insights into metabolic pathways and potential inborn errors of metabolism.[1][2] Notably, derivatives of 4-MHA are recognized as important biomarkers in the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a rare autosomal recessive genetic disorder.[3][4]

These application notes provide a comprehensive overview of the methodologies for the analysis of 4-MHA in metabolomics research, detailing protocols for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Applications in Metabolomics

The quantification of 4-MHA is primarily applied in:

  • Clinical Diagnostics: A key application is the identification of MCAD deficiency, where impaired fatty acid oxidation leads to the accumulation of specific metabolites. In this condition, 4-MHA is conjugated with glycine (B1666218) to form hexanoylglycine (B26119), which is excreted in the urine and serves as a crucial diagnostic marker.[3][5]

  • Biomarker Discovery: Altered levels of 4-MHA and other branched-chain fatty acids may be indicative of other metabolic dysregulations. Its analysis in untargeted and targeted metabolomics studies can help in the discovery of novel biomarkers for various diseases.

  • Microbiome Research: As a short-chain fatty acid, 4-MHA can also be a product of gut microbiota metabolism. Studying its levels in fecal samples can provide insights into the composition and metabolic activity of the gut microbiome and its impact on host health.[6][7]

  • Food and Beverage Analysis: 4-MHA has been identified in various food products, including wine and rhubarb, where it can contribute to the flavor and aroma profile.[8]

Data Presentation

The concentration of this compound can vary significantly depending on the biological matrix and the individual's metabolic state. While extensive reference ranges for 4-MHA in healthy populations are not widely established, studies on urinary organic acids in healthy pediatric populations provide a baseline for normal excretion levels of various organic acids.[9][10][11] In pathological conditions such as MCAD deficiency, the concentrations of 4-MHA derivatives like hexanoylglycine are significantly elevated.[3]

Table 1: General Reference Ranges for Short-Chain Fatty Acids in Healthy Adults

Analyte CategoryBiological MatrixConcentration Range (µM)
Short-Chain Fatty AcidsPlasmaAcetate (B1210297): 20-250, Propionate: 1-15, Butyrate: 0.3-2[12]
Total Short-Chain Fatty AcidsFeces34.1 ± 15.3 µmol/g[6]

Note: These are general ranges for short-chain fatty acids, and specific concentrations of 4-MHA may vary.

Table 2: Expected Changes in this compound Metabolites in MCAD Deficiency

ConditionBiological Matrix4-MHA DerivativeExpected Change
MCAD DeficiencyUrineHexanoylglycineSignificantly Increased[3][5]
MCAD DeficiencyPlasmaHexanoylcarnitine (C6)Increased[3]

Experimental Protocols

Protocol 1: Quantification of this compound in Urine by GC-MS

This protocol is based on established methods for urinary organic acid analysis.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of urine, add an appropriate internal standard (e.g., a stable isotope-labeled analog of 4-MHA or another medium-chain fatty acid).

  • Acidify the sample to a pH of ~1 by adding 6 M HCl.

  • Saturate the aqueous phase by adding solid sodium chloride.

  • Perform liquid-liquid extraction by adding 5 mL of ethyl acetate and vortexing for 2 minutes.

  • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.

  • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization (Silylation)

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of pyridine.

  • Seal the vial tightly and vortex for 30 seconds.

  • Incubate the mixture at 60°C for 30 minutes to ensure complete derivatization.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 150°C

    • Ramp 2: 5°C/min to 250°C

    • Ramp 3: 20°C/min to 300°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

  • Quantifier Ion for TMS-derivatized 4-MHA: To be determined by analyzing a standard. The molecular ion of the TMS derivative is expected at m/z 202.[1]

Protocol 2: Quantification of this compound in Plasma by LC-MS/MS

This protocol is adapted from general methods for short-chain fatty acid analysis in plasma.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) containing an internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent)

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: Linear gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.1 min: Return to 5% B

    • 12.1-15 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: AB SCIEX QTRAP 6500+ (or equivalent)

  • Ionization Mode: Electrospray Ionization (ESI), Negative mode

  • MRM Transitions: To be determined by infusing a standard of 4-MHA. The precursor ion will be [M-H]⁻ (m/z 129.1).

Signaling and Metabolic Pathways

Metabolic Origin of this compound

This compound is a product of the catabolism of the branched-chain amino acid (BCAA) isoleucine. The pathway involves a series of enzymatic reactions that occur primarily in the mitochondria.

BCAA_Catabolism cluster_isoleucine Isoleucine Catabolism cluster_4MHA Potential Formation of 4-MHA Isoleucine Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate BCAT alpha_Methylbutyryl_CoA α-Methylbutyryl-CoA alpha_Keto_beta_methylvalerate->alpha_Methylbutyryl_CoA BCKDH Tiglyl_CoA Tiglyl-CoA alpha_Methylbutyryl_CoA->Tiglyl_CoA ACADSB alpha_Methylbutyryl_CoA_alt α-Methylbutyryl-CoA alpha_Methyl_beta_hydroxybutyryl_CoA α-Methyl-β-hydroxybutyryl-CoA Tiglyl_CoA->alpha_Methyl_beta_hydroxybutyryl_CoA ECHS1 alpha_Methylacetoacetyl_CoA α-Methylacetoacetyl-CoA alpha_Methyl_beta_hydroxybutyryl_CoA->alpha_Methylacetoacetyl_CoA HADH Propionyl_CoA Propionyl-CoA alpha_Methylacetoacetyl_CoA->Propionyl_CoA ACAT1 Acetyl_CoA Acetyl-CoA alpha_Methylacetoacetyl_CoA->Acetyl_CoA ACAT1 TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle Elongation Fatty Acid Elongation alpha_Methylbutyryl_CoA_alt->Elongation Four_MHA This compound Elongation->Four_MHA

Caption: Catabolism of isoleucine leading to intermediates that can contribute to 4-MHA formation.

Experimental Workflow for 4-MHA Analysis

The general workflow for the analysis of this compound in a metabolomics study is outlined below.

Workflow Sample_Collection Sample Collection (Urine, Plasma, etc.) Sample_Preparation Sample Preparation (Extraction) Sample_Collection->Sample_Preparation Derivatization Derivatization (for GC-MS) Sample_Preparation->Derivatization Instrumental_Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Sample_Preparation->Instrumental_Analysis LC-MS/MS Derivatization->Instrumental_Analysis GC-MS Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration, etc.) Data_Acquisition->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Biomarker_Identification Biomarker Identification & Pathway Analysis Statistical_Analysis->Biomarker_Identification

Caption: General experimental workflow for the metabolomic analysis of this compound.

References

Application Note: Quantitative Analysis of 4-Methylhexanoic Acid in Biological Matrices using Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylhexanoic acid is a branched-chain fatty acid that plays a role in various physiological and pathological processes. As a metabolite of branched-chain amino acids, its quantification in biological matrices such as plasma, urine, and feces is crucial for understanding metabolic pathways and for the diagnosis and monitoring of certain metabolic disorders.[1] Tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for the accurate quantification of this compound. This application note provides a detailed protocol for the analysis of this compound using LC-MS/MS with a derivatization strategy to enhance chromatographic retention and detection sensitivity.

Experimental Protocols

This protocol outlines the necessary steps for sample preparation, liquid chromatography, and tandem mass spectrometry analysis of this compound in biological samples.

Sample Preparation: Derivatization with 3-Nitrophenylhydrazine (B1228671) (3-NPH)

Due to the polar nature of short-chain fatty acids, derivatization is often employed to improve their retention on reversed-phase liquid chromatography columns and enhance ionization efficiency. This protocol utilizes 3-nitrophenylhydrazine (3-NPH) as the derivatization agent.

Materials:

  • Biological matrix (e.g., plasma, fecal homogenate)

  • Internal Standard (IS) solution (e.g., deuterated this compound)

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride solution (200 mM in 50% methanol)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride solution (120 mM in 50% methanol (B129727) with 9% pyridine)

  • Formic acid (0.1% in water)

  • Acetonitrile (B52724) (ACN)

  • Methanol (MeOH)

  • Protein precipitation solution (e.g., ice-cold acetonitrile or methanol)

Procedure for Plasma Samples:

  • Protein Precipitation: To 100 µL of plasma sample, add 10 µL of IS solution and 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean microcentrifuge tube.

  • Derivatization: Add 50 µL of 3-NPH solution and 50 µL of EDC solution to the supernatant.

  • Vortex briefly and incubate at 40°C for 30 minutes.

  • Quenching: After incubation, add 200 µL of 0.1% formic acid in water to stop the reaction.

  • Vortex and centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Procedure for Fecal Samples:

  • Homogenization: Homogenize approximately 100 mg of fecal sample in 1 mL of a suitable buffer (e.g., phosphate-buffered saline).

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant.

  • Derivatization: Take 50 µL of the fecal supernatant and add 50 µL of the internal standard mixture.

  • Add 20 µL of 200 mM 3-NPH solution and 20 µL of 120 mM EDC solution.

  • Incubate the mixture at 40°C for 30 minutes.

  • Quenching: Stop the reaction by adding 200 µL of 0.1% formic acid.

  • The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating the derivatized analyte.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear ramp to 95% B

    • 8-9 min: Hold at 95% B

    • 9.1-12 min: Return to 5% B and equilibrate

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Tandem Mass Spectrometry (MS/MS) Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Multiple Reaction Monitoring (MRM) Transitions: The precursor ion for the 3-NPH derivative of this compound (molecular weight of underivatized acid is 130.18 g/mol ) and its potential product ions need to be optimized. The precursor ion in negative mode ESI for the underivatized acid would be [M-H]⁻ at m/z 129.1. For the 3-NPH derivative, the precursor and product ions will be different and should be determined by direct infusion of the derivatized standard. A common fragmentation for 3-NPH derivatives is the neutral loss of the 3-NPH moiety or the formation of a stable 3-NPH fragment ion.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound-3-NPHTo be determinedTo be determinedTo be optimized
IS-3-NPHTo be determinedTo be determinedTo be optimized

Note: The exact m/z values for the precursor and product ions of the 3-NPH derivative of this compound should be determined experimentally by infusing a derivatized standard into the mass spectrometer.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured table. The following table provides a template for presenting validation data for the quantification of this compound.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantitation (LOQ) 1.0 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Monitored and compensated by IS

Note: The values presented in this table are representative and should be established during method validation.

Visualization

Experimental Workflow

The following diagram illustrates the experimental workflow for the tandem mass spectrometry analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma or Feces) Homogenization Homogenization (for Feces) Protein_Precipitation Protein Precipitation & Centrifugation Sample->Protein_Precipitation Homogenization->Protein_Precipitation Derivatization Derivatization with 3-NPH Protein_Precipitation->Derivatization Quenching Reaction Quenching Derivatization->Quenching LC_Separation LC Separation (C18 Column) Quenching->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

Metabolic Pathway

This compound is a branched-chain fatty acid derived from the metabolism of branched-chain amino acids, such as leucine. The following diagram illustrates a simplified metabolic pathway.

metabolic_pathway Leucine Leucine (Branched-Chain Amino Acid) KIC α-Ketoisocaproate Leucine->KIC Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA Methylcrotonyl_CoA β-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Methylglutaconyl_CoA β-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA HMG_CoA β-Hydroxy-β-methylglutaryl-CoA Methylglutaconyl_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA BCFA_Synthesis Branched-Chain Fatty Acid Synthesis Acetyl_CoA->BCFA_Synthesis MHA This compound BCFA_Synthesis->MHA

Caption: Biosynthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in 4-Methylhexanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the quantitative analysis of 4-Methylhexanoic acid. Our focus is on overcoming matrix effects in common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guide: Common Issues in this compound Analysis

This guide is designed to help you identify and resolve specific issues encountered during your experiments.

Question: I am observing significant signal suppression for this compound in my plasma samples when using LC-MS/MS. What are the likely causes and how can I mitigate this?

Answer:

Signal suppression in LC-MS/MS is a common manifestation of matrix effects, where co-eluting endogenous components from the plasma interfere with the ionization of this compound.[1][2]

Possible Causes and Solutions:

  • Insufficient Sample Cleanup: Plasma is a complex matrix containing high concentrations of phospholipids, proteins, and salts that are known to cause ion suppression.

    • Solution: Enhance your sample preparation protocol. While Protein Precipitation (PPT) is a simple method, it is often the least effective at removing interfering matrix components.[2] Consider implementing more rigorous techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to achieve a cleaner sample extract.[2][3] SPE, particularly using a mixed-mode sorbent, can be very effective at removing phospholipids.[3]

  • Suboptimal Chromatographic Separation: Co-elution of matrix components with your analyte is a primary cause of ion suppression.[1]

    • Solution: Optimize your LC method. Adjusting the gradient profile, especially making it shallower around the elution time of this compound, can help separate it from interfering compounds.[4] Experimenting with different stationary phases (e.g., C18, Phenyl-Hexyl) may also improve resolution.

  • Inadequate Internal Standard: If you are not using an appropriate internal standard, you cannot accurately correct for signal variability.

    • Solution: The gold standard is to use a stable isotope-labeled (SIL) internal standard of this compound (e.g., this compound-d3 or -13C). A SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification. If a SIL version of this compound is not available, a structural analogue with a close retention time can be used, but requires careful validation.

Question: My GC-MS results for this compound show poor reproducibility and peak tailing. What could be the problem?

Answer:

Poor peak shape and reproducibility in GC-MS analysis of acidic compounds like this compound are often related to the analyte's polarity and volatility, as well as potential matrix interferences.

Possible Causes and Solutions:

  • Analyte Adsorption: The carboxyl group of this compound is polar and can interact with active sites in the GC inlet and column, leading to peak tailing and sample loss.

    • Solution 1: Derivatization. Converting the carboxylic acid to a less polar and more volatile ester, such as a methyl ester (FAME) or a silyl (B83357) ester, is a common and effective strategy.[5] Derivatization with agents like BF3-methanol, methanolic HCl, or BSTFA can significantly improve peak shape and sensitivity.

    • Solution 2: Use of a polar GC column. A high-polarity polyethylene (B3416737) glycol (PEG) type column can be used for the analysis of underivatized short-chain fatty acids.

  • Matrix Effects: Non-volatile components from the sample matrix can contaminate the GC inlet and column, creating active sites that cause peak tailing.

    • Solution: Improve sample cleanup using LLE or SPE to remove non-volatile matrix components before injection. A simple LLE with an organic solvent like methyl tert-butyl ether after acidification of the sample can be effective.

  • Injector Issues: A contaminated or improperly configured injector liner can lead to poor peak shape.

    • Solution: Regularly replace the injector liner and use a liner with glass wool to trap non-volatile residues. Ensure the injection temperature is optimized for the analyte's volatility (or its derivative).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound quantification?

A1: Matrix effects are the alteration of the analytical signal of this compound due to the presence of other components in the sample matrix (e.g., plasma, urine, tissue extract). These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate quantification.[1] In LC-MS, this is often due to competition for ionization in the source, while in GC-MS, it can be caused by interferences in the injector or on the column.

Q2: How can I quantitatively assess the matrix effect for my this compound assay?

A2: The matrix effect can be quantified by comparing the peak area of the analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) with the peak area of the analyte in a neat solution (pure solvent) at the same concentration. The matrix factor (MF) is calculated as follows:

MF = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in Neat Solution)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

The percentage matrix effect can be calculated as (MF - 1) * 100%.

Q3: Is a stable isotope-labeled (SIL) internal standard for this compound commercially available?

A3: As of late 2025, a commercially available stable isotope-labeled internal standard specifically for this compound is not commonly listed by major suppliers. While unlabeled this compound is readily available, finding a deuterated (d) or 13C-labeled version may require custom synthesis. However, deuterated structural isomers like 2-Methylhexanoic acid-d3 and related compounds such as 4-Methylpentanoic acid-d12 are available from some vendors and could potentially be used as internal standards after thorough validation.

Q4: What is a matrix-matched calibration curve and when should I use it?

A4: A matrix-matched calibration curve is prepared by spiking known concentrations of the analyte into a blank matrix sample that is representative of the study samples. This calibration curve is then processed and analyzed in the same way as the unknown samples. This approach helps to compensate for matrix effects because the standards and the analyte in the samples experience similar signal suppression or enhancement. It is particularly useful when a stable isotope-labeled internal standard is not available.

Data Presentation: Comparison of Sample Preparation Techniques

The following tables summarize quantitative data on recovery and matrix effects for short-chain fatty acids (SCFAs), which are structurally similar to this compound. This data is provided to illustrate the comparative efficacy of different sample preparation methods.

Note: This data is for general SCFAs and performance for this compound may vary.

Table 1: Recovery and Matrix Effect of SCFAs in Various Biological Matrices using LLE with Methyl Tert-Butyl Ether (GC-MS)

AnalyteMatrixRecovery (%)Matrix Effect (%)
Acetic acidPlasma99.8 ± 3.5101.2 ± 4.1
Propionic acidPlasma101.5 ± 2.9102.8 ± 3.7
Butyric acidPlasma102.9 ± 2.4103.5 ± 3.2
Valeric acidPlasma104.1 ± 2.1104.9 ± 2.8
Hexanoic acidPlasma105.3 ± 1.8106.1 ± 2.5
Acetic acidFeces98.7 ± 4.299.5 ± 4.9
Propionic acidFeces100.2 ± 3.8101.9 ± 4.3
Butyric acidFeces101.8 ± 3.1102.7 ± 3.8
Valeric acidFeces103.2 ± 2.7104.1 ± 3.4
Hexanoic acidFeces104.5 ± 2.3105.4 ± 3.1
Data synthesized from a study on SCFA quantification.

Table 2: Comparison of Recovery and Matrix Effects for various analytes in Plasma using SPE, SLE, and LLE (LC-MS/MS)

Sample Prep MethodAverage Recovery (%)Average Matrix Effect (%)
Solid-Phase Extraction (SPE)98 ± 86
Supported Liquid Extraction (SLE)89 ± 726
Liquid-Liquid Extraction (LLE)70 ± 1016
This table presents a general comparison for a panel of drug compounds and illustrates that SPE can offer superior recovery and reduced matrix effects compared to LLE and SLE.[3]

Experimental Protocols

Protocol 1: GC-MS Quantification of this compound in Plasma using LLE (without derivatization)

This protocol is adapted from a method for short-chain fatty acids.

  • Sample Preparation:

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an appropriate internal standard solution (e.g., a deuterated analogue or an odd-chain fatty acid).

    • Add 10 µL of 5M HCl to acidify the sample. Vortex for 10 seconds.

  • Liquid-Liquid Extraction:

    • Add 500 µL of methyl tert-butyl ether (MTBE).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Sample Analysis:

    • Carefully transfer the upper organic layer (MTBE) to a GC vial with an insert.

    • Inject 1 µL into the GC-MS system.

  • GC-MS Conditions (Example):

    • Column: High-polarity PEG capillary column (e.g., DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm).

    • Injector: Splitless, 250°C.

    • Oven Program: 50°C hold for 1 min, ramp to 200°C at 10°C/min, hold for 5 min.

    • MS Detection: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for this compound (e.g., m/z 60, 73, 87, 130).

Protocol 2: LC-MS/MS Quantification of this compound in Urine using SPE

This protocol provides a general workflow for solid-phase extraction.

  • Sample Pre-treatment:

    • Thaw urine samples and centrifuge at 4000 x g for 10 minutes to remove particulates.

    • To 250 µL of urine supernatant, add 25 µL of an appropriate internal standard solution.

    • Dilute the sample with 1.5 mL of an appropriate buffer (e.g., ammonium (B1175870) acetate, pH 9.0 for anion exchange).[2]

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a mixed-mode anion exchange SPE cartridge (e.g., 60 mg) with 1 mL of methanol (B129727) followed by 1 mL of the dilution buffer.

    • Loading: Load the pre-treated urine sample onto the SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of the dilution buffer, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

    • Elution: Elute this compound with 1 mL of a suitable elution solvent (e.g., 5% formic acid in acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

    • MS/MS Detection: Electrospray Ionization (ESI) in negative mode. Monitor the transition from the deprotonated parent ion [M-H]⁻ to a characteristic product ion.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is acidify Acidify with HCl add_is->acidify add_mtbe Add MTBE (500 µL) acidify->add_mtbe vortex Vortex (2 min) add_mtbe->vortex centrifuge Centrifuge (10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer inject Inject into GC-MS transfer->inject

Caption: Workflow for GC-MS analysis of this compound using LLE.

troubleshooting_matrix_effects cluster_solutions Solutions start Poor Quantification Results (Low Accuracy, High Variability) check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is use_sil_is Implement SIL-IS (Gold Standard) check_is->use_sil_is No improve_cleanup Improve Sample Cleanup (SPE > LLE > PPT) check_is->improve_cleanup Yes use_sil_is->improve_cleanup optimize_lc Optimize Chromatography (Gradient, Column) improve_cleanup->optimize_lc matrix_match Use Matrix-Matched Calibration optimize_lc->matrix_match

Caption: Decision tree for troubleshooting matrix effects in quantification.

References

Technical Support Center: Optimization of GC Column for Branched-Chain Fatty Acid Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to the optimization of Gas Chromatography (GC) for the analysis of branched-chain fatty acids (BCFAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the selection of the GC column so critical for the analysis of branched-chain fatty acid methyl esters (FAMEs)?

A1: Proper column selection is crucial for achieving optimal separation of complex mixtures of FAMEs, including branched-chain isomers.[1] The choice of the GC column's stationary phase directly influences the resolution of fatty acids based on their carbon number, degree of unsaturation, and branching.[1] An inappropriate column can lead to the co-elution of branched-chain isomers with other fatty acids, resulting in inaccurate quantification and misidentification.[1]

Q2: What are the most common types of stationary phases used for branched-chain FAME analysis?

A2: The most commonly used stationary phases for FAME analysis are highly polar.[1] These include:

  • Cyanopropyl Silicone Phases: These are the columns of choice for detailed FAME analysis, especially for separating branched-chain and geometric (cis/trans) isomers.[1] Columns with a high cyanopropyl content (e.g., HP-88, CP-Sil 88, SP-2560) offer excellent selectivity for these challenging separations.[1]

  • Polyethylene Glycol (PEG) Phases: Also known as WAX-type columns (e.g., DB-WAX, HP-INNOWAX), these are effective for separating FAMEs based on carbon chain length and degree of unsaturation.[1] While they can separate some branched-chain FAMEs, their primary strength is not in resolving complex isomeric mixtures.[1]

  • Ionic Liquid Phases: Columns like SLB-IL111 offer extremely high polarity and can provide baseline separation of geometric isomers of polyunsaturated fatty acids.[2]

Q3: Why is derivatization to FAMEs necessary for GC analysis of fatty acids?

A3: Free fatty acids are polar and have low volatility, which can lead to poor peak shape (tailing), broad peaks, and adsorption to the GC column.[3] Derivatization converts them into less polar and more volatile fatty acid methyl esters (FAMEs), making them suitable for GC analysis.[3] This process improves peak shape and allows for better separation.[4]

Q4: What are the common derivatization methods for preparing FAMEs?

A4: The most prevalent methods include:

  • Acid-catalyzed esterification: Reagents like boron trifluoride (BF₃) in methanol (B129727) or methanolic HCl are widely used.[3]

  • Base-catalyzed transesterification: Reagents such as sodium or potassium hydroxide (B78521) in methanol are used for rapid transesterification.[3]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your BCFA analysis.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Symptom: Asymmetrical peaks, with a "tail" extending from the back of the peak or a "front" pushing the peak forward.

  • Possible Causes & Solutions:

CauseSolution
Active Sites in the System Ensure complete derivatization to FAMEs.[5] Clean or replace the injector liner and consider using an inert column.[5]
Column Overload Dilute your sample. A general guideline is to inject less than 100 ng per FAME component.[5]
Improper Solvent Choice Dissolve FAMEs in a nonpolar solvent like hexane (B92381) or heptane.[5]
Injector Temperature Too Low For higher molecular weight FAMEs, a low injector temperature can cause slow volatilization. Increase the injector temperature.[5]
Poor Column Cutting Ensure the column is cut at a 90° angle with no jagged edges. Re-cut the column if necessary.[6]

Issue 2: Peak Co-elution or Poor Resolution

  • Symptom: Peaks are not baseline separated, appearing as a single broad peak or a peak with a shoulder.[7]

  • Possible Causes & Solutions:

CauseSolution
Inappropriate GC Column The stationary phase is the most critical factor for selectivity. For complex mixtures, a highly polar cyanopropyl silicone column is recommended.[4]
Suboptimal Temperature Program Lower the initial temperature to improve the separation of early-eluting compounds.[4] Reduce the temperature ramp rate (e.g., from 10°C/min to 2°C/min) to increase interaction with the stationary phase.[4] Incorporate isothermal holds at specific temperatures to separate closely eluting isomers.[4]
Incorrect Carrier Gas Flow Rate Optimize the linear velocity of the carrier gas (Helium, Hydrogen, or Nitrogen) to enhance separation efficiency.[4]
Column Contamination Run a blank solvent injection to check for contamination.[4] If necessary, bake out the column according to the manufacturer's instructions.

Issue 3: Baseline Instability or Drift

  • Symptom: The baseline is not flat, showing a rising trend, noise, or ghost peaks.

  • Possible Causes & Solutions:

CauseSolution
Column Bleed Condition the column as per the manufacturer's guidelines and ensure the maximum operating temperature is not exceeded.[3]
Contaminated Carrier Gas Use high-purity carrier gas and ensure purification traps are functional.[3]
Contaminated Injector or Detector Regularly clean the injector and detector as part of routine maintenance.[3]
Septum Bleed Use a high-quality, low-bleed septum and replace it regularly.[1]
Leaks in the System Perform a leak check of the entire GC system.[3]

Experimental Protocols

Protocol 1: Derivatization of Fatty Acids to FAMEs using Boron Trifluoride (BF₃)-Methanol

This protocol is a common method for preparing FAMEs for GC analysis.[4]

Materials:

  • Sample containing fatty acids (1-25 mg)

  • Micro-reaction vessel (5-10 mL)

  • BF₃-Methanol reagent (12-14% w/w)

  • Hexane (GC grade)

  • Deionized water or saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Weigh 1-25 mg of the lipid sample into a micro-reaction vessel.

  • Add 2 mL of BF₃-methanol reagent to the vessel.

  • Cap the vessel tightly and heat at 60°C for 5-10 minutes. The optimal time may vary depending on the sample.[4]

  • Cool the vessel to room temperature.

  • Add 1 mL of hexane and 1 mL of deionized water or saturated NaCl solution.

  • Vortex vigorously for 1-2 minutes to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.[4]

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the vial.

  • The sample is now ready for GC analysis.

Protocol 2: Typical GC Operating Conditions for BCFA Analysis

The following table provides a starting point for GC-FID conditions for FAME analysis. These may need to be optimized for your specific application and column.

ParameterRecommended Setting
Column Highly polar cyanopropyl silicone (e.g., SP-2560, HP-88), 100m x 0.25mm ID, 0.20 µm film thickness
Injector Temperature 250 °C
Detector Temperature (FID) 260 °C
Carrier Gas Helium or Hydrogen
Flow Rate 1-2 mL/min (constant flow)
Oven Temperature Program Initial: 140°C, hold for 5 minRamp 1: 4°C/min to 240°CHold: 20 min
Injection Volume 1 µL
Split Ratio 50:1 to 100:1

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis start Lipid Sample derivatization Derivatization to FAMEs (e.g., BF3-Methanol) start->derivatization extraction Liquid-Liquid Extraction (Hexane) derivatization->extraction drying Drying (Anhydrous Na2SO4) extraction->drying injection GC Injection drying->injection separation Separation on Polar GC Column injection->separation detection FID Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram identification Peak Identification (Retention Times) chromatogram->identification quantification Peak Integration & Quantification identification->quantification troubleshooting_workflow start Chromatographic Problem (e.g., Poor Resolution) check_column Is the GC column appropriate for branched-chain FAMEs? start->check_column change_column Select a highly polar cyanopropyl column. check_column->change_column No optimize_temp Optimize Temperature Program (Lower initial T, slower ramp) check_column->optimize_temp Yes change_column->optimize_temp adjust_flow Optimize Carrier Gas Flow Rate optimize_temp->adjust_flow Still unresolved solution Problem Resolved optimize_temp->solution Resolved check_prep Review Sample Preparation (Complete derivatization?) adjust_flow->check_prep Still unresolved adjust_flow->solution Resolved rerun_prep Re-prepare samples, ensure complete reaction. check_prep->rerun_prep No check_prep->solution Yes rerun_prep->solution

References

Troubleshooting poor peak shape in 4-Methylhexanoic acid chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chromatography of 4-Methylhexanoic Acid

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the chromatographic analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

Peak tailing is the most common peak shape distortion for carboxylic acids like this compound.[1] It occurs when a single analyte elutes from the column with an asymmetric tail. The primary causes are typically chemical interactions within the column.

  • Secondary Silanol (B1196071) Interactions: The most frequent cause is the interaction between the polar carboxylic acid group of your analyte and residual silanol groups on the surface of silica-based reversed-phase columns.[1][2] These interactions create an alternative retention mechanism that delays a portion of the analyte, causing a tail.[1]

  • Incorrect Mobile Phase pH: If the pH of the mobile phase is close to the pKa of this compound, the compound can exist in both its ionized and non-ionized forms. This dual state leads to inconsistent retention and results in broadened or tailing peaks.[3][4]

  • Low Buffer Concentration: An insufficient buffer concentration may not be able to maintain a stable pH across the column, especially after sample injection, leading to peak shape issues.[5]

  • Column Contamination: Trace metal contamination or the accumulation of impurities on the column can create active sites that interact with the analyte, causing tailing.[2][6]

Q2: My this compound peak is fronting. What is the likely cause?

Peak fronting, where the peak's leading edge is sloped and the tail is steep, is most commonly caused by overloading the column.[7][8]

  • Mass Overload: Injecting a sample with too high a concentration of this compound can saturate the stationary phase at the column inlet.[4][8] This causes excess analyte molecules to travel down the column more quickly, resulting in a fronting peak. The solution is to reduce the sample concentration or the injection volume.[8]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte to move too quickly at the start, leading to band broadening and a fronting peak shape.[2][8]

Q3: All the peaks in my chromatogram, including this compound, are distorted (tailing, fronting, or split). What should I check first?

When all peaks are affected uniformly, the problem is likely physical or system-related rather than chemical.[5][7]

  • Column Void or Blockage: A common cause is the formation of a void at the column inlet or a partially blocked inlet frit.[1][5] This disrupts the flow path, causing band broadening and peak distortion for every compound.

  • Extra-Column Volume: Excessive dead volume in the system, such as from using tubing with a large internal diameter or from poorly made connections between the injector, column, and detector, can lead to peak broadening and tailing for all components.[2][3]

  • Leaks: A leak in the system can cause pressure fluctuations and irregular flow, which will negatively impact the shape of all peaks.[9]

Q4: How does mobile phase pH critically affect the peak shape of this compound?

As an ionizable carboxylic acid, the retention and peak shape of this compound are highly dependent on the mobile phase pH.[10] To achieve a sharp, symmetrical peak in reversed-phase chromatography, the analyte should be in a single, un-ionized state.

  • Suppressing Ionization: To prevent the carboxyl group from deprotonating (becoming negatively charged), the mobile phase pH must be set well below the analyte's pKa. A general rule is to adjust the pH to be at least 1.5 to 2 units lower than the pKa.[4][11] This ensures the compound is neutral, promoting better retention and minimizing undesirable secondary interactions with the stationary phase.[1]

  • Improving Peak Symmetry: Operating at a low pH (e.g., pH 2.5-3.0) also protonates residual silanol groups on the silica (B1680970) packing, reducing their ability to interact with the analyte and thereby preventing peak tailing.[10][12]

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Poor Peak Shape

This workflow provides a logical sequence of steps to identify and resolve the root cause of poor peak shape for this compound. Start with the initial observation and follow the path based on whether the issue affects a single peak or all peaks in the chromatogram.

G start Poor Peak Shape Observed (this compound) decision1 Is the issue with a single peak or all peaks? start->decision1 all_peaks Problem affects ALL peaks decision1->all_peaks All Peaks single_peak Problem affects ONLY 4-MHA peak decision1->single_peak Single Peak check_system Check for Physical Issues: - Column void/blockage - Leaks in fittings - Extra-column dead volume all_peaks->check_system action_system Action: 1. Reverse/flush column. 2. Check/remake connections. 3. Replace column if necessary. check_system->action_system end Problem Resolved action_system->end decision2 Peak Tailing or Fronting? single_peak->decision2 tailing Peak Tailing decision2->tailing Tailing fronting Peak Fronting decision2->fronting Fronting check_tailing Check for Chemical Issues: - Mobile phase pH vs. pKa - Secondary silanol interactions - Insufficient buffer strength tailing->check_tailing action_tailing Action: 1. Lower mobile phase pH (e.g., 2.5-3.0). 2. Increase buffer concentration. 3. Use an end-capped column. check_tailing->action_tailing action_tailing->end check_fronting Check for Overload/Mismatch: - Sample concentration too high? - Injection volume too large? - Sample solvent stronger than mobile phase? fronting->check_fronting action_fronting Action: 1. Reduce sample concentration. 2. Decrease injection volume. 3. Match sample solvent to mobile phase. check_fronting->action_fronting action_fronting->end

Caption: Troubleshooting workflow for poor chromatographic peak shape.

Guide 2: Optimizing Mobile Phase for this compound

A well-prepared mobile phase is critical for achieving good peak shape with carboxylic acids.[13] This guide provides a summary of key parameters and a detailed protocol for mobile phase preparation.

ParameterRecommendationRationale
pH Adjust to 2.5 - 3.0.Suppresses the ionization of the carboxylic acid group, ensuring a single neutral form for consistent retention and minimizing tailing.[1][12] It also protonates silanols, reducing secondary interactions.[10]
Buffer System 10-50 mM Phosphate (B84403) or Formate buffer.Maintains a stable pH across the column, preventing peak shape distortion due to on-column pH shifts.[5][12] Phosphate is effective in the recommended pH range.[11]
Organic Modifier Acetonitrile or Methanol.Acetonitrile often provides sharper peaks and lower viscosity.[14] Methanol is a suitable alternative and can offer different selectivity.
Additives 0.1% Formic Acid or Phosphoric Acid.Can be used to control and maintain a low pH, often in place of or alongside a buffer system, especially for LC-MS applications.[11][15]

This protocol outlines the steps for preparing a mobile phase suitable for the analysis of this compound using reversed-phase HPLC.

Objective: To prepare 1 L of a buffered mobile phase (e.g., 80:20 Acetonitrile:Buffer) at pH 2.7.

Materials:

  • HPLC-grade water

  • HPLC-grade Acetonitrile

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • 0.45 µm solvent filtration apparatus

  • Calibrated pH meter

  • Volumetric flasks and graduated cylinders

Procedure:

  • Prepare the Aqueous Buffer (20 mM Phosphate Buffer):

    • Weigh out the required amount of potassium phosphate monobasic for a 20 mM solution in 1 L of HPLC-grade water (approx. 2.72 g).

    • Dissolve the salt in approximately 900 mL of HPLC-grade water in a clean beaker or flask.

    • Stir until fully dissolved.

  • Adjust the pH:

    • Place a calibrated pH probe into the aqueous buffer solution.

    • Slowly add phosphoric acid dropwise while stirring until the pH meter reads 2.7. It is critical to perform this pH adjustment on the aqueous portion before adding any organic solvent.[10]

    • Transfer the pH-adjusted buffer to a 1 L volumetric flask and add HPLC-grade water to the mark.

  • Filter and Degas the Aqueous Phase:

    • Filter the buffer solution through a 0.45 µm membrane filter to remove particulates that could block the column frit.[13]

    • Degas the solution using sonication or vacuum filtration to remove dissolved gases that can cause baseline noise and detector spikes.[13]

  • Prepare the Final Mobile Phase:

    • For an 80:20 ACN:Buffer mixture, precisely measure 800 mL of HPLC-grade Acetonitrile and 200 mL of the prepared aqueous buffer.

    • Combine them in a clean, labeled solvent reservoir bottle.

    • Mix gently and sonicate for a few minutes to ensure the solution is homogenous and fully degassed.

  • System Equilibration:

    • Purge the HPLC pump lines with the new mobile phase.

    • Equilibrate the column by running the mobile phase through the system at the desired flow rate until a stable baseline is achieved (typically 10-20 column volumes).

References

Technical Support Center: Enhancing Recovery of 4-Methylhexanoic Acid from Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-Methylhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the recovery of this compound from complex sample matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from complex samples?

A1: The primary methods for extracting this compound and other short-chain fatty acids (SCFAs) from complex matrices include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Aqueous Two-Phase System (ATPS) extraction. The choice of method often depends on the sample matrix, the required purity, and the downstream analytical technique.

Q2: My recovery of this compound is consistently low. What are the potential causes?

A2: Low recovery can stem from several factors:

  • Incomplete Extraction: The chosen solvent or SPE sorbent may not be optimal for this compound.

  • Volatility: this compound is a volatile compound; sample loss can occur during evaporation steps.[1]

  • pH: The pH of the sample is critical. For efficient extraction of the acidic form, the pH should be adjusted to be below the pKa of this compound (approximately 4.8).

  • Matrix Effects: Complex samples like fermentation broth or plasma can contain interfering substances that co-elute or suppress the signal.[2]

  • Derivatization Issues: If using GC-MS, incomplete derivatization will lead to poor chromatographic performance and low signal intensity.

Q3: Is derivatization necessary for the analysis of this compound?

A3: For Gas Chromatography (GC) analysis, derivatization is highly recommended.[3] this compound is a polar and volatile compound, and direct injection can lead to poor peak shape and low sensitivity.[3][4] Derivatization, typically silylation or alkylation, increases the volatility and thermal stability of the analyte, resulting in improved chromatographic performance.[5][6] For High-Performance Liquid Chromatography (HPLC) analysis, derivatization is not always necessary, but it can be used to enhance detection sensitivity, especially with fluorescence or UV-Vis detectors.[2][7]

Q4: How can I remove interferences from my complex sample matrix?

A4: Solid-Phase Extraction (SPE) is a highly effective technique for removing interfering compounds.[2][8] For example, a C18 SPE cartridge can be used to retain large hydrophobic compounds from a sample, allowing the more polar this compound to be eluted.[8] Additionally, a well-designed Liquid-Liquid Extraction protocol can selectively partition the analyte of interest away from contaminants.[9][10]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Resolution in GC-MS Analysis

Symptoms: Tailing peaks, broad peaks, or co-elution with other components.

Possible Cause Troubleshooting Step
Incomplete Derivatization Ensure the derivatizing reagent is fresh and the reaction is carried out under anhydrous conditions. Optimize the reaction time and temperature.[6]
Active Sites in the GC System Silanize the GC liner and use a column specifically designed for acid analysis.[5]
Inappropriate GC Column Use a polar stationary phase column, such as a wax-type column (e.g., DB-FFAP), for better separation of fatty acids.[11]
Sample Overload Dilute the sample or reduce the injection volume.
Issue 2: Low and Inconsistent Recovery with Solid-Phase Extraction (SPE)

Symptoms: Recovery is significantly below expectations and varies between samples.

Possible Cause Troubleshooting Step
Incorrect Sorbent Material Select a sorbent based on the properties of this compound and the sample matrix. For aqueous samples, a reversed-phase (e.g., C18) or ion-exchange sorbent may be appropriate.[8][11]
Improper Sample pH Adjust the sample pH to be at least 2 units below the pKa of this compound to ensure it is in its neutral form for retention on a reversed-phase sorbent.
Channeling in the SPE Cartridge Ensure the sorbent bed is properly conditioned and does not run dry before sample loading. Apply the sample and solvents at a slow and consistent flow rate.
Inefficient Elution Use a strong enough elution solvent to fully recover the analyte from the sorbent. You may need to test a few different solvents and volumes.

Quantitative Data Summary

The following tables summarize typical recovery rates and limits of detection for this compound using different analytical methods.

Table 1: Recovery of Short-Chain Fatty Acids using Solid-Phase Extraction (SPE)

AnalyteRecovery (%)Reproducibility (RSD %)MethodReference
Acetic Acid98.34 - 137.83≤ 1.30SPE-GC-FID[1][11]
Propionic Acid98.34 - 137.83≤ 1.30SPE-GC-FID[1][11]
Butyric Acid98.34 - 137.83≤ 1.30SPE-GC-FID[1][11]
Valeric Acid98.34 - 137.83≤ 1.30SPE-GC-FID[1][11]
Hexanoic Acid98.34 - 137.83≤ 1.30SPE-GC-FID[1][11]
4-Methylpentanoic Acid ~100< 10SPE-GC-MS [12]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Short-Chain Fatty Acids

AnalyteLODLOQMethodReference
Acetic Acid0.11 - 0.36 µM0.38 - 1.21 µMSPE-GC-FID[1][11]
Propionic Acid0.11 - 0.36 µM0.38 - 1.21 µMSPE-GC-FID[1][11]
Butyric Acid0.11 - 0.36 µM0.38 - 1.21 µMSPE-GC-FID[1][11]
Valeric Acid0.11 - 0.36 µM0.38 - 1.21 µMSPE-GC-FID[1][11]
Hexanoic Acid0.11 - 0.36 µM0.38 - 1.21 µMSPE-GC-FID[1][11]
4-Methylpentanoic Acid 0.4 - 2.4 ng/L - SPE-GC-MS [12]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Aqueous Samples

This protocol is a general guideline and may require optimization for specific sample matrices.

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Acidify the aqueous sample (e.g., 10 mL) to a pH < 3 with hydrochloric acid. Load the sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.

  • Elution: Elute the this compound with 5 mL of a suitable organic solvent, such as ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol.

  • Concentration: The eluate can be concentrated under a gentle stream of nitrogen if necessary before analysis.

Protocol 2: Derivatization for GC-MS Analysis using BSTFA

This protocol describes a common silylation procedure.

  • Evaporation: Evaporate the sample extract containing this compound to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a suitable solvent (e.g., acetonitrile (B52724) or pyridine) to the dried extract.[6]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 60°C for 30 minutes to ensure complete derivatization.[6]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.[6]

Visualizations

SPE_Workflow start Start: Aqueous Sample conditioning 1. Condition SPE Cartridge (Methanol & Water) start->conditioning loading 2. Acidify and Load Sample (pH < 3) conditioning->loading washing 3. Wash Cartridge (Deionized Water) loading->washing drying 4. Dry Cartridge (Nitrogen Stream) washing->drying elution 5. Elute Analyte (Organic Solvent) drying->elution analysis 6. Analyze by GC-MS or HPLC elution->analysis

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

LLE_Workflow start Start: Complex Sample acidify 1. Acidify Sample (pH < 3) start->acidify add_solvent 2. Add Immiscible Organic Solvent acidify->add_solvent vortex 3. Vortex/Shake to Mix add_solvent->vortex centrifuge 4. Centrifuge to Separate Phases vortex->centrifuge collect_organic 5. Collect Organic Layer centrifuge->collect_organic dry_concentrate 6. Dry and Concentrate collect_organic->dry_concentrate analysis 7. Analyze dry_concentrate->analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

Derivatization_Workflow start Start: Dried Extract add_reagent 1. Add Silylating Reagent (e.g., BSTFA) & Solvent start->add_reagent vortex 2. Vortex to Mix add_reagent->vortex heat 3. Heat to Drive Reaction (e.g., 60°C for 30 min) vortex->heat cool 4. Cool to Room Temperature heat->cool inject 5. Inject into GC-MS cool->inject

Caption: Derivatization workflow for GC-MS analysis of this compound.

References

Method refinement for resolving 4-Methylhexanoic acid from isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the resolution of 4-methylhexanoic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges in separating these chiral compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Questions

Q1: What are the primary methods for resolving enantiomers of this compound?

A1: The main strategies for resolving the enantiomers of this compound include:

  • Chiral Chromatography: This is a highly effective method that uses a chiral stationary phase (CSP) to differentiate between the enantiomers. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed.[1][2][3] Polysaccharide-based CSPs are often successful for separating compounds structurally similar to this compound.[1]

  • Enzymatic Resolution: This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer in a racemic mixture.[3][] This allows for the separation of the unreacted enantiomer from the modified one.

  • Chemical Resolution via Diastereomeric Salt Formation: This classical method involves reacting the racemic this compound with a chiral resolving agent, typically an enantiomerically pure amine, to form diastereomeric salts.[1][5] These salts have different physical properties, like solubility, which enables their separation through fractional crystallization.[1]

Chiral Chromatography Troubleshooting

Q2: My chiral HPLC/GC separation is showing poor resolution or no separation at all. What should I do?

A2: Poor resolution is a common issue. Here’s a step-by-step troubleshooting guide:

  • Verify the Chiral Stationary Phase (CSP): The choice of CSP is critical. For this compound, polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrin-based columns are often effective.[1][2] Specifically, heptakis(2,3,6-tri-O-ethyl)-β-cyclodextrin has shown exceptional enantioselectivity for branched-chain fatty acids.[2]

  • Optimize the Mobile Phase (HPLC): The mobile phase composition significantly impacts selectivity.[6]

    • Normal-Phase vs. Reversed-Phase: Both can be effective. Normal-phase (e.g., hexane/isopropanol) is a common starting point.[1] Reversed-phase (e.g., acetonitrile (B52724)/water) may require the addition of an acid modifier.[6]

    • Mobile Phase Additives: For carboxylic acids like this compound, adding a small amount of a strong acid (e.g., trifluoroacetic acid - TFA) or a weak acid (e.g., acetic acid or formic acid) can improve peak shape and resolution by suppressing the ionization of the carboxyl group.[6]

  • Adjust the Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[6] Experiment with a range of temperatures (e.g., 10°C to 40°C) to find the optimum.

  • Modify the Flow Rate: Slower flow rates generally lead to better resolution as they allow for more interaction time between the analytes and the CSP.[6][7] Try decreasing the flow rate in small increments.

  • Consider Derivatization: If direct separation is challenging, converting the carboxylic acid to an ester or amide can sometimes improve resolution on certain CSPs.[1]

Q3: I'm observing peak tailing or broad peaks in my chromatogram. What are the likely causes?

A3: Peak tailing can be caused by several factors:

  • Column Contamination or Degradation: The column may be contaminated with strongly adsorbed sample components or the stationary phase may be degraded. Try flushing the column with a strong solvent as recommended by the manufacturer.[6][8]

  • Inappropriate Mobile Phase pH: For acidic compounds, the mobile phase pH is crucial. Ensure it is sufficiently low to suppress ionization of the carboxylic acid.[6]

  • Sample Overload: Injecting too much sample can lead to broad, asymmetric peaks.[6] Reduce the injection volume or sample concentration.

  • Secondary Interactions: Unwanted interactions between the analyte and the silica (B1680970) support can cause tailing. The use of mobile phase additives can help to mitigate these effects.

Enzymatic Resolution Troubleshooting

Q4: My enzymatic resolution is giving low enantiomeric excess (ee). How can I improve it?

A4: Low enantiomeric excess in enzymatic resolutions can be addressed by:

  • Enzyme Selection: Not all enzymes will be highly selective for this compound. Screen a variety of lipases or esterases from different sources to find one with optimal selectivity.

  • Solvent System: The nature of the organic solvent can significantly influence enzyme activity and selectivity. Experiment with different solvents or solvent/buffer mixtures.

  • Temperature and pH: Enzyme activity is highly dependent on temperature and pH.[9] Optimize these parameters for the specific enzyme being used.

  • Reaction Time: Kinetic resolutions are time-dependent. Monitor the reaction progress over time to determine the optimal endpoint for achieving high ee of the unreacted enantiomer and high conversion of the other. Stopping the reaction at approximately 50% conversion is often ideal.[3]

Chemical Resolution Troubleshooting

Q5: I am having difficulty separating the diastereomeric salts by crystallization. What can I do?

A5: Challenges in diastereomeric salt crystallization can be overcome by:

  • Choice of Resolving Agent: The interaction between the racemic acid and the chiral resolving agent is crucial for forming well-defined, separable crystals. It is often necessary to screen several different chiral bases (e.g., (S)-(-)-α-phenylethylamine, brucine, strychnine) to find the most effective one.[1][5]

  • Solvent Selection: The solubility of the diastereomeric salts is highly dependent on the solvent system. Experiment with a range of solvents and solvent mixtures to find conditions where one diastereomer is significantly less soluble than the other.

  • Controlled Crystallization Conditions: Factors such as cooling rate, concentration, and agitation can influence crystal formation. Slow cooling and avoiding overly saturated solutions can promote the formation of larger, purer crystals.

Experimental Protocols

Chiral HPLC Method Development for this compound
  • Column Selection:

    • Primary Recommendation: Chiralpak® IA or a similar immobilized polysaccharide-based column.

    • Alternative: A cyclodextrin-based column, such as one containing a heptakis(2,3,6-tri-O-ethyl)-β-cyclodextrin stationary phase.[2]

  • Mobile Phase Screening:

    • Normal Phase:

      • Start with a mobile phase of Hexane/Isopropanol (B130326) (90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA).

      • Vary the percentage of isopropanol from 5% to 20%.

    • Reversed Phase:

      • Start with a mobile phase of Acetonitrile/Water (50:50 v/v) with 0.1% Formic Acid.

      • Vary the percentage of acetonitrile from 30% to 70%.

  • Initial Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at 210 nm or Refractive Index (RI) detector.

  • Optimization:

    • If partial separation is observed, adjust the mobile phase composition in small increments.

    • If resolution is still insufficient, decrease the flow rate to 0.5-0.8 mL/min.[7]

    • Evaluate the effect of temperature by testing at 15°C and 40°C.

Enzymatic Kinetic Resolution Protocol
  • Enzyme and Substrate Preparation:

    • Dissolve racemic this compound in an appropriate organic solvent (e.g., toluene (B28343) or hexane).

    • Add an alcohol (e.g., n-butanol) to act as the acyl acceptor.

    • Immobilized lipase (B570770) (e.g., Candida antarctica lipase B - CALB) is often preferred for ease of separation.

  • Reaction Setup:

    • Combine the substrate solution and the lipase in a sealed vessel.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30-40°C) with gentle agitation.

  • Monitoring the Reaction:

    • Periodically take aliquots from the reaction mixture.

    • Analyze the aliquots by chiral GC or HPLC to determine the enantiomeric excess (ee) of the remaining acid and the newly formed ester.

  • Work-up:

    • When the desired ee is reached (typically around 50% conversion), stop the reaction by filtering off the immobilized enzyme.

    • Separate the unreacted (S)-4-methylhexanoic acid from the (R)-ester by acid-base extraction or chromatography.

    • Hydrolyze the ester to obtain the (R)-4-methylhexanoic acid.

Data Presentation

Table 1: Comparison of Chiral Resolution Methods for this compound

MethodTypical Enantiomeric Excess (ee)Yield (per enantiomer)Key AdvantagesKey Disadvantages
Chiral HPLC >99%Preparative scale dependentHigh purity, direct separationHigher cost, requires specialized equipment
Enzymatic Resolution 90-99%<50% (without racemization)High selectivity, mild conditionsLimited to 50% yield per enantiomer, requires screening
Diastereomeric Salt Crystallization >95%VariableCost-effective for large scaleLabor-intensive, requires screening of agents and solvents

Visualizations

experimental_workflow cluster_start Starting Material cluster_methods Resolution Method cluster_hplc HPLC Outcome cluster_enzymatic Enzymatic Outcome cluster_chemical Chemical Outcome racemic_acid Racemic this compound chiral_hplc Chiral HPLC racemic_acid->chiral_hplc enzymatic Enzymatic Resolution racemic_acid->enzymatic chemical Chemical Resolution (Diastereomeric Salts) racemic_acid->chemical s_hplc (S)-Enantiomer chiral_hplc->s_hplc Separation r_hplc (R)-Enantiomer chiral_hplc->r_hplc Separation s_acid Unreacted (S)-Acid enzymatic->s_acid Selective Esterification r_ester (R)-Ester enzymatic->r_ester Selective Esterification diastereomers Diastereomeric Salts chemical->diastereomers React with Chiral Base hydrolysis Hydrolysis r_ester->hydrolysis r_acid_enz (R)-Acid hydrolysis->r_acid_enz crystallization Fractional Crystallization diastereomers->crystallization salt_s Salt of (S)-Acid crystallization->salt_s Less Soluble salt_r Salt of (R)-Acid crystallization->salt_r More Soluble acidification_s Acidification salt_s->acidification_s acidification_r Acidification salt_r->acidification_r s_acid_chem (S)-Acid acidification_s->s_acid_chem r_acid_chem (R)-Acid acidification_r->r_acid_chem

Caption: Workflow for different methods of resolving this compound.

troubleshooting_workflow start Poor/No Resolution in Chiral Chromatography check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp optimize_mp Optimize Mobile Phase (Solvent ratio, additives) check_csp->optimize_mp Yes end_bad Re-evaluate Method/ Select Different CSP check_csp->end_bad No adjust_temp Adjust Temperature optimize_mp->adjust_temp adjust_flow Decrease Flow Rate adjust_temp->adjust_flow consider_deriv Consider Derivatization adjust_flow->consider_deriv end_good Resolution Achieved consider_deriv->end_good

Caption: Troubleshooting workflow for poor chiral chromatography resolution.

References

Minimizing sample degradation during 4-Methylhexanoic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize sample degradation during the analysis of 4-Methylhexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during analysis?

A1: The primary causes of this compound degradation include:

  • Temperature Instability: Elevated temperatures can accelerate the degradation of this compound.[1] It is crucial to keep samples cool during collection and processing.

  • pH Fluctuations: Extreme pH conditions can lead to the degradation of carboxylic acids. Maintaining a stable and appropriate pH is essential throughout the analytical process.

  • Oxidation: Exposure to oxygen can cause oxidative degradation. Storing samples under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to a decrease in the concentration of fatty acids.[2][3][4][5][6] It is advisable to aliquot samples into smaller volumes to avoid repeated thawing of the entire sample.

  • Adsorption: this compound can adsorb to the surfaces of labware, especially plastics, leading to lower recovery.[7] Using glass or silanized glassware is recommended.

  • Volatility: As a short-chain fatty acid, this compound is volatile, and sample loss can occur if containers are not properly sealed.

Q2: What are the recommended storage conditions for this compound samples?

A2: To ensure the stability of this compound samples, the following storage conditions are recommended:

  • Short-term Storage (up to 24 hours): Refrigerate at 4°C.[2]

  • Long-term Storage: Freeze at -80°C for optimal stability.[2][4]

  • Container: Use glass vials with polytetrafluoroethylene (PTFE)-lined caps (B75204) to prevent adsorption and evaporation.

  • Atmosphere: For extended storage, flushing the vial with an inert gas like nitrogen or argon before sealing is recommended to prevent oxidation.

Q3: Is derivatization necessary for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)?

A3: Yes, derivatization is highly recommended for the GC-MS analysis of this compound. Derivatization increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and sensitivity.[3][8] Common derivatization methods include silylation to form trimethylsilyl (B98337) (TMS) esters or esterification to form methyl esters.[8][9]

Q4: Which extraction method is best for isolating this compound from biological matrices?

A4: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be effective for isolating this compound. The choice depends on the sample matrix and the desired level of cleanliness.

  • Liquid-Liquid Extraction (LLE): This is a cost-effective method. Acidifying the sample to a pH below the pKa of this compound (approximately 4.8) will protonate the carboxylic acid group, making it more soluble in organic solvents like ethyl acetate (B1210297) or methyl tert-butyl ether.[10]

  • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts, which is particularly beneficial for complex matrices like plasma.[11][12][13] Anion exchange or reversed-phase cartridges can be used.

Troubleshooting Guides

This section addresses common issues encountered during this compound analysis.

Issue 1: Poor Peak Shape (Tailing or Fronting) in GC-MS Analysis
Potential Cause Troubleshooting Steps
Incomplete Derivatization Ensure derivatization reagents are fresh and the reaction goes to completion by optimizing reaction time and temperature. For silylation with BSTFA, heating at 60-70°C for 30-60 minutes is a good starting point.[8][9][14][15]
Active Sites in the GC System Use a deactivated inlet liner and a column specifically designed for fatty acid analysis. Silanizing the liner and the first few centimeters of the column can help reduce active sites.[8][16]
Column Overload Reduce the injection volume or dilute the sample.
Improper Column Installation Ensure the column is installed correctly in the injector and detector to avoid dead volume.[8][16][17]
Solvent-Phase Polarity Mismatch Ensure the polarity of the injection solvent is compatible with the stationary phase of the GC column.[16][17]
Issue 2: Low or No Analyte Signal
Potential Cause Troubleshooting Steps
Sample Degradation Review sample handling and storage procedures. Ensure samples were kept cool and protected from light and oxygen. Avoid repeated freeze-thaw cycles.[2]
Inefficient Extraction Optimize the extraction procedure. For LLE, ensure the pH of the aqueous phase is sufficiently low (pH < 3) to protonate the acid. For SPE, ensure the correct sorbent and elution solvent are used.[10][12]
Loss due to Volatility Ensure all sample containers are tightly sealed during storage and processing. Avoid excessive heat during solvent evaporation steps.
Adsorption to Labware Use glass or silanized plasticware. Rinsing surfaces with a solvent that can dissolve the analyte can help recover adsorbed material.
Instrumental Issues Check for leaks in the GC-MS system. Ensure the syringe is functioning correctly and the injector and detector temperatures are appropriate.[8]
Issue 3: Poor Recovery
Potential Cause Troubleshooting Steps
Suboptimal Extraction pH For LLE of an acidic compound like this compound, the aqueous sample should be acidified to at least two pH units below its pKa.
Inappropriate Extraction Solvent For LLE, use a water-immiscible organic solvent that has a good affinity for the analyte. Ethyl acetate and diethyl ether are common choices.
Insufficient Mixing during Extraction Ensure thorough mixing of the aqueous and organic phases during LLE to maximize the transfer of the analyte into the organic phase.
Matrix Effects The sample matrix can interfere with extraction and ionization. Consider using a more selective extraction method like SPE or performing a sample cleanup step. Using a stable isotope-labeled internal standard can help to correct for matrix effects.
Incomplete Elution in SPE Ensure the elution solvent is strong enough to desorb the analyte from the SPE sorbent.

Quantitative Data Summary

The following tables provide a summary of expected stability and recovery data based on studies of short-chain and branched-chain fatty acids. It is recommended to perform in-house validation for your specific matrix and conditions.

Table 1: Stability of this compound under Various Storage Conditions

Storage ConditionDurationMatrixExpected Stability
Room Temperature (~25°C)24 hoursUrineSignificant degradation (5-10% loss) may occur.[2]
Refrigerated (4°C)24 hoursUrineStable with minimal degradation.[2]
Frozen (-80°C)Up to 5 yearsUrineStable with minimal degradation (1-3% loss).[2]
Repeated Freeze-Thaw Cycles (up to 3 cycles)-UrineSmall but statistically significant decrease in concentration (1-3% loss).[2]

Table 2: Comparison of Extraction Method Recovery Rates

Extraction MethodMatrixExpected RecoveryReference
Liquid-Liquid Extraction (Ethyl Acetate)Urine77.4%[12]
Solid-Phase ExtractionUrine84.1%[12]
Liquid-Liquid Extraction (Methyl tert-butyl ether)PlasmaGood recovery, but can be labor-intensive.[10]
Solid-Phase ExtractionPlasmaHigh and consistent recoveries, excellent for removing matrix components.[11][13]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma/Serum
  • To 100 µL of plasma or serum in a glass tube, add an appropriate internal standard.

  • Acidify the sample by adding 10 µL of 6M HCl to bring the pH to < 3.

  • Add 500 µL of ethyl acetate.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction (steps 3-6) with another 500 µL of ethyl acetate and combine the organic layers.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • The dried extract is now ready for derivatization.

Protocol 2: Derivatization using BSTFA with 1% TMCS (Silylation)
  • To the dried extract from the LLE protocol, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (B92270) (as a catalyst).[8][9][14][15][18]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the mixture at 60°C for 30 minutes in a heating block or oven.[8][9][14][15]

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis.

Visualizations

Sample_Preparation_Workflow cluster_sample_collection Sample Collection & Storage cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, etc.) Storage Store at -80°C (Aliquot to avoid freeze-thaw) Sample->Storage Acidification Acidify Sample (pH < 3) Storage->Acidification LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Acidification->LLE or SPE Solid-Phase Extraction Acidification->SPE Evaporation Evaporate to Dryness (Nitrogen Stream) LLE->Evaporation SPE->Evaporation Add_Reagent Add Derivatization Reagent (e.g., BSTFA + 1% TMCS) Evaporation->Add_Reagent Incubate Incubate (e.g., 60°C for 30 min) Add_Reagent->Incubate GCMS GC-MS Analysis Incubate->GCMS

Figure 1. Experimental workflow for this compound analysis.

Troubleshooting_Logic cluster_investigation Investigation Pathway cluster_solutions Potential Solutions Problem Analytical Problem (e.g., Poor Peak Shape, Low Signal) Check_Sample_Prep Review Sample Preparation Protocol Problem->Check_Sample_Prep Check_Derivatization Verify Derivatization Efficiency Problem->Check_Derivatization Check_GC_System Inspect GC-MS System Problem->Check_GC_System Check_Data_Processing Examine Data Processing Parameters Problem->Check_Data_Processing Optimize_Extraction Optimize Extraction (pH, Solvent) Check_Sample_Prep->Optimize_Extraction Optimize_Derivatization Optimize Derivatization (Time, Temp, Reagent) Check_Derivatization->Optimize_Derivatization GC_Maintenance Perform GC Maintenance (Liner, Column, Septum) Check_GC_System->GC_Maintenance Adjust_Integration Adjust Integration Parameters Check_Data_Processing->Adjust_Integration

Figure 2. Logical troubleshooting pathway for analytical issues.

References

Selecting internal standards for 4-Methylhexanoic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 4-Methylhexanoic acid. This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider during analysis?

A1: Understanding the physicochemical properties of this compound is crucial for method development. It is a medium-chain fatty acid with a molecular weight of 130.185 g/mol .[1][2] Its branched structure can influence its chromatographic behavior. Key properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC7H14O2[1]
Molecular Weight130.185 g/mol [1]
Boiling Point215.3 ± 8.0 °C at 760 mmHg[1]
Flash Point102.8 ± 6.9 °C[1]
logP2.19[1]
pKa (Strongest Acidic)~5.15
Q2: What is an internal standard and why is it critical for accurate quantification?

A2: An internal standard (IS) is a compound with similar chemical and physical properties to the analyte of interest (in this case, this compound) that is added in a known amount to all samples, standards, and blanks at the beginning of the sample preparation process.[3] The IS helps to correct for variations that can occur during sample extraction, derivatization, and instrument analysis.[4] By using the ratio of the analyte signal to the internal standard signal for quantification, the precision and accuracy of the results are significantly improved.[3]

Q3: What are the primary criteria for selecting a suitable internal standard for this compound?

A3: The ideal internal standard should mimic the behavior of this compound throughout the entire analytical procedure.[5] Key selection criteria include:

  • Structural Similarity: The IS should be structurally similar to this compound to ensure comparable extraction efficiency and chromatographic retention.[3][4]

  • No Endogenous Presence: The selected IS must not be naturally present in the sample matrix.[3][6]

  • Chromatographic Resolution: The IS peak should be well-resolved from the analyte and other matrix components in the chromatogram.[6] An exception is when using a stable isotope-labeled internal standard with mass spectrometry, where co-elution is acceptable as the mass spectrometer can differentiate them.[6]

  • Chemical Stability: The IS must be stable throughout the sample preparation and analysis.[4]

Q4: What are the most recommended types of internal standards for this compound quantification?

A4: For mass spectrometry-based methods (GC-MS or LC-MS), stable isotope-labeled (SIL) internal standards are considered the gold standard.[5][7] These are compounds where one or more atoms have been replaced with a heavier isotope (e.g., Deuterium (²H or D) or Carbon-13 (¹³C)).

  • Deuterated this compound (e.g., this compound-d3): This is the most ideal choice as its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample processing and analysis.[3][5]

  • ¹³C-labeled this compound: Offers improved isotopic stability compared to some deuterated standards.[5]

  • Structurally Similar Deuterated Fatty Acids: If a deuterated version of this compound is unavailable, a deuterated analog of a structurally similar fatty acid (e.g., hexanoic acid-d11, heptanoic acid-d13) can be a suitable alternative.

  • Odd-Chain Fatty Acids: Non-endogenous, odd-chain fatty acids like heptadecanoic acid (C17:0) are a cost-effective option, particularly for GC-FID analysis.[5][8] However, their behavior might not perfectly match that of this compound.

Table 2: Comparison of Potential Internal Standards for this compound Quantification

Internal Standard TypeExample(s)AdvantagesDisadvantages
Stable Isotope-Labeled (Ideal) This compound-d3, this compound-¹³CCo-elutes with the analyte, corrects for matrix effects and variations in sample preparation and instrument response.[5]Can be expensive; potential for isotopic exchange with some deuterated standards.[5]
Structurally Similar Deuterated Fatty Acid Hexanoic acid-d11, Heptanoic acid-d13Behaves similarly to the analyte during extraction and chromatography.May not perfectly co-elute or have the exact same ionization efficiency.
Odd-Chain Fatty Acid Heptanoic acid (C7:0), Nonanoic acid (C9:0)Cost-effective and not naturally present in most biological samples.[5]Differences in chemical and physical properties can lead to variations in recovery and response compared to the analyte.
Branched-Chain Fatty Acid Analog 3-Methylhexanoic acid, 5-Methylhexanoic acidSimilar branching may lead to closer chromatographic behavior.May be present endogenously; differences in extraction and ionization are possible.

Troubleshooting Guide

Issue 1: Poor Peak Shape or Tailing for this compound and the Internal Standard

Possible Causes & Solutions:

  • Active Sites in the GC Inlet or Column: Carboxylic acids can interact with active sites, leading to peak tailing.

    • Solution: Use a deactivated inlet liner and a GC column specifically designed for fatty acid analysis (e.g., a wax-type column).[9] Consider derivatization to block the active carboxyl group.

  • Inappropriate Column Choice for LC: Reversed-phase columns can show poor retention and peak shape for small, polar acids.

    • Solution: Use a column designed for polar compounds (e.g., C18 with a polar end-capping) or consider HILIC chromatography. Adjusting the mobile phase pH to keep the acid in its protonated form can also improve peak shape.

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.

    • Solution: Dilute the sample and re-inject.

Issue 2: Low Recovery of this compound and/or the Internal Standard

Possible Causes & Solutions:

  • Inefficient Extraction: The solvent system may not be optimal for extracting a medium-chain branched fatty acid.

    • Solution: Ensure the polarity of the extraction solvent is appropriate. A common method involves acidification of the sample followed by extraction with a water-immiscible organic solvent like diethyl ether or a mixture of hexane (B92381) and isopropanol.[7] Solid-phase extraction (SPE) with an appropriate sorbent can also be effective.

  • Volatility of the Analyte: Short to medium-chain fatty acids can be volatile.

    • Solution: Avoid high temperatures during sample evaporation. Use a gentle stream of nitrogen for solvent removal. Ensure sample vials are tightly capped.

  • Incomplete Derivatization (for GC analysis): The derivatization reaction may not have gone to completion.

    • Solution: Optimize the reaction conditions (temperature, time, reagent concentration). Ensure the sample is completely dry before adding the derivatization reagent, as moisture can interfere with the reaction.

Issue 3: High Variability in Quantitative Results (%RSD > 15%)

Possible Causes & Solutions:

  • Inconsistent Internal Standard Addition: Pipetting errors when adding the IS will lead to high variability.

    • Solution: Use calibrated pipettes and add the IS to all samples, standards, and blanks at the same step, preferably as early as possible in the sample preparation workflow.[3]

  • Matrix Effects in LC-MS: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte and/or IS.[10]

    • Solution: A stable isotope-labeled internal standard is the best way to compensate for matrix effects.[10] If not available, improve sample cleanup (e.g., using SPE) or modify the chromatographic conditions to separate the interfering compounds.

  • Instrument Instability: Fluctuations in the instrument's performance can cause variability.

    • Solution: Ensure the instrument is properly maintained and calibrated. Monitor the IS response across the analytical run; a consistent IS response indicates stable instrument performance.

Experimental Protocols

Protocol 1: General Workflow for Internal Standard Selection and Method Validation

This protocol outlines the key steps for selecting and validating an internal standard for the quantification of this compound.

  • Internal Standard Selection:

    • Based on the criteria in FAQ #3 and the options in FAQ #4, choose a primary candidate and one or two alternatives. A deuterated analog of a C6 or C7 fatty acid is a good starting point if deuterated this compound is unavailable.

  • Preparation of Stock Solutions:

    • Prepare individual stock solutions of this compound and the selected internal standard(s) in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Specificity and Selectivity:

    • Analyze a blank matrix sample (e.g., plasma, urine) to ensure there are no endogenous peaks at the retention times of this compound and the chosen IS.

    • Analyze a blank matrix sample spiked with the IS to confirm its retention time and peak shape.

  • Calibration Curve Preparation:

    • Prepare a series of calibration standards by spiking a blank matrix with known concentrations of this compound.

    • Add a constant concentration of the selected IS to each calibration standard. The IS concentration should be similar to the expected mid-range concentration of the analyte.[3]

  • Sample Preparation (General Example using Liquid-Liquid Extraction):

    • To a 100 µL sample (e.g., plasma), add 10 µL of the IS working solution.

    • Acidify the sample by adding 10 µL of a strong acid (e.g., 1M HCl).

    • Add 500 µL of an extraction solvent (e.g., methyl tert-butyl ether).

    • Vortex vigorously for 1 minute and centrifuge to separate the phases.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization (for GC-MS Analysis):

    • Reconstitute the dried extract in a suitable solvent and add a derivatizing agent (e.g., BSTFA with 1% TMCS or PFBBr).

    • Incubate at the recommended temperature and time to form a volatile derivative (e.g., TMS ester or PFB ester).[11]

  • Instrumental Analysis (GC-MS or LC-MS/MS):

    • Inject the prepared sample onto the GC-MS or LC-MS/MS system.

    • Develop a suitable chromatographic method to achieve good separation and peak shape.

    • Optimize the mass spectrometer parameters for the detection of both the analyte and the IS.

  • Data Analysis and Validation:

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the analyte.

    • Assess the linearity, accuracy, precision, and recovery of the method according to established validation guidelines.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing start Start: Obtain Sample (e.g., Plasma, Urine) add_is Add Known Amount of Internal Standard start->add_is extract Sample Extraction (e.g., LLE or SPE) add_is->extract derivatize Derivatization (for GC-MS) extract->derivatize chromatography Chromatographic Separation (GC or LC) derivatize->chromatography ms_detection Mass Spectrometric Detection chromatography->ms_detection peak_integration Peak Integration (Analyte & IS) ms_detection->peak_integration calculate_ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->calculate_ratio calibration Quantify using Calibration Curve calculate_ratio->calibration end Final Concentration calibration->end

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_properties Physicochemical Properties cluster_behavior Analytical Behavior cluster_practical Practical Considerations center_node Ideal Internal Standard for this compound p1 Similar Polarity center_node->p1 p2 Similar Volatility center_node->p2 p3 Similar pKa center_node->p3 b1 Co-elution (or close elution) center_node->b1 b2 Similar Extraction Recovery center_node->b2 b3 Similar Ionization Efficiency center_node->b3 c1 Not Endogenously Present center_node->c1 c2 Commercially Available center_node->c2 c3 Chemically Stable center_node->c3

Caption: Criteria for selecting an ideal internal standard.

References

Technical Support Center: Identification of 4-MHA Metabolites by High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying 4-methoxyamphetamine (4-MHA) metabolites using high-resolution mass spectrometry (HRMS). It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is High-Resolution Mass Spectrometry (HRMS) and why is it advantageous for metabolite identification? A1: High-Resolution Mass Spectrometry (HRMS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions with exceptional accuracy and precision.[1] Its primary advantages for metabolite identification include:

  • High Mass Accuracy: HRMS provides extremely accurate mass measurements (typically <5 ppm deviation), which allows for the confident determination of the elemental composition of a metabolite and its fragments.[2][3]

  • High Resolving Power: It can distinguish between molecules with very similar masses (isobars) that would appear as a single peak in low-resolution systems, which is crucial for separating metabolites from endogenous matrix components.[2]

  • Identification of Unknowns: The ability to predict an accurate molecular formula is a significant advantage when identifying novel or unexpected metabolites.[1]

  • Enhanced Sensitivity and Specificity: HRMS offers high selectivity and specificity, leading to better sensitivity for detecting low-concentration metabolites.[4]

Q2: What are the primary metabolic pathways for 4-MHA? A2: Based on studies of 4-MHA (also known as para-methoxyamphetamine, PMA) and related amphetamine compounds, the primary metabolic pathways include:

  • O-demethylation: This is a major pathway, converting 4-MHA to its primary metabolite, 4-hydroxyamphetamine.[5] This reaction is often catalyzed by cytochrome P450 enzymes, particularly CYP2D6.[5]

  • Side-chain Oxidation: The alkyl side-chain of the molecule can be oxidized.[5]

  • N-dealkylation: While 4-MHA is a primary amine, related secondary amines like MDMA undergo N-dealkylation.[6]

  • Hydroxylation: Additional hydroxylation on the aromatic ring can occur.

  • Conjugation: Phase II metabolism can occur, where primary metabolites are conjugated with glucuronic acid or sulfate (B86663) to facilitate excretion.[5]

Q3: What sample preparation techniques are recommended for analyzing 4-MHA metabolites in biological matrices? A3: The choice of sample preparation depends on the matrix (e.g., urine, plasma, blood). Common techniques include:

  • Solid-Phase Extraction (SPE): SPE is a robust method for cleaning up complex samples and concentrating analytes. It is effective for extracting amphetamines from urine and plasma.[7]

  • Liquid-Liquid Extraction (LLE): LLE is another widely used technique that separates analytes based on their differential solubility in two immiscible liquids.

  • Protein Precipitation: For plasma or serum samples, precipitating proteins with a solvent like acetonitrile (B52724) or methanol (B129727) is a quick and simple initial cleanup step.

Q4: How can I distinguish between isomeric metabolites using LC-HRMS? A4: Distinguishing isomers is a common challenge as they have the same exact mass.[8] Strategies include:

  • Chromatographic Separation: The most effective method is to achieve baseline separation of the isomers using liquid chromatography. This may require optimizing the column (e.g., using a chiral column for enantiomers) and mobile phase conditions.[8]

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the isomeric precursor ions can sometimes produce different product ion spectra. Comparing these fragmentation patterns can help differentiate the isomers based on their structure.[8]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Signal Intensity / Poor Sensitivity 1. Inefficient sample extraction or analyte loss. 2. Suboptimal ionization in the MS source. 3. Matrix suppression effects from co-eluting endogenous compounds.[9] 4. Metabolite instability during storage or preparation.[10]1. Optimize the SPE or LLE protocol; ensure pH is optimal for extraction. 2. Adjust source parameters (e.g., gas flows, temperature, voltages).[9] 3. Improve chromatographic separation to move the analyte peak away from interfering compounds.[9] Dilute the sample if concentration allows. 4. Ensure proper sample storage (e.g., -80°C), minimize freeze-thaw cycles, and check sample pH.[10]
Difficulty Identifying Unknown Metabolites 1. Mass accuracy is insufficient to narrow down elemental formulas. 2. Low abundance of the metabolite prevents acquisition of high-quality MS/MS spectra. 3. The biotransformation is unexpected or not in standard search lists.1. Calibrate the mass spectrometer frequently to ensure high mass accuracy (<5 ppm).[1] 2. Concentrate the sample or increase the injection volume. Use data-dependent acquisition (DDA) to trigger MS/MS on lower-intensity ions.[2] 3. Use post-acquisition data mining tools like mass defect filtering and background subtraction to find drug-related material without prior assumptions.[2][11]
Peak Tailing or Splitting in Chromatography 1. Column overload. 2. Secondary interactions between the analyte (basic amine) and the column stationary phase. 3. Mismatched pH between the sample solvent and the mobile phase.1. Dilute the sample or reduce the injection volume. 2. Add a small amount of modifier (e.g., 0.1% formic acid) to the mobile phase to improve peak shape.[12] 3. Reconstitute the final extract in a solvent that is similar to or weaker than the initial mobile phase.
Inconsistent Retention Times 1. Unstable column temperature. 2. Inconsistent mobile phase composition. 3. Column degradation or contamination.1. Use a column oven to maintain a stable temperature. 2. Prepare fresh mobile phases daily and ensure proper mixing/degassing. 3. Use a guard column and flush the column regularly. If necessary, replace the column.

Data Presentation: Expected 4-MHA Metabolites

The following table summarizes the key Phase I metabolites expected from 4-MHA biotransformation. The parent molecule, 4-MHA (C₁₀H₁₅NO), has a monoisotopic mass of 165.1154 Da.[5]

Biotransformation Metabolite Name Molecular Formula Mass Change (Da) Expected [M+H]⁺ m/z
Parent Drug4-Methoxyamphetamine (4-MHA)C₁₀H₁₅NON/A166.1226
O-demethylation4-HydroxyamphetamineC₉H₁₃NO-14.0157152.1069
HydroxylationHydroxy-4-methoxyamphetamineC₁₀H₁₅NO₂+15.9949182.1175
Side-chain Oxidation (Ketone)1-(4'-methoxyphenyl)propan-2-oneC₁₀H₁₂O₂+14.9912165.0910

Note: Masses are calculated based on monoisotopic values. Observed m/z may vary slightly depending on instrument calibration.

Experimental Protocols & Visualizations

Protocol 1: Metabolite Identification in Urine using SPE and LC-HRMS

This protocol provides a general workflow for the extraction and analysis of 4-MHA and its metabolites from a urine matrix.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Centrifuge 1 mL of urine at 4000 rpm for 10 minutes to remove particulates.

  • Spike the supernatant with an appropriate internal standard (e.g., 4-MHA-d5).

  • Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and finally 2 mL of methanol.

  • Elute the analytes with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A (see below) and transfer to an autosampler vial.[7][13]

2. LC-HRMS Parameters

  • LC System: UPLC/UHPLC system.

  • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[14]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[12]

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • MS System: Q-TOF or Orbitrap-based mass spectrometer.[8]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Full scan MS from m/z 100-800 with data-dependent MS/MS (DDA) on the top 5 most intense ions.[2]

3. Data Analysis

  • Process the acquired data using manufacturer-specific software or third-party tools.

  • Extract ion chromatograms (XICs) for the expected m/z of the parent drug and predicted metabolites with a narrow mass window (e.g., ±5 ppm).[11]

  • For unknown metabolite searching, apply data mining techniques such as mass defect filtering based on the parent drug's structure.[2][11]

  • Analyze the high-resolution MS/MS spectra to confirm the structure of potential metabolites by identifying characteristic fragment ions.

  • Compare retention times and fragmentation patterns with reference standards, if available, for definitive identification.

Diagram 1: Experimental Workflow

Experimental Workflow for 4-MHA Metabolite Identification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Outcome Sample Biological Sample (Urine/Plasma) Spike Spike Internal Standard Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evap Evaporation & Reconstitution SPE->Evap LC UHPLC Separation (C18 Column) Evap->LC HRMS HRMS Detection (Full Scan & DDA MS/MS) LC->HRMS XIC Extracted Ion Chromatograms (XIC) HRMS->XIC Mining Data Mining (e.g., Mass Defect Filter) XIC->Mining MSMS MS/MS Spectral Interpretation Mining->MSMS ID Metabolite Identification MSMS->ID

A flowchart of the key steps from sample collection to final metabolite identification.

Diagram 2: Primary Metabolic Pathways of 4-MHA

Primary Metabolic Pathways of 4-MHA cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 4-Methoxyamphetamine (4-MHA) C10H15NO Met1 4-Hydroxyamphetamine C9H13NO Parent->Met1 O-demethylation (Major Pathway) Met2 1-(4'-methoxyphenyl)propan-2-one C10H12O2 Parent->Met2 Side-chain Oxidation Met3 Hydroxy-4-methoxyamphetamine C10H15NO2 Parent->Met3 Aromatic Hydroxylation Conj Glucuronide or Sulfate Conjugates Met1->Conj Conjugation

Key biotransformation routes for 4-methoxyamphetamine in the body.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Activity of 4-Methylhexanoic Acid and Hexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The escalating challenge of antimicrobial resistance necessitates the exploration of novel antibacterial agents. Fatty acids, both straight-chain and branched-chain, have garnered attention for their potential antimicrobial properties. This guide provides a comparative overview of the antibacterial activity of the branched-chain fatty acid, 4-methylhexanoic acid, and the straight-chain fatty acid, hexanoic acid. While extensive data exists for hexanoic acid, information on the specific antibacterial efficacy of this compound is limited in publicly available scientific literature. This document summarizes the existing data for hexanoic acid, discusses the potential implications of chain branching on antibacterial activity, and provides a detailed experimental protocol to facilitate direct comparative studies.

Quantitative Antibacterial Activity

A comprehensive review of existing literature reveals quantifiable data on the antibacterial activity of hexanoic acid against a variety of bacterial species. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key parameters used to evaluate the efficacy of an antimicrobial agent. MIC is the lowest concentration of a substance that prevents visible growth of a microorganism, while MBC is the lowest concentration that results in microbial death.

Below is a summary of the reported MIC and MBC values for hexanoic acid against various bacterial strains. It is important to note that these values can vary depending on the specific experimental conditions, such as the growth medium, inoculum size, and incubation time.

BacteriumStrainMIC (mg/L)MBC (mg/L)Reference
Xanthomonas perforansGEV-4855121024[1]
Oral Bacteria (general)-0.87 - 10.00 (mg/mL)-

Experimental Protocols

To ensure reproducible and comparable results when determining the antibacterial activity of this compound and hexanoic acid, standardized methodologies are crucial. The following is a detailed protocol for the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) based on the broth microdilution method, a widely accepted technique.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Stock solutions of this compound and hexanoic acid of known concentration

  • Sterile pipette and tips

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Reagents: Prepare a stock solution of each fatty acid in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and dilute it with sterile broth to the desired starting concentration.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each fatty acid in broth. This creates a gradient of decreasing concentrations across the wells.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted fatty acids. Include a positive control well (broth with inoculum, no fatty acid) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at the optimal temperature for the specific bacterium (e.g., 37°C for most human pathogens) for 18-24 hours.

  • Reading the MIC: After incubation, determine the MIC by visually inspecting for the lowest concentration of the fatty acid that shows no visible turbidity (growth). This can also be quantified using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC test to ascertain whether the antimicrobial agent is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Procedure:

  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.

  • Plating: Spread the aliquot onto an agar (B569324) plate (e.g., Mueller-Hinton Agar) that does not contain any antimicrobial agent.

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • Reading the MBC: The MBC is the lowest concentration of the fatty acid that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum count.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Experimental_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination prep Prepare Fatty Acid Stock Solutions serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate prep->serial_dilution inoculation Inoculate Wells serial_dilution->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculation incubation_mic Incubate Plate (18-24h) inoculation->incubation_mic read_mic Read MIC (Lowest Concentration with No Growth) incubation_mic->read_mic subculture Subculture from Clear MIC Wells read_mic->subculture Select clear wells plate Plate on Agar subculture->plate incubation_mbc Incubate Plates (18-24h) plate->incubation_mbc read_mbc Read MBC (≥99.9% Killing) incubation_mbc->read_mbc Mechanism_of_Action fatty_acid Fatty Acid (Hexanoic or this compound) cell_membrane Bacterial Cell Membrane fatty_acid->cell_membrane Targets membrane_insertion Insertion into Phospholipid Bilayer cell_membrane->membrane_insertion membrane_disruption Increased Membrane Fluidity & Permeability membrane_insertion->membrane_disruption etc_disruption Disruption of Electron Transport Chain membrane_disruption->etc_disruption nutrient_leakage Leakage of Cellular Components membrane_disruption->nutrient_leakage cell_death Bacterial Cell Death etc_disruption->cell_death nutrient_leakage->cell_death

References

Comparative Analysis of 4-Methylhexanoic Acid Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the potential potency differences between the (R)- and (S)-enantiomers of 4-Methylhexanoic acid, supported by experimental frameworks and data from analogous chiral molecules.

Introduction

This compound, a branched-chain fatty acid, possesses a chiral center at the fourth carbon, giving rise to two stereoisomers: (R)-4-Methylhexanoic acid and (S)-4-Methylhexanoic acid. In the realm of pharmacology and sensory science, it is a well-established principle that enantiomers of a chiral molecule can exhibit markedly different biological activities. This stereospecificity arises from the three-dimensional nature of biological targets such as receptors and enzymes, which often show preferential binding to one enantiomer over the other.

While direct comparative studies on the potency of this compound enantiomers are not extensively available in current scientific literature, this guide provides a comparative analysis based on established principles of stereochemistry and experimental data from structurally related chiral carboxylic acids. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals investigating the stereospecific effects of chiral molecules.

Data Presentation: A Comparative Overview

Due to the absence of direct quantitative data for the enantiomers of this compound, the following table presents a summary of their known properties alongside a hypothetical comparison of their potential biological activities, drawing inferences from related chiral molecules like 4-ethyloctanoic acid.

Property / Activity(R)-4-Methylhexanoic Acid(S)-4-Methylhexanoic AcidData Source/Basis for Hypothesis
Odor Profile Described as having a "fatty, caprylic" odor.[1]Described as having a "caprylic, slightly fatty" odor.The Good Scents Company
Hypothetical Potency Potentially the more biologically active enantiomer in specific contexts, such as pheromonal or specific olfactory responses.May exhibit lower or different biological activity compared to the (R)-enantiomer.Based on the principle of stereospecificity and findings for analogous compounds like (R)-4-ethyloctanoic acid, which is the naturally occurring and biologically active form in certain contexts.[2]
Receptor Interaction Hypothesized to have a higher binding affinity for specific olfactory or other G-protein coupled receptors (GPCRs).Hypothesized to have a lower binding affinity or interact with different receptors.The differential interaction of enantiomers with chiral biological receptors is a fundamental concept in pharmacology.
Potential Biological Role Could act as a specific signaling molecule, such as a pheromone or a modulator of metabolic pathways.May be an intermediate in different metabolic pathways or have a distinct signaling role.Branched-chain fatty acids are known to be involved in various biological processes, including chemical signaling.

Experimental Protocols

To empirically determine and compare the potency of the (R)- and (S)-enantiomers of this compound, the following experimental protocols are proposed.

Protocol 1: In Vitro Olfactory Receptor Activation Assay

Objective: To quantify the activation of specific olfactory receptors (ORs) by each enantiomer and determine their respective EC50 values.

Methodology:

  • Cell Culture and Transfection:

    • HEK 293 cells will be cultured in DMEM supplemented with 10% FBS.

    • Cells will be transiently co-transfected with a plasmid encoding a candidate olfactory receptor (e.g., a known fatty acid receptor like Olfr78 or a human equivalent) and a reporter gene, such as a cAMP-dependent luciferase.

  • Ligand Preparation:

    • Stock solutions of high-purity (R)- and (S)-4-Methylhexanoic acid will be prepared in a suitable solvent (e.g., DMSO).

    • Serial dilutions will be made to create a range of concentrations for constructing dose-response curves.

  • Receptor Activation Assay:

    • Transfected cells will be incubated with the varying concentrations of each enantiomer.

    • Following incubation, the luciferase activity will be measured using a luminometer. The light output is proportional to the intracellular cAMP concentration, which indicates receptor activation.

  • Data Analysis:

    • The luminescence data will be normalized to the response of a control (vehicle-treated cells).

    • Dose-response curves will be generated by plotting the normalized response against the logarithm of the ligand concentration.

    • The EC50 value (the concentration of the ligand that elicits 50% of the maximal response) for each enantiomer will be calculated using a non-linear regression analysis.

Protocol 2: Enantioselective Gas Chromatography (GC) for Purity and Quantification

Objective: To determine the enantiomeric purity of the test compounds and to quantify them in biological samples.

Methodology:

  • Sample Preparation:

    • For biological samples (e.g., tissue or fluid), a lipid extraction will be performed.

    • The carboxylic acids will be derivatized to their methyl esters (FAMEs) to increase volatility for GC analysis.

  • Gas Chromatography:

    • An enantioselective GC column (e.g., a cyclodextrin-based chiral stationary phase) will be used.

    • The instrument will be programmed with an appropriate temperature gradient to achieve separation of the enantiomeric derivatives.

  • Detection and Quantification:

    • A flame ionization detector (FID) or a mass spectrometer (MS) will be used for detection.

    • The peak areas corresponding to the (R)- and (S)-enantiomers will be integrated.

    • The enantiomeric excess (% ee) can be calculated from the peak areas. For quantification, a calibration curve will be generated using standards of known concentrations.

Mandatory Visualization

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Analysis Enantiomers (R)- & (S)-4-Methylhexanoic Acid Incubation Incubation with Enantiomers Enantiomers->Incubation Cell_Culture HEK 293 Cell Culture Transfection Co-transfection (OR + Reporter) Cell_Culture->Transfection Transfection->Incubation Luminescence Luminescence Measurement Incubation->Luminescence Data_Normalization Data Normalization Luminescence->Data_Normalization Dose_Response Dose-Response Curves Data_Normalization->Dose_Response EC50 EC50 Calculation Dose_Response->EC50

Caption: Workflow for in vitro determination of enantiomer potency.

Signaling_Pathway cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Enantiomer (R)- or (S)-4-MHA OR Olfactory Receptor (GPCR) Enantiomer->OR Binding G_Protein G Protein (Gα_olf) OR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Ion_Channel Ion Channel PKA->Ion_Channel Phosphorylation Cellular_Response Cellular Response Ion_Channel->Cellular_Response Ion Influx

Caption: Generalized olfactory receptor signaling pathway.

Conclusion

The stereochemical configuration of this compound is predicted to be a critical determinant of its biological potency. Although direct comparative data are currently scarce, evidence from structurally similar chiral fatty acids strongly suggests that the (R)- and (S)-enantiomers will exhibit different biological activities. The proposed experimental protocols provide a clear roadmap for researchers to elucidate these differences. Future studies focusing on the enantioselective interactions of this compound with specific biological targets will be invaluable for applications in drug development, flavor science, and chemical ecology.

References

A Comparative Guide: GC-MS vs. LC-MS for the Analysis of 4-Methylhexanoic Acid in Urine

Author: BenchChem Technical Support Team. Date: December 2025

The quantification of 4-methylhexanoic acid, a branched-chain fatty acid, in urine is a critical aspect of various research areas, including the study of inborn errors of metabolism and gut microbiota activity. The two primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the most suitable technique for their needs.

Core Principles and Key Differences

Both GC-MS and LC-MS are powerful analytical techniques that combine a separation method with a highly sensitive detection method. However, they differ fundamentally in the mobile phase used for separation and the types of compounds they are best suited to analyze in their native state.

  • GC-MS separates compounds based on their volatility and interaction with a stationary phase within a capillary column. Analytes must be volatile and thermally stable. For non-volatile compounds like this compound, a chemical derivatization step is mandatory to increase their volatility.[1]

  • LC-MS separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. This technique is ideal for a wider range of compounds, including non-volatile and thermally labile molecules. While direct analysis is sometimes possible, derivatization is often employed for short-chain fatty acids to improve chromatographic retention and ionization efficiency.[2]

GCMS_vs_LCMS_Principles cluster_GCMS Gas Chromatography-Mass Spectrometry (GC-MS) cluster_LCMS Liquid Chromatography-Mass Spectrometry (LC-MS) GCMS_Sample Volatile / Derivatized Sample GC_Column Gas Chromatograph (Separation by Volatility) GCMS_Sample->GC_Column Injection MS_Detector_GC Mass Spectrometer (Detection) GC_Column->MS_Detector_GC Elution LCMS_Sample Liquid Sample LC_Column Liquid Chromatograph (Separation by Polarity) LCMS_Sample->LC_Column Injection MS_Detector_LC Mass Spectrometer (Detection) LC_Column->MS_Detector_LC Elution

Caption: Fundamental principles of GC-MS and LC-MS analysis.

Quantitative Performance Comparison

The choice between GC-MS and LC-MS often depends on the specific requirements for sensitivity, precision, and throughput. Below is a summary of typical performance characteristics for the analysis of short-chain fatty acids, including compounds structurally similar to this compound.

ParameterGC-MSLC-MS/MSKey Considerations
Limit of Detection (LOD) 0.03 - 0.4 ng/L (analyte dependent)[3][4]0.5 - 2000 pg/mL (analyte dependent)[5]Both techniques can achieve high sensitivity, often in the low ng/mL to pg/mL range. LC-MS/MS can offer superior sensitivity for certain derivatives.
Limit of Quantification (LOQ) Typically in the low µM range0.04 nmol/mL for MMA[6]Method-specific validation is crucial. LC-MS/MS often demonstrates lower LOQs.
Linearity Good, but can be curvilinear for some acids[7]Excellent over several orders of magnitudeBoth methods provide reliable quantitative data within their validated ranges.
Precision (%RSD) Within-day: 2.6% - 12.7%Day-to-day: 4.2% - 11.8%[4][7]Inter-assay: <15%[6]Both techniques demonstrate good reproducibility, with RSDs typically below 15%.
Sample Throughput Lower, due to longer run times and complex sample prep[8]Higher, with analysis times as short as 15 minutes[2]LC-MS is generally faster, making it more suitable for high-throughput screening.
Specificity High, especially with high-resolution MS[9]Very high, particularly with Multiple Reaction Monitoring (MRM)[10][11]Tandem MS (MS/MS) capabilities in modern LC systems provide exceptional specificity.

Experimental Workflows and Protocols

The sample preparation and analytical workflow represent the most significant practical differences between the two techniques.

Analytical_Workflows cluster_gcms GC-MS Workflow cluster_lcms LC-MS/MS Workflow gc1 Urine Sample Collection gc2 Internal Standard Spiking gc1->gc2 gc3 Liquid-Liquid or Solid Phase Extraction gc2->gc3 gc4 Solvent Evaporation [9] gc3->gc4 gc5 Derivatization (e.g., Silylation) [10] gc4->gc5 gc6 GC-MS Analysis gc5->gc6 lc1 Urine Sample Collection lc2 Internal Standard Spiking lc1->lc2 lc3 Protein Precipitation or Dilute-and-Shoot lc2->lc3 lc4 Derivatization (Optional) (e.g., 3-NPH) [4, 5] lc3->lc4 lc5 LC-MS/MS Analysis lc4->lc5

Caption: Generalized experimental workflows for GC-MS and LC-MS.
Detailed Experimental Protocol: GC-MS

This protocol is a representative example for the analysis of organic acids in urine and would be applicable to this compound.

  • Sample Preparation and Extraction:

    • To 1 mL of urine, add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Acidify the sample to a pH of ~1-2 with HCl.

    • Perform liquid-liquid extraction twice with 2 mL of ethyl acetate.[9]

    • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.[12]

  • Derivatization (Silylation):

    • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[13]

    • Seal the vial and heat at 60-70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.[4][13]

  • GC-MS Parameters:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injector Temperature: 280°C.

    • Oven Program: Start at 80°C (hold for 5 min), ramp at 8°C/min to 280°C, and hold for 10 min.[12]

    • MS System: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

    • Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Detailed Experimental Protocol: LC-MS/MS

This protocol is based on methods developed for short-chain fatty acids in urine using derivatization.

  • Sample Preparation:

    • To 50 µL of urine, add 50 µL of water and an appropriate internal standard mix.

    • For derivatization, add 50 µL of 200 mM 3-nitrophenylhydrazine (B1228671) (3-NPH) in a suitable solvent and 50 µL of 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) with pyridine.

    • Incubate the mixture at 40°C for 30 minutes.

    • Quench the reaction by adding 200 µL of 0.1% formic acid. The sample is now ready for injection.

  • LC-MS/MS Parameters:

    • LC System: Shimadzu Nexera X2 or equivalent UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

    • MS System: Triple quadrupole mass spectrometer (e.g., Sciex 6500+).

    • Ionization Mode: Positive or Negative Electrospray Ionization (ESI), depending on the derivative. 3-NPH derivatives are often analyzed in positive mode.[10][11]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

Conclusion and Recommendations

Both GC-MS and LC-MS are highly capable techniques for the quantitative analysis of this compound in urine. The final choice should be guided by the specific goals of the study.

  • GC-MS is a well-established and robust technique that provides excellent separation efficiency and specificity.[2][7] It is a cost-effective option if high throughput is not a primary concern and the laboratory has expertise in derivatization methods. The extensive mass spectral libraries available for GC-MS can also aid in the identification of unknown compounds.[8]

  • LC-MS/MS offers significant advantages in terms of sample throughput and reduced sample preparation time.[2][8] Its superior sensitivity and specificity, especially when using tandem mass spectrometry, make it the preferred method for studies requiring the analysis of a large number of samples or when very low detection limits are necessary.[10][11]

For researchers in drug development and clinical laboratories where high throughput and automation are critical, LC-MS/MS is generally the more advantageous platform . For academic research focused on detailed metabolic profiling where throughput is less of an issue, GC-MS remains a powerful and reliable tool .

References

A Comparative Guide to Cross-Validation of Analytical Methods for Fatty Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of fatty acids is paramount for advancements in metabolic research, biomarker discovery, and the development of novel therapeutics. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The selection between these powerful methods is often contingent on the specific fatty acids of interest, the complexity of the sample matrix, and the desired sensitivity.[1][2]

This guide provides an objective comparison of GC-MS and LC-MS for fatty acid analysis, supported by experimental data and detailed methodologies, to facilitate the selection of the most appropriate technique for your research needs. Furthermore, cross-validation of results between these two platforms can lend a high degree of confidence to the quantitative data.[3]

Quantitative Performance Comparison

The quantitative performance of an analytical method is crucial for obtaining reliable and reproducible results. The following table summarizes key performance parameters for both GC-MS and LC-MS based on published data for the analysis of fatty acids. It is important to note that these values can vary depending on the specific instrumentation, the fatty acid being analyzed, and the complexity of the sample matrix.[2]

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry/Tandem MS (LC-MS/MS)
Linearity (R²) >0.99>0.99
Limit of Detection (LOD) 0.05 - 1.0 pg on column[2]0.8 - 10.7 nmol/L[2]
Limit of Quantitation (LOQ) 9 - 88 ng[2]2.4 - 285.3 nmol/L[2]
Precision (%RSD) <15%[2]<10% (intraday), <10% (interday)[2]
Recovery 88.0 - 99.2%[2]83.4 - 112.8%[2]
Derivatization Mandatory (e.g., FAMEs, PFB esters)[2][3]Often not required, but can enhance sensitivity[2][3]
Sample Throughput Lower[2]Higher[2][3]

Experimental Workflows

To visually delineate the procedural differences between the two techniques, the following diagram illustrates the typical experimental workflows for fatty acid analysis by GC-MS and LC-MS.

Experimental Workflows for Fatty Acid Analysis cluster_0 GC-MS Workflow cluster_1 LC-MS Workflow Sample Collection Sample Collection Lipid Extraction Lipid Extraction Sample Collection->Lipid Extraction Folch/Bligh-Dyer Derivatization (FAMEs) Derivatization (FAMEs) Lipid Extraction->Derivatization (FAMEs) e.g., BF3-Methanol GC-MS Analysis GC-MS Analysis Derivatization (FAMEs)->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis Cross-Validation Cross-Validation Data Analysis->Cross-Validation Sample Collection_2 Sample Collection Lipid Extraction_2 Lipid Extraction Sample Collection_2->Lipid Extraction_2 Folch/Bligh-Dyer LC-MS Analysis LC-MS/MS Analysis Lipid Extraction_2->LC-MS Analysis Data Analysis_2 Data Analysis LC-MS Analysis->Data Analysis_2 Data Analysis_2->Cross-Validation

A comparison of the GC-MS and LC-MS experimental workflows for fatty acid analysis.

Detailed Experimental Protocols

Accurate and reproducible results in fatty acid analysis are fundamentally dependent on detailed and standardized experimental protocols.

Lipid Extraction (Applicable to both GC-MS and LC-MS)

A common and effective method for lipid extraction is the Folch method.[2][4]

  • To a 100 µL sample (e.g., serum or cell lysate), add an appropriate internal standard.[2]

  • Add 1 mL of a chloroform (B151607):methanol (B129727) (2:1, v/v) solution.[2]

  • Vortex the mixture thoroughly to ensure complete mixing and precipitation of proteins.[5]

  • For phase separation, add 200 µL of water, vortex again, and allow the mixture to stand for 10 minutes in a cold environment.[5]

  • Centrifuge at a low speed (e.g., 600 rpm) for 5 minutes to separate the layers.[5]

  • Carefully collect the lower chloroform layer, which contains the lipids, and transfer it to a new vial.[5]

  • The solvent is then evaporated under a stream of nitrogen. The dried lipid extract can be stored for later analysis.[5]

GC-MS Protocol (with Derivatization)

GC-MS analysis of fatty acids requires a derivatization step to increase their volatility. The most common approach is the conversion of fatty acids to fatty acid methyl esters (FAMEs).[6][7]

  • Derivatization (Esterification): To the dried lipid extract, add 2 mL of 12% BCl3-methanol solution.[1]

  • Heat the mixture at 60°C for 10 minutes.[1]

  • After cooling, add 1 mL of water and 1 mL of hexane (B92381). Shake vigorously to extract the FAMEs into the hexane layer.[1]

  • Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.[1]

  • Instrumental Analysis:

    • Injection: 1 µL, in splitless mode at 220°C.[2]

    • Column: A suitable capillary column for FAMEs analysis (e.g., DB-225).[2]

    • Oven Temperature Program: Start at 70°C, ramp to 170°C at 11°C/min, then to 175°C at 0.8°C/min, and finally to 220°C at 20°C/min with a 2.5-minute hold.[2]

    • Mass Spectrometer: Operate in single ion monitoring (SIM) mode for targeted analysis or full scan mode for profiling.[2][8]

LC-MS/MS Protocol

LC-MS offers the significant advantage of analyzing free fatty acids directly without the need for derivatization, thereby simplifying sample preparation.[2][9]

  • Sample Preparation: Reconstitute the dried lipid extract in an appropriate solvent, such as a mixture of isopropanol (B130326) and methanol (1:1).[5]

  • Instrumental Analysis:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[2]

    • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).[2]

    • Flow Rate: 0.3 - 0.5 mL/min.[2]

    • Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode using multiple reaction monitoring (MRM) for targeted quantification.[2]

Cross-Validation of Analytical Methods

The process of cross-validating analytical methods is crucial for ensuring the accuracy and reliability of quantitative data. This involves a systematic comparison of results obtained from two or more distinct analytical techniques.

Cross-Validation Workflow for Fatty Acid Quantification Sample_Set Identical Sample Set Method_A Method A (e.g., GC-MS) Sample_Set->Method_A Method_B Method B (e.g., LC-MS) Sample_Set->Method_B Data_A Quantitative Data A Method_A->Data_A Data_B Quantitative Data B Method_B->Data_B Comparison Statistical Comparison (e.g., Bland-Altman, Correlation) Data_A->Comparison Data_B->Comparison Validation Method Validation Comparison->Validation

A logical workflow for the cross-validation of two analytical methods for fatty acid quantification.

References

A Researcher's Guide to Differentiating 4-Methylhexanoic Acid and 3-Methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of isomeric molecules is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. This guide provides a comprehensive comparison of 4-methylhexanoic acid and 3-methylhexanoic acid, two constitutional isomers that present a unique analytical challenge due to their similar physical and chemical properties. This document outlines key differences in their properties and provides detailed experimental protocols for their differentiation using common analytical techniques.

Physicochemical Property Comparison

While the boiling points and other physical properties of this compound and 3-methylhexanoic acid are very similar, subtle differences can be observed. The following table summarizes their key physicochemical properties.

PropertyThis compound3-Methylhexanoic Acid
Molecular Formula C₇H₁₄O₂C₇H₁₄O₂
Molecular Weight 130.18 g/mol 130.18 g/mol
Boiling Point 215.3 - 220 °C~215.3 °C[1]
Melting Point -80 °C (estimate)-55.77 °C (estimate)[1]
Density ~0.921 - 0.935 g/cm³~0.935 g/cm³[1]
Refractive Index ~1.421 - 1.431~1.4222[1]
pKa ~4.78 (Predicted)~5.14 (Predicted)[2]
Solubility Soluble in alcohol, slightly soluble in water.Practically insoluble in water.

Analytical Differentiation Strategies

Due to their isomeric nature, chromatographic and spectroscopic methods are essential for the definitive differentiation of this compound and 3-methylhexanoic acid.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography offers a powerful technique for separating these volatile isomers, especially when coupled with mass spectrometry for confident identification. Given their similar boiling points, a high-resolution capillary column is recommended. Chiral stationary phases can be particularly effective in resolving these branched-chain fatty acids.[2][3]

1. Sample Preparation (Derivatization): To increase volatility and improve peak shape, the carboxylic acid functional group must be derivatized prior to GC analysis. A common method is esterification to form fatty acid methyl esters (FAMEs).

  • Reagents: 2% (v/v) H₂SO₄ in methanol, Hexane (B92381), Saturated NaCl solution.

  • Procedure:

    • To 1 mg of the acid sample, add 1 mL of 2% H₂SO₄ in methanol.

    • Heat the mixture at 60°C for 30 minutes.

    • After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex the mixture and centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial.

2. GC-MS Conditions:

  • GC System: Agilent 7890B GC coupled to a 5977A MSD (or equivalent).

  • Column: Chiral capillary column, such as a heptakis(2,3,6-tri-O-ethyl)-β-cyclodextrin phase (e.g., Supelco BETA DEX™ 225), 30 m x 0.25 mm ID, 0.25 µm film thickness.[3]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless injection).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 5°C/min.

    • Ramp to 220°C at 10°C/min, hold for 5 minutes.

  • MSD Conditions:

    • Transfer Line Temperature: 230°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

The two isomers will exhibit different retention times on the chiral column. The mass spectra will show a molecular ion peak at m/z 144 for the methyl esters. The fragmentation patterns are expected to differ based on the position of the methyl group, influencing the stability of the resulting carbocations.

  • This compound methyl ester: Alpha-cleavage is likely to produce significant fragments from the loss of the methoxy (B1213986) group (•OCH₃) and cleavage adjacent to the carbonyl group.

  • 3-Methylhexanoic acid methyl ester: Will also undergo alpha-cleavage, but the position of the methyl group will lead to different fragment ions and relative abundances compared to the 4-methyl isomer. A McLafferty rearrangement is also possible.

High-Performance Liquid Chromatography (HPLC)

HPLC provides an alternative separation strategy, particularly with the use of chiral stationary phases.

  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® IA or similar column.

  • Mobile Phase: A mixture of hexane and isopropanol (B130326) (e.g., 95:5 v/v) with a small amount of a modifier like trifluoroacetic acid (0.1%) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

The two isomers will be resolved with distinct retention times on the chiral column. The elution order will depend on the specific chiral stationary phase used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide definitive structural information to distinguish between the two isomers.

  • Sample Preparation: Dissolve 5-10 mg of the acid in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrument: Bruker Avance 400 MHz NMR spectrometer (or equivalent).

  • ¹H NMR:

    • The chemical shifts and splitting patterns of the protons alpha and beta to the methyl group will be distinct for each isomer.

    • This compound: The proton at the C4 position will be a multiplet, and the methyl group at C4 will be a doublet.

    • 3-Methylhexanoic acid: The proton at the C3 position will be a multiplet, and the methyl group at C3 will be a doublet. The protons on C2 will be diastereotopic and may show complex splitting.

  • ¹³C NMR:

    • The chemical shifts of the carbon atoms, particularly those near the methyl branch, will differ. The position of the methyl group will influence the chemical shifts of the adjacent carbons in the chain.

FeatureThis compound (Predicted)3-Methylhexanoic Acid (Predicted)
¹H NMR (CH-CH₃) MultipletMultiplet
¹H NMR (CH₃) DoubletDoublet
¹³C NMR (CH₃) Distinct chemical shiftDistinct chemical shift
¹³C NMR (CH) Distinct chemical shiftDistinct chemical shift

Visualization of Experimental Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Acid Sample Derivatization Esterification (FAMEs) Sample->Derivatization Extraction Hexane Extraction Derivatization->Extraction GC_Vial Sample in GC Vial Extraction->GC_Vial Injection GC Injection GC_Vial->Injection Separation Chiral GC Column Injection->Separation Detection Mass Spectrometry Separation->Detection Data Data Analysis Detection->Data

Figure 1. Experimental workflow for the GC-MS analysis of methylhexanoic acid isomers.

HPLC_Workflow Sample Acid Sample Solution Injection HPLC Injection Sample->Injection Separation Chiral HPLC Column Injection->Separation Detection UV Detection (210 nm) Separation->Detection Data Chromatogram Analysis Detection->Data

Figure 2. Experimental workflow for the HPLC analysis of methylhexanoic acid isomers.

Conclusion

The differentiation of this compound and 3-methylhexanoic acid requires the application of advanced analytical techniques. Gas chromatography, particularly with a chiral stationary phase and mass spectrometric detection, offers a robust method for their separation and identification based on distinct retention times and fragmentation patterns. High-performance liquid chromatography with a chiral column also provides an effective means of separation. Finally, ¹H and ¹³C NMR spectroscopy serve as powerful tools for unambiguous structural elucidation based on unique chemical shifts and splitting patterns. The selection of the most appropriate technique will depend on the specific requirements of the research, including the sample matrix, required sensitivity, and available instrumentation.

References

A Comparative Guide to Isomeric Purity Analysis of Synthetic 4-Methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of chiral molecules like 4-Methylhexanoic acid is a critical step in synthesis and quality control. This guide provides an objective comparison of three primary analytical techniques for determining the enantiomeric excess of synthetic this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methods

The choice of analytical method for the isomeric purity of this compound depends on several factors, including the required sensitivity, sample throughput, available instrumentation, and the need for direct or indirect analysis. While Gas Chromatography often provides high resolution for volatile compounds, HPLC is versatile for a broader range of molecules.[1] NMR spectroscopy offers a different approach by analyzing the chemical environment of the enantiomers in the presence of a chiral auxiliary.

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Chiral NMR Spectroscopy
Principle Direct separation of enantiomers (often after derivatization) on a chiral stationary phase based on volatility and differential interactions.[1][2]Direct separation on a chiral stationary phase (CSP) or indirect separation of diastereomeric derivatives on an achiral column.[3]In-situ formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinguishable signals in the NMR spectrum.[4][5]
Sample Preparation Typically requires derivatization to a more volatile ester (e.g., methyl ester) to improve chromatographic performance.[2]Can be analyzed directly, though derivatization may be used to improve detection or separation in an indirect approach.[3]Simple mixing of the analyte with a chiral solvating agent in an NMR tube.[4]
Typical Stationary/Mobile Phase Cyclodextrin-based chiral stationary phase with an inert carrier gas (e.g., Helium, Hydrogen).[2][6]Polysaccharide-based chiral stationary phase (e.g., amylose (B160209) or cellulose (B213188) derivatives) with a mobile phase of hexane (B92381) and an alcohol, often with an acidic modifier like TFA.[7]Not applicable (solution-state analysis).
Detection Flame Ionization Detector (FID), Mass Spectrometry (MS).[1][2]UV/Vis, Photodiode Array (PDA), Mass Spectrometry (MS).[8]¹H or ¹⁹F NMR spectroscopy.[9]
Key Advantages High resolution, high sensitivity, especially with MS detection.[1]Broad applicability to a wide range of compounds, versatile separation modes (normal and reversed-phase).[3][8]Rapid analysis, minimal sample preparation, provides structural information.
Key Limitations Derivatization step can be time-consuming and introduce variability. Limited to thermally stable and volatile compounds.[1]Can have lower resolution than GC for some compounds, chiral columns can be expensive.Lower sensitivity compared to chromatographic methods, may require higher sample concentrations.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for each analytical technique.

Chiral Gas Chromatography (GC) Method

This method involves the conversion of this compound to its methyl ester derivative for enhanced volatility, followed by separation on a chiral GC column.

1. Derivatization to Methyl Ester:

  • Reagents: Boron trifluoride-methanol solution (BF₃-MeOH, 14%).

  • Procedure: To approximately 1 mg of synthetic this compound in a vial, add 1 mL of 14% BF₃-MeOH. Seal the vial and heat at 60°C for 10 minutes. After cooling, add 1 mL of water and 1 mL of hexane. Vortex the mixture and allow the layers to separate. Carefully collect the upper hexane layer containing the methyl ester for GC analysis.[2]

2. GC-MS Conditions:

  • Column: Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 150°C at 5°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector (MS): Electron ionization (EI) source at 230°C, transfer line at 250°C. Scan range of m/z 50-200.

Chiral High-Performance Liquid Chromatography (HPLC) Method

This protocol describes the direct enantiomeric separation of this compound on a polysaccharide-based chiral stationary phase.

1. HPLC Conditions:

  • Column: Amylose-based chiral stationary phase (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (95:5:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Dissolve the synthetic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Chiral NMR Spectroscopy Method

This method utilizes a chiral solvating agent to induce diastereomeric interactions that result in separate NMR signals for the (R) and (S) enantiomers of this compound.

1. Sample Preparation:

  • Reagents: (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol) as the chiral solvating agent, deuterated chloroform (B151607) (CDCl₃).

  • Procedure: In an NMR tube, dissolve approximately 5 mg of synthetic this compound in 0.6 mL of CDCl₃. Acquire a standard ¹H NMR spectrum. To this solution, add 1.2 equivalents of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol. Gently mix the solution.

2. NMR Acquisition:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Experiment: Standard ¹H NMR.

  • Analysis: Observe the splitting of proton signals adjacent to the chiral center of this compound (e.g., the α-protons). The enantiomeric excess can be determined by integrating the corresponding signals for the two enantiomers.

Visualizing the Workflow

A systematic approach is essential for the successful analysis of isomeric purity. The following workflow diagram illustrates the key steps involved in each analytical method.

Isomeric_Purity_Analysis_Workflow cluster_GC Chiral Gas Chromatography cluster_HPLC Chiral High-Performance Liquid Chromatography cluster_NMR Chiral NMR Spectroscopy gc1 Derivatization (Esterification) gc2 GC Separation (Chiral Column) gc1->gc2 gc3 Detection (FID/MS) gc2->gc3 hplc1 Sample Preparation (Dissolution & Filtration) hplc2 HPLC Separation (Chiral Stationary Phase) hplc1->hplc2 hplc3 Detection (UV/MS) hplc2->hplc3 nmr1 Sample Preparation (Dissolve with CSA) nmr2 NMR Data Acquisition (¹H Spectrum) nmr1->nmr2 nmr3 Spectral Analysis (Integration) nmr2->nmr3 start Synthetic This compound start->gc1 GC Path start->hplc1 HPLC Path start->nmr1 NMR Path

Experimental workflow for isomeric purity analysis.

Conclusion

The selection of an appropriate analytical technique for the isomeric purity of synthetic this compound is a critical decision in the research and drug development process. Chiral Gas Chromatography, after derivatization, offers high resolution and sensitivity.[1][2] Chiral HPLC provides a versatile platform for direct analysis with a wide range of available chiral stationary phases.[3] Chiral NMR spectroscopy presents a rapid method with minimal sample preparation for determining enantiomeric excess.[4] For comprehensive characterization and in regulated environments, cross-validation of results from two different techniques is often recommended to ensure the accuracy and reliability of the data.

References

A Researcher's Guide to Derivatization Agents for Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of fatty acids is paramount for advancements in metabolic research, clinical diagnostics, and pharmaceutical development. However, the inherent chemical properties of fatty acids—low volatility and high polarity—present significant challenges for direct analysis by gas chromatography (GC). Derivatization, a process that chemically modifies the fatty acid to increase its volatility and thermal stability, is therefore an indispensable step in the analytical workflow.

This guide provides an objective comparison of common derivatization agents for fatty acid analysis, supported by experimental data. We delve into the methodologies, performance, and applications of these agents to empower you in selecting the most suitable method for your research needs.

Comparison of Common Derivatization Methods

The choice of a derivatization agent is critical and depends on several factors, including the nature of the fatty acids (free vs. esterified), the sample matrix, and the analytical sensitivity required. The most prevalent methods for fatty acid derivatization are esterification, to form fatty acid methyl esters (FAMEs), and silylation.

Esterification: The Gold Standard for FAMEs

Esterification is the most widely adopted method for fatty acid analysis.[1] This process converts the carboxylic acid group of the fatty acid into a less polar and more volatile methyl ester.

Acid-Catalyzed Esterification is a robust and versatile method suitable for derivatizing both free fatty acids and those present in complex lipids after hydrolysis.[2][3] Common reagents include:

  • Boron Trifluoride in Methanol (B129727) (BF3-Methanol): A widely used and highly effective reagent for preparing FAMEs.[1][4] It is known for its rapid and complete methylation.[5] However, at high concentrations, it can produce methoxy (B1213986) artifacts from unsaturated fatty acids.[6][7]

  • Methanolic Hydrochloric Acid (HCl): A cost-effective and appropriate substitute for BF3-Methanol for many applications, demonstrating comparable performance in the transesterification of fatty acids in various samples.[7][8]

  • Methanolic Sulfuric Acid (H2SO4): Another acidic catalyst used for FAMEs synthesis, particularly for very long-chain fatty acids.[3][5]

Base-Catalyzed Transesterification is a faster and milder method compared to its acid-catalyzed counterpart, making it suitable for the rapid analysis of glycerolipids.[8][9]

  • Potassium Hydroxide (B78521) (KOH) or Sodium Hydroxide (NaOH) in Methanol: These reagents are effective for the rapid transesterification of triglycerides and phospholipids (B1166683) at room temperature.[3][10] A significant limitation of this method is its inability to derivatize free fatty acids.[3][10]

Other Esterification Agents:

  • Trimethylsilyldiazomethane (TMS-DM): A powerful methylation agent that can be used for the complete methylation of free fatty acids.[9]

  • Pentafluorobenzyl Bromide (PFBBr): This reagent is used to form pentafluorobenzyl esters, which are highly sensitive derivatives suitable for analysis by gas chromatography with electron capture detection (GC-ECD) or mass spectrometry in negative chemical ionization mode (NCI-MS).[11][12][13]

Silylation: A Versatile Alternative

Silylation involves the replacement of the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group, rendering the fatty acid more volatile and thermally stable.[14][15] This method is effective for derivatizing free fatty acids and other molecules containing active hydrogens, such as hydroxyl groups.[14]

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): These are common silylating reagents, often used with a catalyst like trimethylchlorosilane (TMCS) to enhance reactivity.[14][16][17] Silyl derivatives are generally more moisture-sensitive than FAMEs.[15]

Quantitative Performance of Derivatization Agents

The following table summarizes the performance characteristics of common derivatization agents for fatty acid analysis.

Derivatization MethodReagent(s)Target AnalytesReaction ConditionsDerivatization EfficiencyKey AdvantagesKey DisadvantagesAnalytical Platform
Acid-Catalyzed Esterification BF3-MethanolFree & Esterified Fatty Acids60-100°C, 10-90 minHigh[2]Broad applicability, effective for total fatty acid analysis.[18]Harsher conditions may degrade some polyunsaturated fatty acids.[6][7]GC-FID, GC-MS
Methanolic HClFree & Esterified Fatty Acids80-100°C, 20-120 minHigh[8]Cost-effective alternative to BF3-Methanol.[7][18]Longer reaction times may be required.[8]GC-FID, GC-MS
Base-Catalyzed Transesterification Methanolic KOH/NaOHEsterified Fatty Acids (Glycerolipids)Room temp - 70°C, 2-30 minHigh[3][10]Rapid and mild reaction conditions.[3][9]Does not derivatize free fatty acids.[3][10]GC-FID, GC-MS
Silylation BSTFA or MSTFA (+/- TMCS)Free Fatty Acids, Hydroxyl Groups60-80°C, 30-60 minHigh[14]Derivatizes multiple functional groups in one step.[14][19]Derivatives are moisture-sensitive.[14][15]GC-MS
Specialized Esterification PFBBrFree Fatty Acids60-80°C, 15-60 minHigh[11]High sensitivity for trace analysis.[11][12][13]More complex procedure, reagent can be harsh.[13]GC-ECD, GC-NCI-MS

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for accurate fatty acid analysis. Below are representative protocols for the most common derivatization methods.

Protocol 1: Acid-Catalyzed Esterification using BF3-Methanol

This protocol is suitable for the determination of total fatty acids in a sample.

Materials:

  • Dried lipid extract (approx. 20-50 mg)[18]

  • 14% Boron trifluoride in methanol (BF3-Methanol)[18]

  • Hexane[18]

  • Saturated sodium chloride (NaCl) solution[18]

  • Anhydrous sodium sulfate[18]

  • Reaction vials with PTFE-lined caps[18]

Procedure:

  • Weigh the dried lipid extract into a reaction vial.[18]

  • Add 1 mL of hexane (B92381) to dissolve the sample.[18]

  • Add 2 mL of 14% BF3-Methanol solution.

  • Cap the vial tightly and heat at 60°C for 10 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of water and 1 mL of hexane.

  • Shake the vial vigorously to extract the FAMEs into the hexane layer.

  • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate (B86663) to remove any residual water.[14]

  • The sample is now ready for GC analysis.

Protocol 2: Base-Catalyzed Transesterification using Methanolic KOH

This protocol is a rapid method for the analysis of fatty acids in oils and fats.

Materials:

  • Oil or fat sample (approx. 10 mg)[3]

  • Hexane[3]

  • 2 M Methanolic potassium hydroxide (KOH)[3]

  • Reaction vials with PTFE-lined caps[3]

Procedure:

  • Dissolve the oil or fat sample in 2 mL of hexane in a reaction vial.[3]

  • Add 0.2 mL of 2 M methanolic KOH.[3]

  • Vortex the tube for 2 minutes at room temperature.[3]

  • Centrifuge briefly to separate the layers.

  • An aliquot of the upper hexane layer is collected for GC analysis.[3]

Protocol 3: Silylation using BSTFA with TMCS

This protocol is suitable for the derivatization of free fatty acids.

Materials:

  • Dried fatty acid sample

  • BSTFA with 1% TMCS[14]

  • Acetonitrile (B52724) or other suitable solvent[2]

  • Reaction vials with PTFE-lined caps[14]

Procedure:

  • Reconstitute the dried sample in 100 µL of acetonitrile in a reaction vial.[2]

  • Add 50 µL of BSTFA with 1% TMCS.[2][14]

  • Cap the vial tightly and heat at 60°C for 60 minutes.[2][14]

  • Cool the vial to room temperature.

  • The sample can be directly injected into the GC-MS.[2]

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the typical workflows for fatty acid analysis using different derivatization techniques.

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Product Extraction cluster_analysis Analysis Sample Biological Sample LipidExtraction Lipid Extraction Sample->LipidExtraction Hydrolysis Hydrolysis (optional, for total fatty acids) LipidExtraction->Hydrolysis Derivatization Add Derivatization Reagent & Heat Hydrolysis->Derivatization Extraction Solvent Extraction Derivatization->Extraction PhaseSeparation Phase Separation Extraction->PhaseSeparation Drying Drying of Organic Phase PhaseSeparation->Drying GCMS GC-MS Analysis Drying->GCMS

Caption: General experimental workflow for fatty acid analysis.

G cluster_esterification Esterification Pathways FattyAcid Fatty Acid (R-COOH) AcidCatalysis Acid-Catalyzed (BF3-Methanol or HCl) FattyAcid->AcidCatalysis BaseCatalysis Base-Catalyzed (KOH/Methanol) FattyAcid->BaseCatalysis Silylation Silylation (BSTFA) FattyAcid->Silylation FAME Fatty Acid Methyl Ester (FAME) R-COOCH3 AcidCatalysis->FAME BaseCatalysis->FAME TMS_Ester Trimethylsilyl Ester (TMS) R-COOSi(CH3)3 Silylation->TMS_Ester

Caption: Logical relationship of derivatization pathways.

By carefully considering the information and protocols presented in this guide, researchers can optimize their fatty acid analysis workflows, leading to more accurate and reliable data to drive their scientific discoveries.

References

A Comparative Guide to Validating 4-Methylhexanoic Acid as a Novel Metabolic Disorder Marker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of novel biomarkers is paramount for advancing the diagnosis, prognosis, and therapeutic monitoring of metabolic disorders. This guide provides a comprehensive framework for the hypothetical validation of 4-Methylhexanoic acid as a potential biomarker for Type 2 Diabetes Mellitus (T2DM). Through a detailed comparison with established biomarkers—Glycated Hemoglobin (HbA1c), Adiponectin, and Branched-Chain Amino Acids (BCAAs)—this document outlines the necessary experimental protocols, performance benchmarks, and metabolic pathways to rigorously assess its clinical utility.

Comparative Analysis of Biomarkers for Type 2 Diabetes Mellitus

The validation of a new biomarker requires a thorough comparison against existing standards. The following table summarizes the performance characteristics of established T2DM biomarkers, providing a benchmark for the hypothetical validation of this compound.

BiomarkerClassTypical MatrixPerformance Characteristics for T2DM DiagnosisNormal/Low-Risk ConcentrationHigh-Risk/T2DM Concentration
Glycated Hemoglobin (HbA1c) Glycated ProteinWhole BloodSensitivity: 50-83.5%[1][2], Specificity: 86-100%[2][3]< 5.7%≥ 6.5%[4]
Adiponectin AdipokineSerum, PlasmaSensitivity: 88%[5], Specificity: 51%[5] (at a 7.5 µg/mL cutoff)> 10 µg/mL[6]< 7.5 µg/mL[5]
Branched-Chain Amino Acids (BCAAs) Amino AcidsPlasma, SerumAssociated with increased risk of future T2DM[7][8].Varies by individual amino acid.Elevated levels of leucine, isoleucine, and valine[7][9][10].
This compound (Hypothetical) Medium-Chain Fatty AcidPlasma, SerumTo be determined through validation studies.To be determined.To be determined.

Experimental Validation Workflow for a Novel Biomarker

The validation of a novel biomarker such as this compound is a multi-stage process that encompasses analytical validation, clinical validation, and the assessment of clinical utility.

G Biomarker Validation Workflow cluster_0 Discovery & Pre-clinical Phase cluster_1 Analytical Validation cluster_2 Clinical Validation cluster_3 Clinical Utility Assessment A Hypothesis Generation (e.g., Metabolomic Profiling) B Candidate Biomarker Identification (this compound) A->B C Assay Development & Optimization (GC-MS or LC-MS/MS) B->C Develop reliable quantification method D Performance Characterization (Accuracy, Precision, Sensitivity, Specificity) C->D E Case-Control Studies (T2DM vs. Healthy Controls) D->E Apply validated assay to clinical samples F Longitudinal Cohort Studies (Predictive Value Assessment) E->F G Evaluation of Diagnostic/ Prognostic Performance F->G Analyze correlation with disease progression H Regulatory Submission & Review (e.g., FDA) G->H

A diagram illustrating the workflow for validating a novel biomarker.

Hypothetical Metabolic Pathway of this compound in Insulin (B600854) Resistance

This compound is a catabolite of branched-chain amino acids (BCAAs). Elevated levels of BCAAs are strongly associated with insulin resistance and an increased risk of T2DM.[7][9][10] The accumulation of BCAA metabolites may contribute to mitochondrial dysfunction and impair insulin signaling.[10]

G Hypothetical Role of this compound in Insulin Resistance cluster_0 BCAA Catabolism cluster_1 Cellular Effects BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCAT Branched-Chain Aminotransferase (BCAT) BCAA->BCAT BCKA Branched-Chain Keto Acids (BCKAs) BCAT->BCKA BCKDH Branched-Chain Keto-Acid Dehydrogenase (BCKDH) BCKA->BCKDH Metabolites Downstream Metabolites (including this compound) BCKDH->Metabolites Mito Mitochondrial Dysfunction Metabolites->Mito Accumulation leads to ROS Increased Reactive Oxygen Species (ROS) Mito->ROS Insulin_Sig Impaired Insulin Signaling ROS->Insulin_Sig IR Insulin Resistance Insulin_Sig->IR

A diagram of the potential metabolic pathway of this compound.

Detailed Experimental Protocols

The following are detailed protocols for the quantification of this compound and established biomarkers.

Protocol 1: Quantification of this compound in Human Plasma using Gas Chromatography-Mass Spectrometry (GC-MS)

1. Objective: To accurately quantify the concentration of this compound in human plasma samples.

2. Materials:

  • Plasma samples (collected in EDTA tubes and stored at -80°C).

  • This compound standard.

  • Internal standard (e.g., deuterated this compound).

  • Methanol, chloroform, and hydrochloric acid (analytical grade).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization.

  • GC-MS system with a suitable capillary column (e.g., DB-5ms).

3. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the internal standard solution.

  • Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture for protein precipitation and lipid extraction.

  • Vortex for 1 minute and centrifuge at 3000 x g for 10 minutes at 4°C.

  • Transfer the lower organic layer to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 50 µL of methanol.

4. Derivatization:

  • Add 50 µL of BSTFA with 1% TMCS to the reconstituted extract.

  • Cap the tube tightly and heat at 60°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

5. GC-MS Analysis:

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of this compound and the internal standard.

6. Data Analysis:

  • Generate a standard curve by analyzing known concentrations of the this compound standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of this compound in the plasma samples by interpolating from the standard curve.

Protocol 2: Quantification of Adiponectin in Human Serum using Enzyme-Linked Immunosorbent Assay (ELISA)

1. Objective: To measure the concentration of total adiponectin in human serum.

2. Materials:

  • Human Adiponectin ELISA kit (commercially available).

  • Serum samples (stored at -80°C).

  • Microplate reader capable of measuring absorbance at 450 nm.

  • Wash buffer, substrate solution, and stop solution (typically provided in the kit).

3. Procedure:

  • Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.

  • Add 100 µL of standards, controls, and serum samples to the appropriate wells of the antibody-coated microplate.

  • Incubate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature).

  • Wash the wells multiple times with the provided wash buffer to remove unbound substances.

  • Add 100 µL of the enzyme-linked secondary antibody to each well.

  • Incubate as specified (e.g., 1 hour at room temperature).

  • Wash the wells again to remove unbound secondary antibody.

  • Add 100 µL of the substrate solution to each well and incubate in the dark for a specified time (e.g., 20 minutes) to allow for color development.

  • Add 100 µL of the stop solution to each well to terminate the reaction.

  • Read the absorbance of each well at 450 nm using a microplate reader.

4. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Calculate the concentration of adiponectin in the serum samples by interpolating their absorbance values from the standard curve.

Protocol 3: Analysis of Glycated Hemoglobin (HbA1c) using High-Performance Liquid Chromatography (HPLC)

1. Objective: To determine the percentage of glycated hemoglobin in whole blood.

2. Materials:

  • Whole blood samples (collected in EDTA tubes).

  • Automated HPLC analyzer certified by the National Glycohemoglobin Standardization Program (NGSP).

  • Calibrators and controls for the specific HPLC system.

  • Lysis buffer and elution buffers (instrument-specific).

3. Procedure:

  • Perform daily calibration and quality control checks on the HPLC analyzer according to the manufacturer's instructions.

  • Gently mix the whole blood samples by inversion.

  • The automated analyzer will aspirate a specific volume of the whole blood sample.

  • The instrument automatically performs hemolysis to release hemoglobin.

  • The hemolysate is injected onto the ion-exchange HPLC column.

  • A gradient of elution buffers with increasing ionic strength is passed through the column to separate different hemoglobin fractions, including HbA1c.

  • The separated hemoglobin fractions are detected by a photometer at a specific wavelength (e.g., 415 nm).

4. Data Analysis:

  • The instrument's software integrates the peak areas of the different hemoglobin fractions.

  • The percentage of HbA1c is calculated as the ratio of the HbA1c peak area to the total hemoglobin peak area.

  • Results are reported as a percentage of total hemoglobin.

Conclusion

The validation of this compound as a biomarker for T2DM requires a systematic and rigorous approach. By following the outlined experimental workflows and comparing its performance against established biomarkers like HbA1c, adiponectin, and BCAAs, researchers can ascertain its potential clinical utility. The provided protocols offer a starting point for the analytical validation, which is a critical first step in this comprehensive evaluation process. Further clinical studies will be essential to determine its sensitivity, specificity, and predictive power in a clinical setting.

References

Head-to-head comparison of SPME fibers for volatile compounds

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, this document provides a head-to-head comparison of Solid-Phase Microextraction (SPME) fibers for the analysis of volatile compounds. It offers a detailed look at fiber performance, supported by experimental data, to assist in selecting the optimal fiber for your analytical needs.

Introduction to SPME for Volatile Compound Analysis

Solid-Phase Microextraction (SPME) is a widely-used, solvent-free sample preparation technique that combines sampling, extraction, and concentration of analytes into a single step.[1] The method utilizes a fused silica (B1680970) fiber coated with a polymeric stationary phase.[1] When the fiber is exposed to a sample, either by direct immersion or through the headspace above the sample, analytes partition from the sample matrix onto the fiber coating.[1] Following extraction, the fiber is transferred to a gas chromatograph's injection port, where the trapped analytes are thermally desorbed for analysis, typically by mass spectrometry (GC-MS).[2]

Headspace SPME (HS-SPME) is the most common mode for volatile compounds as it avoids direct contact between the fiber and the sample matrix, minimizing matrix effects and prolonging fiber life.[1][3] The selection of the appropriate fiber coating is a critical parameter that depends on the polarity, volatility, and molecular weight of the target analytes.[1][4]

Overview of Common SPME Fiber Coatings

Commercially available SPME fibers feature a variety of coating materials, each with different selectivities. The most common phases are based on Polydimethylsiloxane (PDMS), Polyacrylate (PA), Divinylbenzene (DVB), and Carboxen (CAR), often used in combination to achieve a broader range of analyte extraction.[5][6]

Table 1: Summary of Common SPME Fiber Coatings and Applications

Fiber CoatingPrimary ApplicationTarget Analytes (by Molecular Weight & Polarity)
Polydimethylsiloxane (PDMS) General purpose for non-polar compounds.[7]Volatiles (MW 60-275)[8]; Non-polar semi-volatiles (MW 80-500)[8]; Non-polar high MW compounds (MW 125-600)[8].
Polyacrylate (PA) Polar semi-volatile compounds.[8]Polar semi-volatiles (MW 80-300).[8]
Polydimethylsiloxane/ Divinylbenzene (PDMS/DVB) Volatile compounds, including amines and nitro-aromatics.[8]Good for a range of volatiles, including polar compounds (MW 50-300).[8][9]
Carboxen/ Polydimethylsiloxane (CAR/PDMS) Very volatile and low molecular weight compounds.[8]Gases and low MW compounds (MW 30-225) at trace levels.[4][8]
Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) Broad range of volatile and semi-volatile compounds.[8]Flavor compounds and a wide range of analytes (C3-C20, MW 40-275).[8]
Carbowax/Polyethylene Glycol (CW/PEG) Polar compounds, particularly alcohols.[8]Alcohols and other polar compounds (MW 40-275).[8]

Head-to-Head Performance Comparison

The extraction efficiency of SPME fibers is highly dependent on the sample matrix and the specific volatile compounds present. Experimental data from comparative studies provide the best insight into fiber performance.

A study on volatile organic compounds (VOCs) from acerola fruit evaluated five different SPME fibers.[10] The PDMS/DVB fiber demonstrated the best performance by extracting the highest number of total VOCs.[10] In contrast, a study on adipose tissue found that a CAR/PDMS fiber extracted a greater number of total volatile compounds compared to a DVB/CAR/PDMS fiber.[11] However, the DVB/CAR/PDMS fiber showed a higher affinity for specific compound classes like carboxylic acids and high molecular weight aldehydes.[11]

Table 2: Quantitative Comparison of VOCs Extracted by Different SPME Fibers from Various Matrices

Sample MatrixFiber CoatingTotal Number of VOCs IdentifiedKey Findings
Acerola Fruit[10] CAR/PDMS33The CAR/PDMS fiber extracted the fewest compounds.[10]
CW/DVB39
DVB/CAR/PDMS43
PA41
PDMS/DVB 44 This semi-polar fiber was the most efficient for this matrix. [10]
Adipose Tissue (Perirenal)[11] CAR/PDMS 53 Extracted a greater number of total VOCs. [11]
DVB/CAR/PDMS41Showed better yield for carboxylic acids and high MW aldehydes.[11]
Adipose Tissue (Tail)[11] CAR/PDMS 51 Consistently extracted more compounds across different fat types.[11]
DVB/CAR/PDMS47

Key Selection Criteria for SPME Fibers

Choosing the right fiber involves considering the physicochemical properties of the target analytes, primarily their molecular weight and polarity.

  • For low molecular weight, highly volatile compounds (<150 amu) , adsorbent-based fibers like those containing Carboxen are recommended for their ability to retain these fast-moving analytes, especially at trace concentrations.[4]

  • For larger, less volatile compounds , absorbent fibers like pure PDMS are often a better choice, as analytes can be more efficiently desorbed.[4] Thinner PDMS coatings (e.g., 7 µm or 30 µm) are often more effective for high molecular weight compounds than thicker coatings (100 µm).[4]

  • For polar analytes , dedicated polar fibers such as Polyacrylate or Carbowax are most effective.

  • For a broad range of analytes with mixed polarities , combination fibers such as PDMS/DVB or the triple-phase DVB/CAR/PDMS provide the most comprehensive extraction profile.[4]

G start Start: Define Target Analytes broad_check Broad Range of Analytes? start->broad_check mw_check Molecular Weight (MW)? polarity_check_low Polarity? mw_check->polarity_check_low Low (<150) polarity_check_high Polarity? mw_check->polarity_check_high High (>150) fiber_car Use Adsorbent Fiber: CAR/PDMS polarity_check_low->fiber_car Non-Polar fiber_polar_low Use Polar/Adsorbent Fiber: CW/PEG or PDMS/DVB polarity_check_low->fiber_polar_low Polar fiber_pdms Use Absorbent Fiber: PDMS (thinner film) polarity_check_high->fiber_pdms Non-Polar fiber_pa Use Polar Fiber: Polyacrylate (PA) polarity_check_high->fiber_pa Polar broad_check->mw_check No fiber_combo Use Combination Fiber: DVB/CAR/PDMS broad_check->fiber_combo Yes

Caption: Logical workflow for selecting an SPME fiber based on analyte properties.

Experimental Protocols

A successful SPME analysis requires careful optimization of parameters to achieve the desired sensitivity and reproducibility.[2]

General Protocol for HS-SPME-GC-MS of Volatile Compounds

This protocol provides a general framework that should be optimized for specific applications.

  • Sample Preparation :

    • Place a precise amount of the sample (e.g., 1-5 g solid or 1-5 mL liquid) into a headspace vial (e.g., 20 mL).[2]

    • For liquid samples, adding salt (e.g., NaCl) can increase the partitioning of some volatile compounds into the headspace.

    • Seal the vial immediately with a PTFE/silicone septum.[1]

  • SPME Extraction :

    • Fiber Conditioning : Before first use, condition the fiber according to the manufacturer's instructions, typically by heating it in the GC inlet under a flow of inert gas.[7][12]

    • Equilibration : Place the vial in a heating block or autosampler and incubate at a set temperature (e.g., 40-80°C) for a defined period (e.g., 15-30 minutes) with agitation to allow volatiles to partition into the headspace.[1][2]

    • Extraction : Expose the pre-conditioned SPME fiber to the headspace above the sample for a specific time (e.g., 10-40 minutes) at the same temperature, often with continued agitation.[1][2][10]

  • GC-MS Analysis :

    • Desorption : Immediately after extraction, transfer the fiber to the GC injection port for thermal desorption.[1]

    • Injector : Set to a temperature sufficient for desorption (e.g., 250-260°C) for 2-5 minutes in splitless or split mode.[1]

    • Carrier Gas : Use Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[1]

    • GC Column : A low-to-mid polarity column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 1.0 µm film thickness), is common for general volatile analysis.[1]

    • Oven Temperature Program : An example program is: initial temperature of 40°C for 5 min, ramp at 5°C/min to 150°C, then ramp at 10°C/min to 240°C and hold for 5 min.[1] This must be optimized based on the target analytes.

    • Mass Spectrometer : Use standard electron ionization (EI at 70 eV) and scan a mass range appropriate for the expected compounds (e.g., m/z 30-350).[1][10]

  • Data Analysis :

    • Identify compounds by comparing their mass spectra against a reference library (e.g., NIST/Wiley).[13]

    • Quantify target analytes by integrating peak areas and using a calibration curve or an internal standard.[2]

G cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 1. Place Sample in Vial prep2 2. Add Salt/ Internal Standard prep1->prep2 prep3 3. Seal Vial prep2->prep3 ext1 4. Equilibrate Sample (Heat & Agitate) prep3->ext1 ext2 5. Expose Fiber to Headspace ext1->ext2 an1 6. Thermally Desorb Analytes in GC Inlet ext2->an1 an2 7. Separate Analytes on GC Column an1->an2 an3 8. Detect & Identify with Mass Spec an2->an3 data1 9. Identify Peaks (Library Search) an3->data1 data2 10. Quantify Compounds data1->data2

Caption: General experimental workflow for HS-SPME-GC-MS analysis of volatile compounds.

References

Comparative Analysis of 4-Methylhexanoic Acid and its Structural Analogues: Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the properties and biological activities of 4-methylhexanoic acid and its structural analogues. This report details their physicochemical characteristics, engagement with olfactory and nuclear receptors, and provides relevant experimental methodologies.

Introduction

This compound is a branched-chain fatty acid (BCFA) that, along with its structural analogues, has garnered interest in various scientific fields, from flavor and fragrance chemistry to drug discovery. These molecules are characterized by a carboxylic acid head group and a branched alkyl chain. The position and nature of the branching, as well as the overall chain length, significantly influence their physicochemical properties and biological activities. This guide provides a comparative analysis of this compound and several of its structural analogues, presenting key experimental data and methodologies to aid in further research and development.

Physicochemical Properties

The structure of a fatty acid, including its chain length and the presence and position of branches, dictates its physical and chemical characteristics. Generally, branched-chain fatty acids exhibit lower melting points and sometimes altered solubility compared to their straight-chain counterparts. Saturated BCFAs also demonstrate greater oxidative stability than unsaturated fatty acids.[1] A summary of the physicochemical properties of this compound and selected analogues is presented in Table 1.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundCH₃CH₂CH(CH₃)CH₂CH₂COOHC₇H₁₄O₂130.18109-112 (at 10 mmHg)[2]
3-Methylhexanoic acidCH₃CH₂CH₂CH(CH₃)CH₂COOHC₇H₁₄O₂130.18-
4-Ethylhexanoic acidCH₃CH₂CH(CH₂CH₃)CH₂CH₂COOHC₈H₁₆O₂144.21234.6 (at 760 mmHg)[3]
4-Methyloctanoic acidCH₃(CH₂)₃CH(CH₃)CH₂CH₂COOHC₉H₁₈O₂158.24-
2-Propylheptanoic acidCH₃(CH₂)₄CH(CH₂CH₂CH₃)COOHC₁₀H₂₀O₂172.26-

Table 1: Physicochemical Properties of this compound and its Structural Analogues.

Biological Activities

Branched-chain fatty acids are known to interact with various biological targets, including olfactory receptors (ORs) and peroxisome proliferator-activated receptors (PPARs). These interactions can elicit a range of physiological responses, from sensory perception to metabolic regulation.

Olfactory Receptor Interactions

Several branched-chain fatty acids are recognized as ligands for olfactory receptors, contributing to the characteristic scents of various natural products. For instance, 4-methyloctanoic acid is a key component of the odor of goat and sheep milk. A notable interaction has been identified between the fatty acid-sensing olfactory receptor OR51E1 and various medium-chain fatty acids. While decanoic acid is a potent agonist of OR51E1 with an EC₅₀ of 190 µM, 2-ethylhexanoic acid has been identified as an antagonist of this receptor.[4] The activation of OR51E1 by its agonists initiates a Gs protein-adenylyl cyclase-cAMP signaling cascade.[4]

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism. Various fatty acids are natural ligands for PPARs. While specific quantitative data for this compound and its close analogues on PPAR subtypes is limited in the public domain, it is known that fatty acids, including branched-chain variants, can activate these receptors. For example, mono-(2-ethylhexyl)-phthalate (MEHP), a metabolite of a common plasticizer, is a known activator of both PPARα and PPARγ, with EC₅₀ values for human PPARα and PPARγ of 3.2 µM and 6.2 µM, respectively.[5] This suggests that synthetic branched-chain compounds can also modulate PPAR activity.

A summary of the reported biological activities of selected compounds is presented in Table 2.

Compound NameTargetActivityQuantitative Data
Decanoic acidOlfactory Receptor OR51E1AgonistEC₅₀ = 190 µM[4]
2-Ethylhexanoic acidOlfactory Receptor OR51E1Antagonist-[4]
Mono-(2-ethylhexyl)-phthalate (MEHP)Human PPARαAgonistEC₅₀ = 3.2 µM[5]
Mono-(2-ethylhexyl)-phthalate (MEHP)Human PPARγAgonistEC₅₀ = 6.2 µM[5]

Table 2: Biological Activities of Selected Fatty Acids and Related Compounds.

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

Olfactory Receptor Activation Assay (Luciferase Reporter Assay)

This protocol is adapted from studies on the functional characterization of olfactory receptors in heterologous cell systems, such as HEK293 cells.[4][6]

Objective: To determine the ability of a test compound to activate a specific olfactory receptor and to quantify its potency (e.g., EC₅₀).

Methodology:

  • Cell Culture and Transfection:

    • HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

    • Cells are transiently co-transfected with plasmids encoding the olfactory receptor of interest (e.g., OR51E1), a receptor-transporting protein (like RTP1S, to ensure cell surface expression), and a reporter gene construct (e.g., a CRE-dependent firefly luciferase reporter). A constitutively expressed Renilla luciferase plasmid is also co-transfected to normalize for transfection efficiency.

  • Compound Stimulation:

    • 24 hours post-transfection, the culture medium is replaced with a serum-free medium containing the test compounds at various concentrations.

    • Cells are incubated with the compounds for a defined period (e.g., 4-6 hours).

  • Luciferase Assay:

    • The activity of both firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system.

    • The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.

  • Data Analysis:

    • Dose-response curves are generated by plotting the normalized luciferase activity against the logarithm of the compound concentration.

    • The EC₅₀ value, representing the concentration at which the compound elicits a half-maximal response, is calculated using a non-linear regression model.

PPAR Transactivation Assay

This protocol is a standard method for assessing the activation of PPAR subtypes by test compounds.[5][7]

Objective: To determine if a test compound can activate a specific PPAR isoform (α, γ, or δ) and to measure its potency.

Methodology:

  • Cell Culture and Transfection:

    • A suitable cell line (e.g., COS-7 or HEK293) is cultured in an appropriate medium.

    • Cells are co-transfected with an expression vector for the ligand-binding domain of the PPAR of interest fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a GAL4 upstream activation sequence driving the expression of a reporter gene (e.g., luciferase).

  • Compound Treatment:

    • Following transfection, cells are treated with the test compounds at a range of concentrations. A known PPAR agonist (e.g., rosiglitazone (B1679542) for PPARγ) is used as a positive control.

  • Reporter Gene Assay:

    • After an incubation period (e.g., 24 hours), the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured.

  • Data Analysis:

    • The fold activation of the reporter gene is calculated relative to a vehicle control.

    • Dose-response curves are plotted, and EC₅₀ values are determined to quantify the potency of the compound as a PPAR agonist.

Visualizations

Signaling Pathway of Olfactory Receptor OR51E1

The following diagram illustrates the signaling cascade initiated by the activation of the olfactory receptor OR51E1 by an agonist fatty acid.

OR51E1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Agonist Fatty Acid Agonist OR51E1 OR51E1 Agonist->OR51E1 Binds to Gs Gαs OR51E1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CRE CRE CREB->CRE Binds to Gene Gene Transcription CRE->Gene

Caption: Agonist binding to OR51E1 activates a Gs protein, leading to cAMP production and downstream gene transcription.

Experimental Workflow for Olfactory Receptor Activation Assay

The following diagram outlines the key steps in the experimental workflow for determining the activation of an olfactory receptor by a test compound.

OR_Assay_Workflow A 1. Cell Culture (HEK293 cells) B 2. Co-transfection - OR Plasmid - RTP1S Plasmid - Luciferase Reporter Plasmids A->B C 3. Incubation (24 hours) B->C D 4. Compound Stimulation (Varying concentrations) C->D E 5. Incubation (4-6 hours) D->E F 6. Dual-Luciferase Assay (Measure Firefly & Renilla) E->F G 7. Data Analysis - Normalize Data - Generate Dose-Response Curve - Calculate EC₅₀ F->G

Caption: Workflow for assessing olfactory receptor activation using a luciferase reporter assay in HEK293 cells.

References

A Comparative Analysis of Branched-Chain vs. Straight-Chain Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the metabolic pathways of branched-chain fatty acids (BCFAs) and straight-chain fatty acids (SCFAs). Understanding the nuances of their metabolism is critical for research into metabolic diseases, drug development, and nutritional science. This document outlines the key differences in their processing by the body, supported by experimental data and detailed protocols for further investigation.

Key Distinctions in Metabolism

Branched-chain and straight-chain fatty acids, while both serving as energy sources and signaling molecules, are metabolized through distinct pathways with different enzymatic machinery and subcellular localizations. SCFAs are primarily derived from the diet and lipolysis of stored triglycerides, undergoing beta-oxidation within the mitochondria to generate ATP. In contrast, BCFAs are largely derived from the catabolism of branched-chain amino acids (leucine, isoleucine, and valine) and are initially processed in peroxisomes through alpha-oxidation, particularly if the branch is at an odd-numbered carbon, before the resulting straight-chain acyl-CoAs enter mitochondrial beta-oxidation.[1][2]

The initial dehydrogenation step in the beta-oxidation of SCFAs is catalyzed by a family of acyl-CoA dehydrogenases with varying chain-length specificities.[3] BCFAs, on the other hand, are often handled by specialized enzymes such as 2-methyl-branched-chain acyl-CoA dehydrogenase.[4] This enzymatic specificity underscores the distinct metabolic fates of these two classes of fatty acids.

Quantitative Comparison of Metabolic Parameters

The following tables summarize key quantitative differences in the metabolism of representative BCFAs and SCFAs. It is important to note that direct comparative data from a single study under identical conditions is limited; therefore, the values presented are compiled from various sources and should be interpreted with consideration for potential experimental variability.

Table 1: Comparative Enzyme Kinetics of Acyl-CoA Dehydrogenases

FeatureIsovaleryl-CoA Dehydrogenase (for BCFA)Medium-Chain Acyl-CoA Dehydrogenase (for SCFA)
Substrate Isovaleryl-CoA (derived from Leucine)Hexanoyl-CoA (C6:0)
K_m_ (µM) ~1.0[5]~2-10
V_max_ (Relative Activity) High for branched-chain acyl-CoAs[6]High for C6-C12 straight-chain acyl-CoAs[7]
Catalytic Efficiency (k_cat_/K_m_) 4.3 x 10^6 M^-1s^-1[5]High for preferred substrates
Cellular Location Mitochondria[4]Mitochondria[3]

Note: The kinetic parameters can vary significantly depending on the specific enzyme isoform, substrate chain length, and experimental conditions.

Table 2: Comparative ATP Yield from Complete Oxidation

FeaturePhytanic Acid (BCFA, C20)Stearic Acid (SCFA, C18)
Initial Oxidation Pathway Alpha-oxidation (1 cycle) followed by Beta-oxidationBeta-oxidation (8 cycles)
ATP from Alpha-Oxidation 0N/A
Products of Beta-Oxidation 3 Acetyl-CoA, 3 Propionyl-CoA, 1 Isobutyryl-CoA, 3 FADH₂, 3 NADH9 Acetyl-CoA, 8 FADH₂, 8 NADH
Net ATP Yield (Approximate) ~100~120[8]

Note: The ATP yield for phytanic acid is an estimation and can vary based on the further metabolism of propionyl-CoA and isobutyryl-CoA. The calculation for stearic acid assumes complete oxidation via the TCA cycle and oxidative phosphorylation.

Metabolic Pathways and Experimental Workflows

To visually represent the metabolic and experimental processes, the following diagrams are provided in DOT language for Graphviz.

Signaling Pathways

cluster_scfa Straight-Chain Fatty Acid (SCFA) Metabolism cluster_bcfa Branched-Chain Fatty Acid (BCFA) Metabolism SCFA SCFA AcylCoA_SCFA Acyl-CoA SCFA->AcylCoA_SCFA Mitochondria_SCFA Mitochondria AcylCoA_SCFA->Mitochondria_SCFA BetaOxidation_SCFA β-Oxidation Mitochondria_SCFA->BetaOxidation_SCFA AcetylCoA_SCFA Acetyl-CoA BetaOxidation_SCFA->AcetylCoA_SCFA TCA_SCFA TCA Cycle AcetylCoA_SCFA->TCA_SCFA ATP_SCFA ATP TCA_SCFA->ATP_SCFA BCAA Branched-Chain Amino Acids BCFA_gen BCFA Generation BCAA->BCFA_gen BCFA BCFA BCFA_gen->BCFA Peroxisome Peroxisome BCFA->Peroxisome AlphaOxidation α-Oxidation Peroxisome->AlphaOxidation PristanicAcid Pristanic Acid AlphaOxidation->PristanicAcid BetaOxidation_BCFA β-Oxidation PristanicAcid->BetaOxidation_BCFA PropionylCoA Propionyl-CoA BetaOxidation_BCFA->PropionylCoA AcetylCoA_BCFA Acetyl-CoA BetaOxidation_BCFA->AcetylCoA_BCFA TCA_BCFA TCA Cycle PropionylCoA->TCA_BCFA AcetylCoA_BCFA->TCA_BCFA ATP_BCFA ATP TCA_BCFA->ATP_BCFA

Caption: Comparative metabolic pathways of SCFAs and BCFAs.

Experimental Workflow

cluster_workflow Comparative Fatty Acid Metabolism Experimental Workflow cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation start Start: Cell Culture Treat_SCFA Incubate with Straight-Chain Fatty Acid start->Treat_SCFA Treat_BCFA Incubate with Branched-Chain Fatty Acid start->Treat_BCFA FAO_Assay Fatty Acid Oxidation Rate Assay (e.g., ¹⁴C-labeling) Treat_SCFA->FAO_Assay Lipidomics Lipidomics Analysis (LC-MS/MS) Treat_SCFA->Lipidomics Treat_BCFA->FAO_Assay Treat_BCFA->Lipidomics Compare_Rates Compare Oxidation Rates FAO_Assay->Compare_Rates Compare_Profiles Compare Lipid Profiles Lipidomics->Compare_Profiles end Conclusion Compare_Rates->end Compare_Profiles->end

Caption: Workflow for comparing the metabolic effects of BCFAs and SCFAs.

Experimental Protocols

Protocol 1: Measurement of Fatty Acid Oxidation Rate in Cultured Cells

This protocol describes a method to measure the rate of fatty acid oxidation in cultured cells using a radiolabeled fatty acid.

Materials:

  • Cultured cells (e.g., hepatocytes, myotubes)

  • Radiolabeled fatty acid (e.g., [1-¹⁴C]palmitic acid for SCFA, or a custom synthesized ¹⁴C-labeled BCFA)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Seahorse XF Base Medium or similar

  • Carnitine

  • Perchloric acid (PCA)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF24 or similar microplate at an appropriate density and allow them to adhere overnight.

  • Preparation of Fatty Acid-BSA Conjugate: Prepare a stock solution of the radiolabeled fatty acid complexed to fatty acid-free BSA.

  • Assay Medium Preparation: Prepare the assay medium by supplementing the base medium with carnitine and the fatty acid-BSA conjugate to the desired final concentration.

  • Initiation of the Assay: Wash the cells with pre-warmed base medium and then add the assay medium.

  • Incubation: Incubate the plate at 37°C in a non-CO₂ incubator for the desired time period (e.g., 1-3 hours).

  • CO₂ Trapping: To measure the complete oxidation to CO₂, a filter paper soaked in NaOH can be placed in a sealed chamber above the wells.

  • Termination of Reaction: Stop the reaction by adding cold perchloric acid to each well.

  • Measurement of Radioactivity:

    • Acid-Soluble Metabolites (ASMs): Centrifuge the plate, and transfer a sample of the supernatant to a scintillation vial with scintillation fluid. ASMs represent the products of incomplete beta-oxidation.

    • CO₂: Transfer the filter paper to a scintillation vial with scintillation fluid.

  • Quantification: Measure the radioactivity (counts per minute) in a scintillation counter. The rate of fatty acid oxidation can be calculated based on the specific activity of the radiolabeled fatty acid and normalized to the protein content of the cells.

Protocol 2: LC-MS/MS Lipidomics of Cells Treated with Fatty Acids

This protocol outlines a general workflow for the analysis of cellular lipid profiles following treatment with either BCFAs or SCFAs.

Materials:

  • Cultured cells treated with the fatty acid of interest

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727) (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Internal lipid standards mixture

  • LC-MS/MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Cell Harvesting and Lipid Extraction:

    • Wash the treated cells with ice-cold PBS.

    • Quench the metabolism and lyse the cells by adding ice-cold methanol.

    • Perform a liquid-liquid extraction using the MTBE method. Add MTBE and water to the methanol lysate, vortex, and centrifuge to separate the phases.

    • Collect the upper organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator.

  • Sample Preparation for LC-MS/MS:

    • Reconstitute the dried lipid extract in an appropriate solvent mixture (e.g., methanol/chloroform).

    • Add an internal standard mixture to each sample for quantification.

  • LC-MS/MS Analysis:

    • Inject the samples onto a reverse-phase C18 or C30 column.

    • Elute the lipids using a gradient of mobile phases (e.g., acetonitrile/water and isopropanol/acetonitrile with ammonium (B1175870) formate).

    • Acquire data in both positive and negative ionization modes to cover a broad range of lipid classes.

  • Data Analysis:

    • Process the raw data using lipidomics software (e.g., MS-DIAL, LipidSearch) for peak picking, lipid identification, and quantification.

    • Perform statistical analysis to identify significant changes in the lipid profiles between the different treatment groups.

References

Confirming the Identity of 4-Methylhexanoic Acid in Natural Extracts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of bioactive compounds in natural extracts is a critical step. This guide provides a comprehensive comparison of analytical techniques for confirming the identity of 4-Methylhexanoic acid, a branched-chain fatty acid noted for its unique biological properties and analytical challenges. Due to its chiral nature, existing as both (R) and (S) enantiomers, a multi-faceted analytical approach is required for unambiguous identification and stereochemical characterization.[1]

Core Analytical Techniques: A Comparison

The structural confirmation of this compound (C₇H₁₄O₂) from complex natural matrices relies on a combination of chromatographic and spectroscopic methods.[1][2] The primary techniques include Gas Chromatography-Mass Spectrometry (GC-MS) for initial identification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Chiral Gas Chromatography for enantiomeric separation.

Technique Principle Strengths Limitations Primary Use Case
GC-MS Separates volatile compounds based on boiling point and polarity, followed by mass-based identification.High sensitivity and resolution; provides molecular weight and fragmentation patterns.[3] Robust and widely available.Requires derivatization (e.g., to FAMEs) to increase volatility.[4] Does not inherently separate enantiomers.Initial identification and quantification of this compound in a complex mixture.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed structural information.Non-destructive; provides unambiguous structural confirmation, including the position of the methyl branch.[5][6] Can differentiate enantiomers with chiral aids.[1]Lower sensitivity compared to MS.[6] Complex mixtures can lead to overlapping signals.[3][6]Absolute structural confirmation of the isolated compound.
Chiral GC A specialized form of GC that uses a chiral stationary phase (CSP) to separate enantiomers.Gold standard for resolving and quantifying (R) and (S) enantiomers.[1] Provides enantiomeric excess (ee) values.Requires specialized, often expensive, columns. Method development can be complex.Stereochemical characterization and enantiomeric purity determination.
Experimental Workflows and Pathways

A systematic workflow is essential for the successful identification of this compound. The process begins with extraction from the natural source, followed by purification and analysis using complementary techniques to confirm both structure and stereochemistry.

G cluster_0 Sample Preparation cluster_1 Analysis A Natural Extract B Solid Phase Extraction (SPE) A->B C Purified Fatty Acid Fraction B->C D Derivatization (FAMEs) C->D For GC G NMR Spectroscopy C->G E GC-MS Analysis D->E F Tentative Identification E->F F->G Isolate for NMR I Chiral GC Analysis F->I Analyze Purified Fraction H Structural Confirmation G->H J Enantiomer Identification ((R) vs (S)) I->J

Caption: General workflow for the identification of this compound.

This compound is a metabolite of branched-chain fatty acids (BCFAs) and has been identified in various biological systems, including plants like Nicotiana tabacum and as a marker in gut microbiome research.[1] Its formation is part of the broader fatty acid metabolism.

BCFA Branched-Chain Amino Acids (e.g., Leucine) BCKA Branched-Chain α-Keto Acids BCFA->BCKA Transamination BCoA Branched-Chain Acyl-CoA BCKA->BCoA Oxidative Decarboxylation MHA This compound BCoA->MHA Metabolic Conversion Metabolism Further Metabolism (e.g., β-oxidation) MHA->Metabolism Effect Biological Effects (e.g., Signaling, Gut Microbiome Modulation) MHA->Effect

Caption: Metabolic context of this compound formation.

Detailed Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is a general method for isolating fatty acids from a lipid extract.

  • Extract Total Lipids: Extract lipids from the homogenized natural source using a solvent mixture like chloroform (B151607)/methanol (2:1, v/v).[7]

  • Condition SPE Cartridge: Condition a silica-based aminopropyl SPE cartridge by washing sequentially with hexane (B92381).

  • Load Sample: Dissolve the dried lipid extract in a minimal volume of chloroform and load it onto the conditioned SPE cartridge.

  • Elute Neutral Lipids: Wash the cartridge with chloroform/2-propanol (2:1, v/v) to elute neutral lipids and other non-acidic compounds.

  • Elute Fatty Acids: Elute the free fatty acid fraction, including this compound, using diethyl ether containing 2% acetic acid.

  • Dry Down: Evaporate the solvent from the fatty acid fraction under a stream of nitrogen. The sample is now ready for derivatization or direct analysis.

GC-MS Analysis Protocol

For GC analysis, carboxylic acids must be derivatized into volatile esters, typically fatty acid methyl esters (FAMEs).[4]

  • Derivatization (BF₃-Methanol Method):

    • To the dried fatty acid fraction, add 1 mL of 14% Boron Trifluoride (BF₃) in methanol.[8]

    • Seal the vial and heat at 60°C for 30 minutes.

    • Cool the vial, add 1 mL of hexane and 1 mL of saturated NaCl solution, and vortex thoroughly.

    • Centrifuge briefly to separate the layers and carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

  • GC-MS Conditions:

    • GC System: Thermo Scientific Trace GC1310 or similar.[9]

    • Column: TG-5MS capillary column (30 m x 0.25 mm x 0.25 µm film thickness) or equivalent.[9]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]

    • Oven Program: Start at 50°C, ramp at 5°C/min to 230°C (hold for 2 min), then ramp at 30°C/min to 290°C (hold for 2 min).[9]

    • Injector Temperature: 250°C.[9]

    • MS Transfer Line: 260°C.[9]

    • Ionization: Electron Ionization (EI) at 70 eV.

  • Data Analysis: Identify the FAME of this compound by comparing its retention time and mass spectrum with an authentic standard and reference libraries (e.g., NIST).

Chiral GC Analysis Protocol

This method is crucial for separating the (R) and (S) enantiomers.

  • Sample Preparation: Use the same FAMEs prepared for the GC-MS analysis.

  • Chiral GC Conditions:

    • Column: A cyclodextrin-based chiral stationary phase, such as heptakis(2,3,6-tri-O-ethyl)-β-cyclodextrin, is highly effective for branched-chain fatty acids.[1]

    • Carrier Gas: Hydrogen or Helium.

    • Oven Program: An isothermal or slow temperature ramp program is typically required to achieve separation. This must be optimized based on the specific column and instrument (e.g., start at 80°C and ramp at 2°C/min to 150°C).

    • Detector: Flame Ionization Detector (FID).

  • Data Analysis: Compare the retention times of the peaks in the sample to those of authentic (R)- and (S)-4-methylhexanoic acid standards to confirm the identity of each enantiomer and determine their relative abundance.

NMR Spectroscopy Protocol

NMR provides definitive structural proof.

  • Sample Preparation:

    • Dissolve a sufficient amount (typically >1 mg) of the purified this compound (not derivatized) in a deuterated solvent (e.g., CDCl₃).[5]

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Expected Signals: The ¹H NMR spectrum will show characteristic signals, including a triplet for the terminal methyl group (~0.9 ppm), a doublet for the methyl group at the C4 position (~0.85-1.20 ppm), and a triplet for the alpha-methylene protons (~2.3 ppm).[1][5]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This will confirm the presence of seven unique carbon atoms, including the carbonyl carbon (~180 ppm).

  • Enantiomeric Differentiation (Optional):

    • To differentiate enantiomers, re-run the ¹H NMR after adding a chiral solvating agent or by creating a diastereomeric derivative.[1] This will cause the signals for the (R) and (S) enantiomers to have distinct chemical shifts.

References

Safety Operating Guide

Proper Disposal of 4-Methylhexanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 4-Methylhexanoic acid is critical to ensure laboratory safety and environmental protection. This guide provides a step-by-step approach to its handling and disposal, in line with established safety protocols and regulatory requirements. This compound is classified as a hazardous substance, being both a flammable liquid and corrosive, capable of causing severe skin burns and eye damage[1][2]. Therefore, strict adherence to disposal procedures is mandatory.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors[3].

In case of accidental contact, immediate action is crucial:

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing[3].

  • Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention[4].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[3][4].

Step-by-Step Disposal Protocol

The disposal of this compound must always be carried out in accordance with local, state, and federal regulations[5]. Under no circumstances should this chemical be disposed of down the drain or in regular trash [5][6].

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated materials like paper towels or gloves, in a designated and compatible waste container.

    • The container must be made of a material that will not react with the acid and should have a secure, tight-fitting lid to prevent leaks or spills[7][8].

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste"[8].

    • The label must identify the full chemical name: "this compound" (avoiding formulas or abbreviations)[8].

    • Indicate the associated hazards, such as "Flammable" and "Corrosive"[8].

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory[7][8].

    • This area should be a cool, dry, and well-ventilated space, away from incompatible materials such as bases, oxidizing agents, and reducing agents[3][8][9].

    • Ensure that the storage of organic acids is segregated from inorganic acids[9][10].

  • Disposal Request:

    • Once the waste container is full, or in accordance with your institution's policies, contact your Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal[5][7].

Quantitative Data Summary

There is no universally applicable quantitative data for the disposal of this compound, as regulations can vary significantly by jurisdiction. However, the following table summarizes its key hazardous properties.

PropertyValueSource
GHS Hazard Class Flammable Liquid 3, Skin Corrosion 1B[1]
Flash Point 43.33 °C (110.0 °F) - closed cup[1]
Signal Word Danger[1][2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Waste Generated (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe no_drain Do NOT Pour Down Drain start->no_drain no_trash Do NOT Dispose in Regular Trash start->no_trash collect Collect in a Designated, Compatible, Labeled Container ppe->collect labeling Label Container: 'Hazardous Waste' 'this compound' 'Flammable, Corrosive' collect->labeling storage Store in a Segregated, Well-Ventilated Satellite Accumulation Area labeling->storage contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Disposal Company for Pickup storage->contact_ehs

Disposal workflow for this compound.

By following these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Guide to Handling 4-Methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of 4-Methylhexanoic acid. This document provides immediate, critical information to ensure laboratory safety and operational integrity.

This compound is a flammable and corrosive compound that can cause severe skin burns and eye damage.[1][2] Adherence to strict safety protocols is mandatory to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE Category Specification Purpose
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and vapors that can cause severe eye damage.
Hand Protection Nitrile or Butyl rubber gloves.To prevent skin contact which can result in severe burns.[3][4]
Body Protection Chemical-resistant lab coat.To protect against incidental skin contact and contamination of personal clothing.
Respiratory Protection Type ABEK (EN14387) respirator filter or equivalent.To be used in case of insufficient ventilation or for spill cleanup to protect against inhalation of harmful vapors.[1]

Operational Plan: Safe Handling Workflow

Adherence to a systematic workflow is crucial when handling this compound. The following diagram outlines the key steps from preparation to disposal.

prep Preparation - Verify fume hood functionality - Ensure emergency equipment is accessible - Don all required PPE handling Handling - Work within a certified chemical fume hood - Avoid direct contact and inhalation - Use compatible equipment prep->handling storage Storage - Store in a cool, dry, well-ventilated area - Keep container tightly closed - Segregate from incompatible materials handling->storage disposal Disposal - Follow approved waste disposal protocol - Do not dispose down the drain without neutralization - Collect in a labeled hazardous waste container handling->disposal

Caption: Workflow for Safely Handling this compound.

Disposal Plan: Neutralization and Waste Management

Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. Unused or waste this compound is considered hazardous waste and must be disposed of according to local, state, and federal regulations.[5]

Neutralization Protocol for Aqueous Waste:

For small quantities of dilute aqueous solutions of this compound, neutralization can be performed before disposal. This procedure should only be carried out by trained personnel in a chemical fume hood.

  • Dilution: If the concentration of this compound is high, dilute it with water to less than 10%.[6] Always add the acid to water, not the other way around, to control any potential exothermic reaction.

  • Neutralization: Slowly add a weak base, such as a 5% sodium bicarbonate solution, to the diluted acid solution while stirring.[6][7] Monitor the pH of the solution using pH paper or a calibrated pH meter.

  • Target pH: Continue adding the base until the pH of the solution is between 6.0 and 8.0.[6]

  • Disposal: Once neutralized, and if local regulations permit, the solution may be poured down the sanitary sewer drain with a large volume of running water.[2][8] If drain disposal is not permitted, or if the waste contains other hazardous materials, it must be collected in a properly labeled hazardous waste container for pickup by a licensed disposal company.[9]

The following diagram illustrates the decision-making process for the disposal of this compound waste.

r_node r_node start This compound Waste Generated is_aqueous Aqueous Solution? start->is_aqueous is_dilute Concentration < 10%? is_aqueous->is_dilute Yes hazardous_waste Collect in labeled hazardous waste container is_aqueous->hazardous_waste No neutralize Neutralize with weak base to pH 6-8 is_dilute->neutralize Yes is_dilute->hazardous_waste No check_regs Local Regulations Permit Drain Disposal? neutralize->check_regs drain_disposal Dispose down drain with copious water check_regs->drain_disposal Yes check_regs->hazardous_waste No

Caption: Decision Tree for this compound Waste Disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylhexanoic acid
Reactant of Route 2
Reactant of Route 2
4-Methylhexanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.